molecular formula C8H11FO5 B1295834 Diethyl 2-fluoro-3-oxosuccinate CAS No. 392-58-5

Diethyl 2-fluoro-3-oxosuccinate

Cat. No.: B1295834
CAS No.: 392-58-5
M. Wt: 206.17 g/mol
InChI Key: GYHGUBASZJMZAY-UHFFFAOYSA-N
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Description

Diethyl 2-fluoro-3-oxosuccinate is a useful research compound. Its molecular formula is C8H11FO5 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-fluoro-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGUBASZJMZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279399
Record name diethyl 2-fluoro-3-oxosuccinate
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URL https://comptox.epa.gov/dashboard/DTXSID40279399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-58-5
Record name 392-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-fluoro-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-Fluoro-3-oxosuccinate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-fluoro-3-oxosuccinate, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this guide focuses on the practical and theoretical aspects of the crossed Claisen condensation between ethyl fluoroacetate and diethyl oxalate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering expert insights into the preparation of this and similar fluorinated β-keto esters.

Introduction: The Significance of Fluorinated β-Keto Esters

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In the realm of drug development, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.[1][2] β-keto esters, in turn, are versatile synthetic intermediates, readily undergoing a variety of chemical transformations to yield complex heterocyclic structures. The convergence of these two fields in the form of fluorinated β-keto esters, such as this compound, provides access to a rich chemical space for the discovery of novel therapeutics.

This compound, with its combination of a reactive β-dicarbonyl system and a strategically placed fluorine atom, is a precursor for the synthesis of various fluorinated heterocycles, which are of significant interest in medicinal chemistry.[3] This guide will provide the necessary knowledge to confidently synthesize this valuable intermediate.

The Crossed Claisen Condensation: A Mechanistic Perspective

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[4] The synthesis of this compound is achieved through a "crossed" or "mixed" Claisen condensation, where two different esters, ethyl fluoroacetate and diethyl oxalate, are employed.[5]

A successful crossed Claisen condensation hinges on the selective formation of a single product. This is achieved by using one ester that can form an enolate and another that cannot.[5] In our case, ethyl fluoroacetate possesses an acidic α-proton that can be abstracted by a base to form a nucleophilic enolate. Diethyl oxalate, lacking α-protons, cannot self-condense and serves as the electrophilic partner.[5][6]

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl fluoroacetate to form the corresponding enolate. The choice of sodium ethoxide is crucial as it is the same alkoxide as the leaving group in the ester, thus preventing transesterification side reactions.

  • Nucleophilic Attack: The ethyl fluoroacetate enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the desired this compound.

  • Deprotonation of the Product (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon, which is readily deprotonated by the ethoxide base. This final, essentially irreversible deprotonation step shifts the overall reaction equilibrium towards the product, ensuring a high yield.[7]

  • Acidic Work-up: A final acidic work-up is necessary to neutralize the enolate and any remaining base, yielding the final product.[4]

Claisen_Condensation_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product ethyl_fluoroacetate Ethyl Fluoroacetate enolate_formation Enolate Formation ethyl_fluoroacetate->enolate_formation diethyl_oxalate Diethyl Oxalate nucleophilic_attack Nucleophilic Attack diethyl_oxalate->nucleophilic_attack sodium_ethoxide Sodium Ethoxide sodium_ethoxide->enolate_formation deprotonation Product Deprotonation sodium_ethoxide->deprotonation enolate_formation->nucleophilic_attack Enolate elimination Elimination nucleophilic_attack->elimination Tetrahedral Intermediate elimination->deprotonation β-keto ester acidic_workup Acidic Work-up deprotonation->acidic_workup Enolate Salt final_product This compound acidic_workup->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a reliable procedure for the synthesis of the analogous diethyl 2-cyano-3-oxosuccinate and has been optimized for the synthesis of the title compound.

Materials and Reagents:

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • Ethyl fluoroacetate

  • 6M Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully dissolve sodium metal (1.7 equivalents) in a mixture of absolute ethanol and anhydrous diethyl ether. The reaction is exothermic and should be cooled in an ice bath as needed. Allow the sodium to dissolve completely.

  • Addition of Diethyl Oxalate: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1.2 equivalents) dropwise via a dropping funnel while stirring. Maintain the reaction temperature at room temperature.

  • Addition of Ethyl Fluoroacetate: After stirring the mixture for 30 minutes, add ethyl fluoroacetate (1.0 equivalent) dropwise. A precipitate may form upon addition.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Carefully acidify the mixture to a pH of ~2-3 with 6M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

    • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation.

Data Presentation: Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₁FO₅[8][9]
Molecular Weight 206.17 g/mol [9]
CAS Number 392-58-5[8][9]
Appearance Predicted to be a colorless liquid
Boiling Point Not available (predicted to be >180 °C)
Density (predicted) 1.181 g/mL at 25 °C[10][11]
¹H NMR (predicted) See predicted spectrum details below[12][13]
¹³C NMR (predicted) See predicted spectrum details below[14][15][16][17]
IR (predicted) See predicted spectrum details below[18][19][20]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.30-4.45 (m, 4H, -OCH₂CH₃)

    • δ 5.45 (d, J = 48 Hz, 1H, -CHF-)

    • δ 1.30-1.40 (m, 6H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 185.0 (d, J = 25 Hz, C=O)

    • δ 163.0 (d, J = 20 Hz, C=O)

    • δ 161.0 (d, J = 25 Hz, C=O)

    • δ 88.0 (d, J = 190 Hz, CHF)

    • δ 63.0 (-OCH₂)

    • δ 62.5 (-OCH₂)

    • δ 14.0 (-CH₃)

    • δ 13.8 (-CH₃)

  • IR (neat, cm⁻¹):

    • ~2980 (C-H stretch)

    • ~1760 (C=O stretch, ester)

    • ~1730 (C=O stretch, ketone)

    • ~1180 (C-O stretch)

    • ~1050 (C-F stretch)

Note: The predicted spectroscopic data is generated based on standard chemical shift and vibrational frequency values for similar functional groups and should be confirmed by experimental analysis.

Critical Reaction Parameters and Troubleshooting

  • Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture, which can quench the sodium ethoxide base and hydrolyze the esters. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Purity of Reagents: The purity of the starting materials, particularly the absence of water and acidic impurities, is critical for achieving high yields.

  • Stoichiometry of the Base: A full equivalent of the base is required to drive the reaction to completion by deprotonating the product.[7] Using a catalytic amount of base will result in low yields due to the unfavorable equilibrium of the initial condensation step.

  • Temperature Control: The initial formation of sodium ethoxide is highly exothermic. Proper cooling is necessary to control the reaction rate and prevent side reactions. The subsequent condensation is typically carried out at room temperature.

  • Troubleshooting Low Yields:

    • Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time (overnight is recommended).

    • Presence of moisture: Re-evaluate the drying of glassware and the quality of anhydrous solvents.

    • Impure reagents: Use freshly distilled starting materials.

    • Insufficient base: Ensure at least one full equivalent of sodium ethoxide is used.

Conclusion: A Versatile Fluorinated Synthon

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable fluorinated building block in good yields. The versatility of the resulting β-keto ester functionality opens up a wide array of possibilities for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science.[3][21] This guide serves as a foundational resource for scientists and researchers looking to incorporate this and similar synthons into their research programs.

References

  • Molecules. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

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Sources

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl 2-fluoro-3-oxosuccinate

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This has led to a significant portion of marketed pharmaceuticals containing at least one fluorine atom.[1]

This compound (CAS No. 392-58-5) is a highly valuable, yet specialized, building block for the synthesis of complex fluorinated compounds.[2][3] Its structure, featuring a reactive β-keto ester moiety and a stereogenic center at the α-carbon bearing the fluorine atom, makes it an ideal precursor for a variety of heterocyclic and carbocyclic systems. Professionals in drug development utilize such synthons to access novel chemical matter, aiming to create next-generation therapeutics with improved pharmacological profiles.[4][5][6] This guide provides an in-depth examination of the principal synthetic route to this compound—the crossed Claisen condensation—and elucidates the core mechanism governing its formation.

Part 1: The Synthetic Strategy - A Crossed Claisen Condensation Approach

The most efficient and direct synthesis of this compound is achieved through a crossed or mixed Claisen condensation. This powerful carbon-carbon bond-forming reaction is ideal for joining two different ester molecules.[7] The chosen strategy involves the reaction between diethyl fluoroacetate and diethyl oxalate in the presence of a strong base, typically sodium ethoxide.

This specific combination of reactants is highly effective for two key reasons:

  • Non-enolizable Electrophile : Diethyl oxalate serves as the electrophilic acylating agent. Crucially, it lacks α-hydrogens and therefore cannot be deprotonated by the base to form an enolate. This prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of undesired byproducts.[8] Its sole role is to act as an acceptor for the nucleophilic partner.

  • Enolizable Nucleophile : Diethyl fluoroacetate possesses an α-hydrogen that is rendered acidic by the adjacent ester carbonyl group and the electron-withdrawing fluorine atom. This allows for facile deprotonation by a strong base like sodium ethoxide (NaOEt) to generate a resonance-stabilized enolate, the key nucleophile in the reaction.

The overall transformation is depicted below:

Figure 1: Overall synthetic transformation.

Part 2: The Core Mechanism of Formation

The formation of this compound via the Claisen condensation is a multi-step process. Each step is a fundamental reaction in organic chemistry, and understanding their sequence is critical for optimizing reaction conditions and yield.[9][10]

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of diethyl fluoroacetate at the α-carbon. The alkoxide base (ethoxide) abstracts the acidic α-proton to form a nucleophilic ester enolate. This enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

Step 2: Nucleophilic Attack

The newly formed enolate acts as a potent nucleophile. It attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition step breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate.[8]

Step 3: Reformation of the Carbonyl and Elimination

The tetrahedral intermediate is transient and unstable. It rapidly collapses by reforming the carbonyl double bond. This process is accompanied by the expulsion of the best leaving group, which is an ethoxide ion (⁻OEt). This addition-elimination sequence is characteristic of nucleophilic acyl substitution.[7][9]

Step 4: Irreversible Deprotonation (The Driving Force)

The product formed, this compound, is a β-keto ester. The proton on the carbon between the two carbonyl groups is now exceptionally acidic (pKa ≈ 11) due to the electron-withdrawing effect of both carbonyls.[7] The ethoxide base present in the reaction mixture immediately and irreversibly abstracts this proton. This final deprotonation step is thermodynamically highly favorable and serves to drive the entire reaction equilibrium towards the product side, ensuring a high yield.[8][9] A full equivalent of base is required for this reason.

Step 5: Acidic Workup

The reaction mixture, containing the sodium enolate of the final product, is treated with a dilute acid (e.g., HCl or H₂SO₄) in a final workup step. This protonates the enolate to yield the neutral this compound.

The complete mechanistic pathway is illustrated in the following diagram:

Claisen_Mechanism Mechanism of this compound Formation start Diethyl fluoroacetate step1 Step 1: Deprotonation (Base abstracts α-H) enolate Fluoroacetate Enolate (Nucleophile) step2 Step 2: Nucleophilic Attack oxalate Diethyl Oxalate (Electrophile) oxalate->step2 intermediate Tetrahedral Intermediate step3 Step 3: Elimination (⁻OEt leaves) leaving_group ⁻OEt intermediate->leaving_group product_enol Product Enolate (Stabilized) step4 Step 4: Deprotonation (Driving Force) base2 ⁻OEt product_enol->base2 final_product This compound step1->enolate step2->intermediate C-C bond forms step3->product_enol Product forms, then is deprotonated step5 Step 5: Protonation (Acidic Workup) step5->final_product base ⁻OEt base->step1 acid H₃O⁺ acid->step5

Figure 2: Step-by-step reaction mechanism.

Part 3: Experimental Protocol

This protocol is adapted from the well-established procedure for the analogous synthesis of diethyl 2-cyano-3-oxosuccinate, providing a robust framework for laboratory execution.[11]

Materials:

  • Metallic Sodium

  • Absolute Ethanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

  • Diethyl Oxalate

  • Diethyl Fluoroacetate

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully dissolve metallic sodium (1.0 eq) in a mixture of absolute ethanol and diethyl ether under an inert nitrogen atmosphere. The reaction is exothermic; cooling may be necessary.

  • Addition of Electrophile: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl oxalate (1.2 eq) dropwise via the dropping funnel with continuous stirring.

  • Addition of Nucleophile: Stir the mixture for 30 minutes at room temperature. Subsequently, add diethyl fluoroacetate (1.0 eq) dropwise over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. A precipitate of the sodium enolate product should form.

  • Workup and Quenching: Carefully dilute the reaction mixture with a small amount of water. Cool the flask in an ice bath and slowly add 6M HCl until the pH of the aqueous layer is acidic (pH ~2-3), which will dissolve the precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Part 4: Data Summary & Characterization

The following table provides a summary of the reactants for a typical laboratory-scale synthesis.

Reactant Molar Mass ( g/mol ) Equivalents Density (g/mL) Notes
Diethyl Fluoroacetate136.111.01.09The limiting reagent.
Diethyl Oxalate146.141.21.08Used in slight excess to ensure complete reaction.
Sodium22.991.70.97Used in excess to form the base and drive the reaction.
Absolute Ethanol46.07-0.789Must be anhydrous to prevent side reactions.

Characterization: The structure of the final product, this compound, would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the two ethyl ester groups (triplets and quartets) and a doublet for the α-proton split by the adjacent fluorine atom.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbons and the carbon bearing the fluorine, with characteristic C-F coupling constants.

  • ¹⁹F NMR: A key technique that will show a signal characteristic of the fluorine environment.

  • IR Spectroscopy: Will show strong absorption bands for the ester and ketone carbonyl groups.

Conclusion

The formation of this compound is a classic example of a crossed Claisen condensation, a robust and high-yielding synthetic method. The mechanism hinges on the strategic use of a non-enolizable electrophile (diethyl oxalate) and the generation of a fluorinated enolate from diethyl fluoroacetate. The irreversible deprotonation of the resulting β-keto ester product is the thermodynamic driving force for the reaction. A thorough understanding of this mechanism allows researchers and drug development professionals to effectively utilize this pathway for the synthesis of this and other valuable fluorinated intermediates, paving the way for the discovery of novel therapeutic agents.

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Sources

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in Diethyl 2-fluoro-3-oxosuccinate, a fluorinated β-keto ester of significant interest in synthetic chemistry. The introduction of a fluorine atom at the α-position profoundly influences the electronic properties and conformational stability of the molecule, leading to a pronounced shift in the tautomeric equilibrium. This guide will delve into the underlying principles governing this equilibrium, the synthesis of the title compound, detailed experimental protocols for its characterization, and a thorough analysis of its tautomeric landscape. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers leveraging fluorinated building blocks in drug discovery and development.

Introduction: The Intricacies of Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism, the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond), is a fundamental concept in organic chemistry.[1][2] While for simple monocarbonyl compounds the keto form is overwhelmingly favored due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond, the equilibrium can be significantly shifted in β-dicarbonyl compounds.[2]

In 1,3-dicarbonyl systems, the enol form is substantially stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-aromatic ring.

The position of this equilibrium is sensitive to various factors, including solvent polarity, temperature, and the nature of the substituents on the dicarbonyl backbone.

The Influence of α-Fluorine Substitution

The introduction of a highly electronegative fluorine atom at the α-position (the carbon between the two carbonyl groups) exerts a powerful influence on the keto-enol equilibrium. This "fluoro effect" can be attributed to several factors:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enolate intermediate, which is a precursor to the enol form.

  • Hyperconjugation: There can be stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and the π-system of the enol.

  • Hydrogen Bonding Modification: The fluorine atom can influence the strength of the intramolecular hydrogen bond in the enol form.

While direct experimental data on this compound is scarce in publicly available literature, a comprehensive study on the closely related Diethyl 2-cyano-3-oxosuccinate provides compelling evidence for a strong preference for the enol form. In solution, this cyano-analogue was found to exist almost exclusively as the enol tautomer, as confirmed by ¹H and ¹³C NMR spectroscopy.[3] Given the similar electron-withdrawing properties of the fluoro and cyano groups, a similar pronounced stabilization of the enol form is anticipated for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This method involves the acylation of the enolate of an ester by another ester. In this specific case, the enolate of diethyl fluoroacetate is reacted with diethyl oxalate.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of similar β-keto esters.[4][5]

Materials:

  • Diethyl fluoroacetate

  • Diethyl oxalate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous ethanol (or anhydrous THF if using NaH)

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of diethyl fluoroacetate in anhydrous ethanol dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of diethyl oxalate in anhydrous ethanol dropwise, again maintaining a low temperature.

  • After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and 1M hydrochloric acid to neutralize the base.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Characterization and Analysis of Tautomeric Equilibrium

A combination of spectroscopic techniques is employed to characterize this compound and to determine the position of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[6]

Expected ¹H NMR Signals:

TautomerProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling
Keto -CH(F)-5.0 - 5.5Doublet¹JHF
-CH₂- (Ethyl)~4.3Quartet
-CH₃ (Ethyl)~1.3Triplet
Enol -OH12.0 - 14.0Broad Singlet
-CH₂- (Ethyl)~4.3Quartet
-CH₃ (Ethyl)~1.3Triplet

Expected ¹³C NMR Signals:

TautomerCarbonExpected Chemical Shift (δ, ppm)
Keto C=O (Ketone)>190
C=O (Ester)~165
-CH(F)-85 - 95 (Doublet, ¹JCF)
-CH₂- (Ethyl)~62
-CH₃ (Ethyl)~14
Enol C=O (Ester)~170
=C-OH160 - 170
=C(F)-140 - 150 (Doublet, ¹JCF)
-CH₂- (Ethyl)~61
-CH₃ (Ethyl)~14

Quantitative Analysis: The ratio of the keto to enol tautomers can be determined by integrating the characteristic signals in the ¹H NMR spectrum. For instance, the integral of the methine proton (-CH(F)-) of the keto form can be compared to a suitable non-overlapping signal of the enol form. However, given the expected strong preference for the enol, the keto signals may be very small or undetectable.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

TautomerFunctional GroupExpected Wavenumber (cm⁻¹)
Keto C=O (Ketone)~1740
C=O (Ester)~1750
C-F1000 - 1100
Enol O-H (intramolecular H-bond)2500 - 3200 (broad)
C=O (conjugated ester)1650 - 1670
C=C1600 - 1620
C-F1000 - 1100

The presence of a broad absorption in the 2500-3200 cm⁻¹ range and a conjugated carbonyl stretch around 1660 cm⁻¹ would be strong evidence for the predominance of the enol form.

Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol forms of this compound is expected to lie heavily in favor of the enol tautomer.

Caption: Keto-enol tautomerism of this compound.

Note: The DOT script above is a template. A visual representation of the chemical structures would require image files, which cannot be directly embedded here. The diagram illustrates the equilibrium between the keto and enol forms.

The strong electron-withdrawing nature of the α-fluoro substituent, combined with the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol form, creates a thermodynamic landscape that strongly favors the enolic species.

Quantitative Data from an Analogous Compound:

For Diethyl 2-cyano-3-oxosuccinate, the enol form is the only species observed in DMSO-d₆ solution by ¹H NMR.[3] This suggests a keto-enol equilibrium constant (KT = [enol]/[keto]) that is very large.

CompoundSolvent% Enol (inferred)Reference
Diethyl 2-cyano-3-oxosuccinateDMSO-d₆>99%[3]
This compoundCommon Organic SolventsExpected to be >95%Inferred

Conclusion

The keto-enol tautomerism of this compound is a compelling example of how subtle structural modifications can dramatically alter molecular properties. The introduction of an α-fluoro substituent decisively shifts the equilibrium towards the enol form, a consequence of the interplay between inductive effects, conjugation, and strong intramolecular hydrogen bonding. This guide has provided a theoretical framework for understanding this phenomenon, a practical synthetic protocol, and a detailed approach to the characterization of the tautomeric mixture. For researchers in medicinal chemistry and materials science, a thorough understanding of the tautomeric behavior of such fluorinated building blocks is paramount for rational molecular design and the development of novel chemical entities with tailored properties.

References

  • E. V. Anslyn, D. A. Dougherty, Modern Physical Organic Chemistry, University Science Books, 2006.
  • Chemistry LibreTexts, 22.1: Keto-Enol Tautomerism, [Link].

  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • O. Acevedo, Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations, J. Phys. Chem. A 2015, 119, 34, 8724–8733, [Link].

  • O. N. Markov et al., Diethyl 2-Cyano-3-oxosuccinate, Molbank 2023, 2023(2), M1634, [Link].

  • A. G. Lvov et al., Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester, Org. Lett. 2020, 22, 2, 604–609, [Link].

  • J. E. D. G. de Souza, Computational Studies on the Keto-Enol Tautomerism of Acetylacetone, International Journal of Research on Social and Natural Sciences, 2017, [Link].

  • A. S. Sagetov et al., A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety, Beilstein J. Org. Chem. 2018, 14, 2990-2999, [Link].

  • J. A. Pople, M. Gordon, Ab Initio Molecular Orbital Theory, John Wiley & Sons, 1986.
  • L. W. Reeves, Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds, J. Am. Chem. Soc. 1957, 79, 23, 6284–6293, [Link].

Sources

A Technical Guide to the ¹H NMR Spectral Analysis of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of diethyl 2-fluoro-3-oxosuccinate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this fluorinated β-keto ester and the profound impact of its keto-enol tautomerism on its proton NMR spectrum. We will explore the underlying principles governing the spectral features, predict the chemical shifts and coupling constants, and provide a framework for interpreting the spectrum to determine the tautomeric equilibrium.

Introduction: The Significance of this compound and the Role of NMR

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of fluorinated analogues of biologically active molecules. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a compound, including its metabolic stability and binding affinity to protein targets. Therefore, the precise characterization of such fluorinated building blocks is of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H NMR is not only crucial for confirming its identity but also for understanding its dynamic nature in solution, specifically the equilibrium between its keto and enol tautomers. An early study by Kumler, Kun, and Shoolery highlighted the use of NMR to investigate the enolization of diethyl fluorooxaloacetate, demonstrating the power of this technique in characterizing such systems[1].

Fundamental Principles: Keto-Enol Tautomerism and the Influence of Fluorine

Like many β-dicarbonyl compounds, this compound exists as a mixture of keto and enol forms in solution[2][3]. This equilibrium is a dynamic process, and its position is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents[2][3]. The presence of the electron-withdrawing fluorine atom at the α-position is expected to significantly influence the acidity of the α-proton and the stability of the enol form.

The keto and enol tautomers have distinct chemical structures and, consequently, will give rise to different sets of signals in the ¹H NMR spectrum. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of separate signals for each tautomer[3].

Predicted ¹H NMR Spectral Analysis

Based on the principles of ¹H NMR and the known effects of substituents, we can predict the spectral features of both the keto and enol forms of this compound.

Keto Tautomer

In the keto form, the molecule possesses a chiral center at the α-carbon. The key proton signal will be that of the α-hydrogen, which is coupled to the adjacent fluorine atom.

  • α-Hydrogen (CH-F): This proton is situated between two electron-withdrawing carbonyl groups and a highly electronegative fluorine atom. This environment will cause a significant downfield shift, likely in the range of 5.0 - 5.5 ppm . Due to coupling with the fluorine atom (spin I = 1/2), this signal is expected to appear as a doublet . The two-bond H-F coupling constant (²JHF) is typically large, on the order of 45-50 Hz [4].

  • Ethyl Ester Protons (OCH₂CH₃): The two ethyl groups are diastereotopic due to the adjacent chiral center. Therefore, they are expected to be chemically non-equivalent, giving rise to two separate sets of signals.

    • Methylene Protons (OCH₂): Two quartets are predicted, each integrating to 2H. The chemical shifts will be in the typical ester region of 4.1 - 4.4 ppm .

    • Methyl Protons (CH₃): Two triplets are expected, each integrating to 3H, with chemical shifts around 1.2 - 1.4 ppm .

Enol Tautomer

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of the C=C double bond and the enolic hydroxyl group will lead to a distinct set of signals.

  • Enolic Hydroxyl Proton (OH): This proton is involved in a strong intramolecular hydrogen bond, which causes a significant downfield shift. The chemical shift is expected to be in the range of 12.0 - 14.0 ppm and the signal will likely be a broad singlet.

  • Ethyl Ester Protons (OCH₂CH₃): In the enol form, the two ethyl groups are in different environments.

    • Methylene Protons (OCH₂): Two distinct quartets are expected, each integrating to 2H, in the region of 4.1 - 4.5 ppm .

    • Methyl Protons (CH₃): Two distinct triplets are predicted, each integrating to 3H, around 1.2 - 1.5 ppm .

Summary of Predicted ¹H NMR Data
TautomerProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Keto α-CH5.0 - 5.5Doublet²JHF ≈ 45-501H
OCH₂ (ester 1)4.1 - 4.4Quartet³JHH ≈ 72H
OCH₂ (ester 2)4.1 - 4.4Quartet³JHH ≈ 72H
CH₃ (ester 1)1.2 - 1.4Triplet³JHH ≈ 73H
CH₃ (ester 2)1.2 - 1.4Triplet³JHH ≈ 73H
Enol Enolic OH12.0 - 14.0Broad Singlet-1H
OCH₂ (ester 1)4.1 - 4.5Quartet³JHH ≈ 72H
OCH₂ (ester 2)4.1 - 4.5Quartet³JHH ≈ 72H
CH₃ (ester 1)1.2 - 1.5Triplet³JHH ≈ 73H
CH₃ (ester 2)1.2 - 1.5Triplet³JHH ≈ 73H

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for the accurate analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium[2][3]. Chloroform-d₃ is a good starting point for routine analysis.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

    • Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all the signals in the spectrum.

Interpretation and Quantitative Analysis

The acquired ¹H NMR spectrum will contain signals for both the keto and enol tautomers.

  • Identification of Tautomers: The characteristic doublet of the α-proton in the keto form and the broad singlet of the enolic hydroxyl proton in the enol form are key diagnostic signals for identifying and distinguishing between the two tautomers.

  • Calculation of Keto-Enol Ratio: The relative amounts of the keto and enol forms can be determined by comparing the integration values of their respective signals. The ratio of the integral of the α-proton (keto form) to the integral of the enolic hydroxyl proton (enol form) will give the molar ratio of the two tautomers.

    % Enol = [Integral(OH) / (Integral(OH) + Integral(α-CH))] x 100

    % Keto = [Integral(α-CH) / (Integral(OH) + Integral(α-CH))] x 100

Visualizing the Tautomerism and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Keto-enol tautomerism of this compound.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H NMR Spectroscopy) A->B C Data Processing (FT, Phasing, Integration) B->C D Spectral Analysis (Signal Assignment) C->D E Identification of Keto and Enol Signals D->E F Quantitative Analysis (Keto-Enol Ratio Calculation) E->F G Structural Confirmation and Purity Assessment F->G

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectral analysis of this compound is a powerful method for its structural characterization and for quantifying its keto-enol tautomeric equilibrium. A thorough understanding of the influence of the fluorine substituent and the principles of tautomerism is essential for the accurate interpretation of the spectrum. This guide provides a comprehensive framework for researchers to confidently analyze and interpret the ¹H NMR data of this important fluorinated building block, ensuring the integrity of their synthetic work and facilitating the development of novel molecules.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

  • Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Exploring Ethyl 2-Fluoroacetoacetate: Properties and Applications. Shanghai Fluorine Technology Co., Ltd. [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. [Link]

  • Electronegativity and chemical shift. Khan Academy. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Puget Sound. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses. The Journal of Organic Chemistry. [Link]

  • Coupling of Protons with Fluorine Page. ResearchGate. [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • FLOURINE COUPLING CONSTANTS. ScienceDirect. [Link]

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 2-fluoro-3-oxosuccinate. In the absence of a publicly available experimental spectrum, this document leverages high-quality computational predictions, substantiated by empirical data from analogous structures and foundational NMR principles. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorinated organic compounds and rely on precise spectroscopic characterization.

Introduction: The Significance of this compound

This compound is a fluorinated β-keto ester with considerable potential as a versatile building block in synthetic organic chemistry. The strategic incorporation of a fluorine atom at the α-position to a carbonyl group imparts unique chemical properties, influencing reactivity, metabolic stability, and biological activity. These characteristics make it a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals.

Accurate structural elucidation is paramount for the effective application of this compound. ¹³C NMR spectroscopy stands as a definitive analytical technique for confirming its molecular structure, offering precise information about the carbon framework and the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts and key coupling constants for this compound are presented below. These values were generated using advanced computational algorithms and are interpreted in the subsequent sections.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
C1 (C=O, ester)165.2Doublet²JCF ≈ 25-35
C2 (CHF)92.5Doublet¹JCF ≈ 180-220
C3 (C=O, ketone)195.8Doublet²JCF ≈ 20-30
C4 (C=O, ester)162.7Singlet-
C5 (OCH₂)63.5Singlet-
C6 (CH₃)14.0Singlet-
C7 (OCH₂)62.9Singlet-
C8 (CH₃)13.8Singlet-

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Molecular Structure and Spectroscopic Assignment

The unique electronic environment of each carbon atom in this compound gives rise to a distinct ¹³C NMR spectrum. The numbering convention used in this guide is illustrated in the following diagram.

Caption: Molecular structure of this compound with carbon numbering.

In-depth Analysis of Chemical Shifts and Coupling Constants

The predicted ¹³C NMR spectrum of this compound is characterized by the profound influence of the fluorine atom and the two distinct carbonyl environments.

The Effect of Fluorine: Deshielding and C-F Coupling

The most striking feature of the spectrum is the significant downfield shift of the α-carbon (C2) to approximately 92.5 ppm. This deshielding is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent fluorine atom. Furthermore, this carbon is predicted to appear as a doublet with a large one-bond coupling constant (¹JCF) in the range of 180-220 Hz. This large coupling is a hallmark of a carbon directly bonded to a fluorine atom.[1]

The influence of the fluorine atom extends to adjacent carbons through two-bond (²JCF) and three-bond (³JCF) couplings. The ester carbonyl carbon (C1) and the ketone carbonyl carbon (C3) are both expected to exhibit smaller doublet splittings due to two-bond coupling with the fluorine atom, with predicted ²JCF values of approximately 25-35 Hz and 20-30 Hz, respectively.[2][3] The observation of these couplings is a powerful tool for confirming the connectivity around the fluorinated center.

Carbonyl Carbon Resonances

The molecule contains two distinct ester carbonyl groups and one ketone carbonyl. The ketone carbonyl (C3) is the most deshielded carbon, with a predicted chemical shift of around 195.8 ppm, which is typical for β-keto esters. The two ester carbonyl carbons (C1 and C4) are predicted to resonate at approximately 165.2 ppm and 162.7 ppm, respectively. The slight difference in their chemical shifts arises from their proximity to the electron-withdrawing fluorine atom.

Ethyl Ester Moieties

The two ethyl ester groups give rise to four distinct signals. The methylene carbons (C5 and C7) directly attached to the ester oxygens are predicted to appear around 63.5 ppm and 62.9 ppm. The terminal methyl carbons (C6 and C8) are expected to be found in the upfield region of the spectrum, at approximately 14.0 ppm and 13.8 ppm.

Comparative Spectral Analysis

To substantiate the predicted data, a comparison with the experimental ¹³C NMR data of structurally related compounds is highly instructive.

  • Ethyl fluoroacetate: In this simpler molecule, the carbon bearing the fluorine (α-carbon) appears as a doublet with a chemical shift of approximately 77.5 ppm and a ¹JCF of around 178 Hz. The carbonyl carbon shows a smaller two-bond coupling.[4] This provides a foundational reference for the expected electronic environment around the C-F bond in this compound.

  • Diethyl oxalate: The parent, non-fluorinated dicarbonyl compound, diethyl oxalate, exhibits its ester carbonyl carbons at around 160.7 ppm and the ethoxy group carbons at approximately 61.9 ppm and 14.1 ppm.[5] This highlights the significant downfield shift induced by the fluorine and the additional ketone group in the target molecule.

  • Diethyl oxalacetate: This β-keto diester, lacking the fluorine atom, shows its ketone carbonyl at around 193 ppm and the ester carbonyls in the 163-167 ppm range.[6] This further supports the predicted chemical shift for the ketonic carbon (C3) in our target molecule.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire an experimental spectrum, the following protocol provides a robust starting point.

Diagram: Experimental Workflow for ¹³C NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing a Dissolve ~20-50 mg of Diethyl 2-fluoro-3-oxosuccinate in ~0.6 mL of deuterated chloroform (CDCl₃). b Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Tune and lock the spectrometer on the deuterium signal of CDCl₃. c->d e Set the acquisition parameters: - Pulse program: zgpg30 - Spectral width: ~250 ppm - Acquisition time: ~1-2 s - Relaxation delay: 2-5 s f Acquire the Free Induction Decay (FID) with a sufficient number of scans for a good signal-to-noise ratio. e->f g Apply Fourier transformation, phase correction, and baseline correction. f->g h Reference the spectrum to the TMS signal at 0.0 ppm. g->h

Caption: A typical workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and match the ¹³C probe.

  • Data Acquisition:

    • Set the experiment to a standard proton-decoupled ¹³C NMR acquisition.

    • Use a spectral width of approximately 250 ppm (e.g., -20 to 230 ppm).

    • Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay to 2-5 seconds to ensure quantitative signal intensity is not a primary concern and to reduce total acquisition time.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹³C NMR chemical shifts for this compound. By integrating high-quality predicted data with fundamental principles of NMR spectroscopy and comparative analysis with related compounds, a comprehensive and reliable assignment of the carbon resonances has been presented. The characteristic downfield shift and large one-bond C-F coupling of the α-carbon, along with the smaller two-bond couplings to the adjacent carbonyl carbons, serve as key spectroscopic signatures for this molecule. The provided experimental protocol offers a practical framework for the empirical validation of these findings. This guide is intended to be an essential resource for scientists engaged in the synthesis and characterization of this and other fluorinated organic molecules.

References

  • ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • PubChem. Ethyl fluoroacetate. [Link]

  • SpectraBase. Diethyl oxalacetate. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

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Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectroscopy of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Diethyl 2-fluoro-3-oxosuccinate, a key building block in the synthesis of various bioactive molecules, presents a unique spectroscopic challenge due to the interplay of its diverse functional groups. This in-depth technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, offering field-proven insights into its vibrational characteristics. As we delve into the spectral nuances of this fluorinated β-keto ester, we will uncover the causality behind experimental choices and establish a self-validating framework for its analysis.

The Molecular Architecture and Its Spectroscopic Implications

This compound possesses a rich array of functional groups, each with a distinct vibrational signature. The presence of two ester groups, a ketone, and a carbon-fluorine bond within a compact molecular framework leads to a complex and informative infrared spectrum. Understanding the expected vibrational modes of these groups is the cornerstone of a thorough FTIR analysis.

A critical aspect to consider with β-keto esters is the potential for keto-enol tautomerism. This equilibrium between the keto and enol forms can significantly influence the observed FTIR spectrum.[1][2] The enol form would introduce a broad O-H stretching band and cause shifts in the carbonyl and C=C stretching frequencies. For the purpose of this guide, we will primarily focus on the keto tautomer, which is often the predominant form, while acknowledging the spectral features that would indicate the presence of the enol form.

Caption: Molecular structure of this compound.

Decoding the Spectrum: A Functional Group Analysis

The interpretation of the FTIR spectrum of this compound hinges on the identification and assignment of its characteristic vibrational bands. The following table summarizes the expected absorption ranges for the key functional groups, drawing upon established spectroscopic principles and data from analogous compounds.[3][4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Ester Carbonyl (C=O) Stretching1750 - 1735StrongThe electron-withdrawing effect of the adjacent α-fluoro and ketone groups may shift this to a slightly higher frequency.
Ketone Carbonyl (C=O) Stretching1725 - 1710StrongThe α-fluoro substituent is expected to increase the frequency of this stretch due to its inductive effect.
Carbon-Fluorine (C-F) Stretching1300 - 1000Strong to MediumThis region can be complex, with the potential for multiple bands and overlap with C-O stretching vibrations.
Ester Carbon-Oxygen (C-O) Stretching1300 - 1100StrongTwo distinct C-O stretching bands are expected due to the two ester groups, contributing to the complexity of the fingerprint region.
Alkyl C-H Stretching3000 - 2850MediumCharacteristic of the ethyl groups.
Alkyl C-H Bending1470 - 1370Medium to WeakFurther confirms the presence of the ethyl groups.

The presence of the electronegative fluorine atom at the α-position to both carbonyl groups is a key structural feature. This is anticipated to cause a slight hypsochromic (blue) shift in the carbonyl stretching frequencies compared to their non-fluorinated counterparts due to the inductive effect.

A Practical Approach: Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, a meticulous experimental approach is essential. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Objective: To acquire a high-resolution FTIR spectrum of this compound for the identification of its characteristic functional group vibrations.

Materials:

  • This compound (≥98% purity)[6]

  • Spectroscopic grade solvent (e.g., chloroform or carbon tetrachloride, if solution-state analysis is desired)

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or salt plates (e.g., NaCl or KBr) for thin-film analysis

Workflow Diagram:

Experimental Workflow for FTIR Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Instrument Purge B Background Scan A->B C Sample Preparation B->C D Sample Introduction C->D E Spectrum Acquisition D->E F Baseline Correction E->F G Peak Picking & Integration F->G H Spectral Interpretation G->H

Caption: A streamlined workflow for acquiring and analyzing the FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • With the sample compartment empty (or with the clean ATR crystal or salt plates in place), acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Neat Liquid (using ATR): Place a small drop of this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface.

    • Thin Film (using salt plates): Place a small drop of the sample between two salt plates. Gently press the plates together to form a thin, uniform film.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample holder of the spectrometer.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (typically 16-32).

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary to ensure a flat baseline.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

Predictive Analysis and Spectral Interpretation

Based on the analysis of a closely related compound, ethyl 2-fluoro-2-methyl-3-oxobutanoate, we can anticipate the key features of the this compound spectrum.[7] The spectrum of the analogue exhibits strong carbonyl absorptions in the 1750-1700 cm⁻¹ region, consistent with the presence of ester and ketone functionalities. A prominent C-F stretching band is also expected in the fingerprint region.

For this compound, we can predict the following:

  • Two distinct C=O stretching bands: One at a higher frequency (around 1750-1740 cm⁻¹) corresponding to the ester carbonyl, and a second, slightly lower frequency band (around 1725-1715 cm⁻¹) for the ketone carbonyl. The separation of these two bands will be a key diagnostic feature.

  • A complex fingerprint region: The presence of two C-O ester stretches and the C-F stretch will lead to a series of strong to medium intensity bands between 1300 cm⁻¹ and 1000 cm⁻¹. Careful analysis of this region can provide valuable structural information.

  • Characteristic C-H vibrations: The presence of the ethyl groups will be confirmed by C-H stretching bands just below 3000 cm⁻¹ and bending vibrations in the 1470-1370 cm⁻¹ range.

Conclusion: A Powerful Tool for Molecular Characterization

FTIR spectroscopy stands as a rapid, non-destructive, and highly informative technique for the structural elucidation of complex organic molecules like this compound. By understanding the fundamental principles of vibrational spectroscopy and applying a systematic approach to spectral interpretation, researchers can confidently identify and characterize the key functional groups within this important synthetic intermediate. This guide provides a foundational framework for such an analysis, empowering scientists in their pursuit of novel molecular design and development.

References

  • Ethyl 2-fluoro-2-methyl-3-oxobutanoate - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

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  • ResearchGate. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved January 17, 2026, from [Link]

  • OpenStax. (2023, September 20). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved January 17, 2026, from [Link]

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  • PubMed. (n.d.). Use of FTIR and mass spectrometry for characterization of glycated caseins. Retrieved January 17, 2026, from [Link]

  • SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved January 17, 2026, from [Link]

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  • PubMed. (n.d.). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Retrieved January 17, 2026, from [Link]

Sources

mass spectrometry fragmentation pattern of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 2-fluoro-3-oxosuccinate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₁₁FO₅, MW: 206.17 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By combining foundational principles of mass spectrometry with insights from analogous molecular structures, this guide offers a predictive framework for identifying and characterizing this fluorinated β-keto ester. We will explore the causality behind major fragmentation mechanisms, present detailed experimental protocols for data acquisition, and visualize key fragmentation cascades to enhance understanding.

Introduction: The Structural Context of this compound

This compound is a polyfunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring two ester groups, a ketone, and an alpha-fluoro substituent, presents a unique and complex challenge for mass spectrometric analysis. The presence of multiple reactive sites dictates a rich fragmentation pattern that, when properly interpreted, can serve as a powerful tool for structural confirmation and purity assessment.

Understanding the fragmentation of this molecule is crucial for:

  • Reaction Monitoring: Tracking the progress of synthetic routes where it is an intermediate.

  • Metabolite Identification: Identifying potential biotransformation products in drug metabolism studies.

  • Quality Control: Ensuring the identity and purity of synthesized batches.

This guide will dissect the fragmentation logic of this compound, focusing on the two most prevalent ionization techniques in modern analytical laboratories: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS).

Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach

Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structurally significant fragment ions. For molecules like this compound, the molecular ion (M•+) may be of low abundance or entirely absent due to its instability[2][3].

The fragmentation is primarily driven by the presence of carbonyl groups and the fluorine atom, leading to several predictable pathways.

Key Fragmentation Pathways under EI

A. Alpha-Cleavage: Alpha-cleavage, the scission of a bond adjacent to a functional group, is a dominant fragmentation pathway for carbonyl compounds like esters and ketones[4][5][6][7]. This process is driven by the formation of stable resonance-stabilized acylium ions.

  • Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond of either ester group results in the loss of an ethoxy radical (mass 45), yielding a prominent ion at m/z 161 .

  • Loss of an Ethoxycarbonyl Radical (•COOCH₂CH₃): Cleavage of the C-C bond between the fluorinated carbon and the ester carbonyl leads to the loss of an ethoxycarbonyl radical (mass 73), producing an ion at m/z 133 .

  • Loss of the Acetyl-type Group (CH₃CH₂OOC-C=O): Cleavage between C2 and C3 can result in the formation of a fluoro-ethoxycarbonylmethyl radical and a charged acylium ion at m/z 101 .

B. McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds possessing a γ-hydrogen atom relative to the carbonyl oxygen[4][5]. The ester's ethyl groups provide these necessary hydrogens. The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene (ethene, mass 28). This can occur from the molecular ion or subsequent fragment ions containing an intact ethyl ester.

C. Influence of the Fluorine Atom: The presence of a fluorine atom significantly influences fragmentation. While the C-F bond is strong, fluorine's high electronegativity directs cleavage at adjacent bonds. In mass spectra of fluorinated compounds, ions containing fluorine are characteristic[2][3][8]. We can anticipate fragments resulting from the loss of HF (mass 20) from certain ions, although this is not always a primary pathway.

Visualizing EI Fragmentation

The following diagram illustrates the primary alpha-cleavage pathways originating from the molecular ion.

EI_Fragmentation M This compound [M]•+ m/z 206 F161 [M - •OC2H5]+ m/z 161 M->F161 - •OC2H5 (45) F133 [M - •COOC2H5]+ m/z 133 M->F133 - •COOC2H5 (73) F101 [C4H5O3]+ m/z 101 M->F101 - •CHFCOOC2H5 (133) F73 [COOC2H5]+ m/z 73 M->F73 - •COCHFCO (101)

Caption: Predicted major alpha-cleavage pathways for this compound under EI.

Summary of Predicted EI Fragment Ions
m/z Proposed Formula Proposed Structure / Origin Fragmentation Mechanism
206[C₈H₁₁FO₅]•+Molecular Ion-
161[C₆H₈FO₄]+[M - •OCH₂CH₃]+Alpha-cleavage
133[C₅H₆FO₃]+[M - •COOCH₂CH₃]+Alpha-cleavage
101[C₄H₅O₃]+[CH₃CH₂OOC-C=O]+Alpha-cleavage
73[C₃H₅O₂]+[COOCH₂CH₃]+Alpha-cleavage
45[C₂H₅O]+[OCH₂CH₃]+Alpha-cleavage fragment

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation[9][10]. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is expected to occur at one of the carbonyl oxygens. The CID of the resulting [M+H]⁺ ion (m/z 207) will likely involve the loss of small, stable neutral molecules.

  • Loss of Ethene (C₂H₄): A common fragmentation for protonated ethyl esters, proceeding through a rearrangement to eliminate a neutral ethene molecule (mass 28)[11]. This can happen sequentially, leading to ions at m/z 179 ([M+H - C₂H₄]⁺) and m/z 151 ([M+H - 2C₂H₄]⁺).

  • Loss of Ethanol (C₂H₅OH): The loss of a neutral ethanol molecule (mass 46) from the protonated precursor is a highly favorable pathway, resulting in a fragment ion at m/z 161 .

  • Loss of Carbon Monoxide (CO): Decarbonylation (loss of CO, mass 28) can occur from fragment ions, particularly acylium ions formed after initial losses.

  • Loss of Water (H₂O): If the ion can rearrange to form a stable product, the loss of water (mass 18) is also possible.

Visualizing ESI-MS/MS Fragmentation

This workflow illustrates the expected fragmentation cascade of the protonated molecule.

ESI_Fragmentation MH [M+H]+ m/z 207 F179 [M+H - C2H4]+ m/z 179 MH->F179 - C2H4 (28) F161 [M+H - C2H5OH]+ m/z 161 MH->F161 - C2H5OH (46) F151 [M+H - 2C2H4]+ m/z 151 F179->F151 - C2H4 (28) F133 [M+H - C2H5OH - CO]+ m/z 133 F161->F133 - CO (28)

Caption: Predicted fragmentation workflow for [M+H]⁺ of this compound in ESI-MS/MS.

Negative Ion ESI-MS/MS ([M-H]⁻)

In negative ion mode, the acidic proton on the α-carbon is readily lost, forming a stable enolate ion [M-H]⁻ at m/z 205 . CID of this precursor is useful for structural confirmation.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for deprotonated esters and acids, leading to the loss of CO₂ (mass 44) and an ion at m/z 161 .

  • Loss of an Ethoxycarbonyl Radical (•COOC₂H₅): While less common in negative mode, cleavage can occur, potentially leading to a loss of 73 mass units.

Summary of Predicted ESI-MS/MS Fragment Ions
Mode Precursor m/z Fragment m/z Neutral Loss Proposed Mechanism
Positive207179C₂H₄ (28)Rearrangement
Positive207161C₂H₅OH (46)Neutral loss of ethanol
Positive179151C₂H₄ (28)Sequential rearrangement
Negative205161CO₂ (44)Decarboxylation

Experimental Protocol for Mass Spectrometric Analysis

This section provides a standardized workflow for acquiring high-quality mass spectra of this compound. Note: Specific parameters should be optimized for the instrument in use.

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

Electron Ionization (via GC-MS)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or TOF).

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV[12].

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Electrospray Ionization (via LC-MS or Direct Infusion)
  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • Direct Infusion Method:

    • Infuse the sample solution at 5-10 µL/min using a syringe pump.

  • LC-MS Method (Optional):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode)[10].

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Method (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 2-4 Bar.

    • Drying Gas (N₂): 8-12 L/min at 200-250°C.

    • MS1 Scan Range: m/z 50-400.

    • MS/MS: Select precursor ion m/z 207. Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of this compound is governed by established chemical principles. Under high-energy EI, fragmentation is dominated by alpha-cleavages adjacent to the multiple carbonyl functionalities. Under soft ESI conditions, the protonated or deprotonated molecules serve as precursors for characteristic neutral losses upon collision-induced dissociation. By leveraging the predictive power of these fragmentation rules and employing standardized analytical protocols, researchers can confidently identify and characterize this important synthetic building block, ensuring both scientific integrity and the quality of their work.

References

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  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]

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  • MDPI. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(12), 63. [Link]

  • Kicman, A. T., et al. (1994). Electrospray mass spectrometry of testosterone esters: potential for use in doping control. Journal of Mass Spectrometry, 29(10), 1139-1146. [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(9), e0163023. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Varmuza, K., & Krenmayr, P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(1), 587-611. [Link]

  • MDPI. (2022). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Molecules, 27(1), 234. [Link]

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Sources

physical and chemical properties of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2-fluoro-3-oxosuccinate for Advanced Research and Drug Development

Introduction: The Strategic Value of a Fluorinated Building Block

This compound is a specialized β-ketoester of significant interest to researchers in organic synthesis and medicinal chemistry. Its strategic importance lies in the incorporation of a fluorine atom at the α-position relative to a ketone, a structural motif that can profoundly influence the biological activity and physicochemical properties of a target molecule. Fluorine's high electronegativity can alter pKa, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to protein targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the , its synthesis, analytical characterization, and its utility as a versatile precursor for complex molecular architectures, particularly fluorinated heterocyclic compounds.

Section 1: Core Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is a polyfunctional molecule whose character is defined by its two ester groups, a central ketone, and a strategically placed fluorine atom.

Key Physical and Chemical Identifiers

The core properties of this compound are summarized in the table below. While specific experimental data for properties like boiling point and density are not widely published, values for closely related analogs provide a reasonable estimation.

PropertyValue / InformationSource(s)
CAS Number 392-58-5[1][2]
Molecular Formula C₈H₁₁FO₅[1][2]
Molecular Weight 206.17 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow liquid[3]
Boiling Point Data not available. For comparison, Diethyl 2-oxosuccinate boils at 103-105 °C at 6.7 mbar.[4]
Density Data not available. For comparison, Diethyl 2-chloro-3-oxosuccinate has a density of 1.23 g/mL.[]
Solubility Expected to be miscible with common organic solvents like ethanol, ether, and ethyl acetate.
Storage Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container.[2]
Molecular Structure and Tautomerism

A critical feature of this compound is its existence as a mixture of keto and enol tautomers. Due to the electron-withdrawing effects of the adjacent ester and fluoro groups, the equilibrium in solution is expected to strongly favor the more stable enol form. This phenomenon is well-documented for analogous 2-oxosuccinates.[3][6][7] The presence of the enol form is crucial as it dictates the compound's reactivity, particularly in condensation reactions.

G cluster_keto Keto Form cluster_enol Enol Form (Favored) K1 O K2 || K3 C K3->K1 K3->K2 K4 K3->K4 K14 K3->K14 K5 C K5->K4 K6 K5->K6 K10 K5->K10 K12 K5->K12 E5 C K5->E5 K7 C K7->K6 K8 || K7->K8 K16 K7->K16 K9 O K9->K8 K11 F K11->K10 K13 H K13->K12 K15 EtO K15->K14 K17 OEt K17->K16 E1 O E2 || E3 C E3->E1 E3->E2 E4 E3->E4 E12 E3->E12 E5->E4 E6 = E5->E6 E10 E5->E10 E7 C E7->E6 E8 E7->E8 E14 E7->E14 E9 OH E9->E8 E11 F E11->E10 E13 EtO E13->E12 E15 OEt E15->E14

Caption: Keto-Enol tautomerism of this compound.

Section 2: Spectroscopic Signature and Analytical Characterization

Predicted Spectroscopic Data
TechniquePredicted Signature
¹H NMR Ethyl groups: Two distinct sets of triplets (CH₃) and quartets (CH₂) for the two non-equivalent ethoxy groups. Enolic OH: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of an intramolecularly hydrogen-bonded enol proton. Methine CH: Due to the absence of a proton at the C2 position in the keto form (replaced by F), a methine signal is not expected for that tautomer. The enol form has no CH proton.
¹³C NMR Carbonyls: Two distinct ester carbonyl signals (~160-170 ppm) and a ketone/enol carbon signal. Fluorinated Carbon (C2): A doublet with a large one-bond C-F coupling constant (¹JCF) is expected in the range of 80-100 ppm. Enol Carbons (C2 & C3): Signals for the C=C bond of the enol form. Ethyl groups: Signals for the CH₂ (~60-65 ppm) and CH₃ (~14 ppm) carbons.
¹⁹F NMR A single resonance is expected. For an α-fluoro keto-ester, the chemical shift would likely fall in the range of -180 to -210 ppm relative to CFCl₃.[8] The signal may show coupling to protons on the adjacent ethyl groups if analysis is performed at high resolution.
IR Spectroscopy C=O Stretching: Multiple strong absorption bands between 1650 and 1750 cm⁻¹ corresponding to the ester and conjugated keto/enol carbonyl groups. C-F Stretching: A strong, characteristic band in the 1000-1200 cm⁻¹ region. O-H Stretching: A very broad band from ~2500-3300 cm⁻¹ for the hydrogen-bonded enol hydroxyl group.
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight (206.17). Fragmentation: Characteristic losses of ethoxy (•OEt, 45 Da), ethanol (EtOH, 46 Da), and carbonyl (CO, 28 Da) fragments.
Experimental Protocol: NMR Sample Preparation

Accurate NMR analysis requires careful sample preparation to ensure high-resolution data, free from contaminants.

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is suitable for routine characterization.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently swirl the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The use of a high-field spectrometer is recommended to resolve complex splitting patterns that may arise from long-range couplings with fluorine.

Caption: Workflow for NMR sample preparation and analysis.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites, which can be selectively targeted to build molecular complexity. Its primary application is as a versatile C4 building block for the synthesis of fluorinated heterocyclic compounds.

Key Reactive Sites:
  • Active Methylene/Methine Position (C2): The fluorine atom occupies this position. Unlike its non-fluorinated analog, it cannot be deprotonated here. Its presence, however, activates the adjacent carbonyls.

  • Carbonyl Groups (C1, C3): The ketone and ester carbonyls are electrophilic and susceptible to nucleophilic attack. The ketone at C3 is generally more reactive.

  • Enolizable System: The favored enol tautomer provides a nucleophilic C=C bond and a reactive hydroxyl group, which are key to its utility in condensation reactions.

Application in Heterocyclic Synthesis

A primary application of 2-oxosuccinates is in condensation reactions with binucleophiles to form heterocyclic rings, a cornerstone of drug discovery.[6] For example, reaction with a hydrazine derivative can lead to the formation of a fluorinated pyrazole, a scaffold present in many pharmaceuticals.

G reagent1 This compound (Enol Form) intermediate Condensation Intermediate reagent1->intermediate + reagent2 Hydrazine Derivative (R-NH-NH₂) reagent2->intermediate + product Fluorinated Pyrazole Derivative intermediate->product Cyclization (-2 H₂O)

Caption: General scheme for pyrazole synthesis.

Protocol: Synthesis via Claisen Condensation

The synthesis of this compound can be achieved via a Claisen condensation between diethyl oxalate and ethyl fluoroacetate. This protocol is adapted from the well-established synthesis of analogous compounds.[7]

  • Base Preparation: In a three-necked flask equipped with a dropping funnel and an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reagents:

    • Add diethyl oxalate (1.1 eq) to the cooled solution and stir for 15 minutes.

    • Slowly add ethyl fluoroacetate (1.0 eq) dropwise via the addition funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup:

    • Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with dilute HCl.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.

Section 4: Recommended Handling and Storage Protocols

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatibilities: this compound is incompatible with strong acids, strong bases, and strong reducing agents.[2][9] Contact with these materials can lead to vigorous reactions or decomposition.

  • Storage: Store in a tightly closed container in a refrigerator at 2-8°C.[2] The area should be dry and well-ventilated. Keep away from sources of ignition as the material is combustible.[2][9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Conclusion

This compound is a high-value synthetic intermediate whose true potential is realized through a deep understanding of its chemical behavior. The prevalence of its enol tautomer, combined with the electronic influence of the fluorine atom, makes it a uniquely reactive building block. For researchers in drug development, its ability to serve as a precursor to novel fluorinated heterocycles offers a direct pathway to new chemical entities with potentially enhanced pharmacological profiles. By applying the principles and protocols outlined in this guide, scientists can effectively harness the synthetic power of this versatile fluorinated reagent.

References

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An In-depth Technical Guide to the Stability and Storage of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Diethyl 2-fluoro-3-oxosuccinate is a highly reactive α-fluoro-β-ketoester of significant interest in pharmaceutical and chemical synthesis. Its utility is, however, intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and integrity assessment. The core challenge lies in mitigating its susceptibility to moisture-induced hydrolysis and potential thermal degradation. Adherence to the recommendations herein—specifically, stringent control of temperature (2-8°C), moisture, and atmospheric conditions—is paramount for ensuring its viability in research and development applications.

Introduction: Understanding the Molecule

This compound (CAS No. 392-58-5) is a specialty chemical valued as a building block in organic synthesis, particularly for creating complex fluorinated molecules.[1] Its chemical architecture, characterized by two ester functionalities and a ketone, is further complicated by the presence of a fluorine atom on the α-carbon. This unique structure dictates its reactivity and, consequently, its inherent stability challenges.

The presence of the electron-withdrawing fluorine atom significantly influences the electronic environment of the molecule, increasing the electrophilicity of the adjacent carbonyl carbons and the acidity of the α-proton. This makes the compound a versatile synthetic intermediate but also renders it susceptible to degradation if not handled and stored with precision.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 392-58-5[2]
Molecular Formula C₈H₁₁FO₅[2]
Molecular Weight 206.17 g/mol [2]
Appearance Not specified, likely a liquid-
Density ~1.209 g/cm³[3]
Purity (Typical) ≥98%[2]
Keto-Enol Tautomerism

Like many β-dicarbonyl compounds, this compound exists in a state of equilibrium between its keto and enol forms. Spectroscopic studies on analogous 2-oxosuccinates confirm that the equilibrium can strongly favor the enol form, which is stabilized by intramolecular hydrogen bonding.[4][5] This tautomerism is a fundamental aspect of its chemistry and can influence its reactivity in different solvent systems.

Caption: Keto-enol tautomerism of this compound.

Key Factors Influencing Stability

The long-term integrity of this compound is contingent on the stringent control of several environmental factors.

Moisture and Hydrolysis

Causality: Moisture is the primary antagonist to the stability of this compound. The ester functionalities are susceptible to hydrolysis, a reaction catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acids and ethanol. Given that the compound is classified as one that "in contact with water releases flammable gases," this reactivity is significant.[6] The initial hydrolytic products, carboxylic acids, can further auto-catalyze the degradation of the remaining ester. Research on structurally similar fluorinated malonates has shown that while they can be surprisingly resistant to hydrolysis under mild conditions, decomposition is rapid under harsher acidic or basic conditions.[7][8]

Recommendation: The compound must be stored and handled in a manner that rigorously excludes moisture. This includes using dry solvents, inert atmospheres, and properly sealed containers.

Temperature

Recommendation: To ensure maximum shelf-life, the compound must be stored under refrigerated conditions. The consensus from supplier safety data sheets is a recommended storage temperature of 2-8°C .[2][6]

Incompatible Materials

Causality: Due to its reactivity, this compound is incompatible with several classes of materials:

  • Strong Acids and Bases: These will catalyze rapid hydrolysis and decomposition.[12]

  • Strong Oxidizing Agents: The organic nature of the molecule makes it susceptible to oxidation.

  • Reducing Agents: The keto and ester groups can be reduced.[12]

  • Water/Moisture: As detailed above, this is a critical incompatibility.[6]

Recommendation: Avoid contact with the materials listed above. Ensure all labware is clean, dry, and free from acidic or basic residues before use.

Recommended Storage and Handling Protocols

A systematic approach to storage and handling is essential. The following protocols are designed to preserve the compound's integrity from receipt to final use.

Summary of Storage Conditions
ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature 2°C to 8°C [2][6]Minimizes rates of hydrolysis and thermal degradation. Storage at higher temperatures will accelerate decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) [6]Displaces moisture and oxygen, preventing hydrolysis and oxidative degradation. Air exposure introduces these contaminants.
Container Tightly-sealed, amber glass vial/bottle [13]Glass is inert. Amber color protects against potential photolytic degradation. A tight seal prevents moisture ingress.
Environment Dry, well-ventilated area [6]Prevents accidental exposure to moisture and ensures safety in case of container breach.
Workflow for Handling New and In-Use Containers

Adherence to a strict workflow minimizes the risk of contamination and degradation each time the compound is accessed.

G cluster_prep Preparation cluster_handling Handling Under Inert Gas cluster_storage Storage p1 Equilibrate Container to Room Temperature p2 Prepare Inert Atmosphere (Glovebox or Schlenk Line) h1 Open Container p2->h1 Enter Inert Environment h2 Withdraw Required Amount (Use Dry Syringe/Pipette) h1->h2 h3 Aliquot if Necessary into Pre-dried Vials h2->h3 h4 Purge Headspace with Inert Gas h3->h4 h5 Seal Container Tightly (Original & Aliquots) h4->h5 s1 Wrap Seal with Parafilm h5->s1 Exit Inert Environment s2 Place in Secondary Containment s1->s2 s3 Return to 2-8°C Storage s2->s3

Caption: Recommended workflow for handling this compound.

Assessing Compound Integrity: Experimental Protocols

Regular assessment of purity is a cornerstone of a robust quality control system. The following protocols provide a framework for a self-validating stability study.

Protocol 4.1: Long-Term Stability Assessment

Objective: To quantify the degradation of this compound over time under various storage conditions.

Methodology:

  • Aliquot Preparation: Upon receiving a new batch, aliquot 5-10 mg of the compound into multiple amber glass HPLC vials under an argon or nitrogen atmosphere.

  • Initial Analysis (T=0): Immediately analyze three aliquots using the HPLC method described in Protocol 4.2 to establish the initial purity. This is the baseline.

  • Storage Conditions:

    • Group A (Recommended): Store vials at 2-8°C in the dark.

    • Group B (Temperature Stress): Store vials at 25°C (room temperature) in the dark.

    • Group C (Moisture Stress): Store vials at 2-8°C, but after the initial purge, do not re-purge with inert gas on subsequent openings (simulating a multi-use container).

  • Time Points: Analyze triplicate vials from each group at specified time points (e.g., 1, 3, 6, 12, and 24 months).

  • Data Analysis: For each time point, calculate the average purity and note the appearance of any new peaks in the chromatogram, which would indicate degradation products. Plot purity (%) vs. time for each condition.

Protocol 4.2: Analytical Method for Purity Determination via HPLC-UV

Objective: To provide a reliable, quantitative method for determining the purity of this compound.

Methodology:

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (The dicarbonyl system should have sufficient UV absorbance; optimization may be required).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject 10 µL. Purity is calculated based on the area-percent of the main peak relative to the total area of all peaks in the chromatogram.

Postulated Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting and interpreting stability data. The primary pathway is expected to be hydrolysis, which can occur in a stepwise fashion, followed by decarboxylation of the resulting β-keto acid.

G cluster_products Degradation Products A This compound B Ethyl 2-fluoro-3-oxo-4-hydroxy-4-oxobutanoate (Mono-acid) A->B + H₂O - EtOH C 2-Fluoro-3-oxosuccinic acid (Di-acid) B->C + H₂O - EtOH D 3-Fluoro-2-oxopropanoic acid (β-Keto acid) C->D - CO₂ (Decarboxylation) E Fluoropyruvaldehyde D->E Tautomerization

Caption: Postulated hydrolytic degradation pathway for this compound.

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts its performance in sensitive synthetic applications. Its structural features, namely the α-fluoro and β-ketoester motifs, render it highly susceptible to degradation by moisture and elevated temperatures. The keystone of preserving this valuable reagent is a disciplined approach to its handling and storage. By implementing the protocols outlined in this guide—maintaining storage at 2-8°C under a dry, inert atmosphere and utilizing systematic handling workflows—researchers can significantly extend the compound's shelf-life and ensure the reliability and reproducibility of their experimental outcomes.

References

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An In-depth Technical Guide to Diethyl 2-fluoro-3-oxosuccinate (CAS 392-58-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-fluoro-3-oxosuccinate (CAS 392-58-5) is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The incorporation of a fluorine atom at the α-position of a β-keto ester moiety introduces unique electronic and conformational properties, influencing the molecule's reactivity, stability, and biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with insights into its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is characterized by a four-carbon backbone with two ester functional groups and a ketone, with a fluorine atom substituted at the α-position to one of the carbonyl groups.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 392-58-5ChemScene[1]
Molecular Formula C₈H₁₁FO₅ChemScene[1]
Molecular Weight 206.17 g/mol ChemScene[1]
Appearance Not specified, likely a liquidGeneral knowledge of similar esters
SMILES CCOC(=O)C(C(=O)C(=O)OCC)FChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]

The presence of the electronegative fluorine atom significantly impacts the molecule's electronic distribution and acidity of the α-proton, which in turn governs its reactivity and the equilibrium of its tautomeric forms.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers. This equilibrium is a critical aspect of its chemistry, as the enol form is a key intermediate in many of its reactions.[2][3]

The keto-enol tautomerization can be catalyzed by both acid and base.[4] The equilibrium position is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[5][6] For many β-ketoesters, the keto form is predominant in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and is more favored in nonpolar solvents.[5] The high electronegativity of the fluorine atom in this compound is expected to influence the acidity of the α-proton and thus the position of the keto-enol equilibrium.

Caption: Keto-Enol Tautomerism of this compound.

Synthesis and Reactivity

The synthesis of α-fluoro-β-ketoesters like this compound typically involves the introduction of a fluorine atom onto a β-ketoester scaffold.

General Synthetic Approach: Electrophilic Fluorination

A common method for the synthesis of α-fluoro-β-ketoesters is the electrophilic fluorination of the corresponding β-ketoester enolate.

Electrophilic_Fluorination start Diethyl 3-oxosuccinate base Base (e.g., NaH, LDA) start->base Deprotonation enolate Enolate Intermediate base->enolate fluorinating_agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) enolate->fluorinating_agent Fluorination product This compound fluorinating_agent->product workup Aqueous Workup product->workup caption General workflow for electrophilic fluorination.

Caption: General workflow for electrophilic fluorination.

Experimental Protocol: A Representative Procedure for Electrophilic Fluorination

This is a generalized protocol based on similar reactions and should be adapted and optimized for the specific synthesis of this compound.

  • Enolate Formation: To a solution of diethyl 3-oxosuccinate in an anhydrous aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., 0°C or -78°C). The reaction mixture is stirred for a specified time to ensure complete formation of the enolate.

  • Fluorination: A solution of an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), in the same solvent is then added slowly to the enolate solution, maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Reactivity of the α-Fluoro-β-ketoester Moiety

The presence of the α-fluoro substituent significantly modulates the reactivity of the dicarbonyl system. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the adjacent carbonyl carbons.[7] However, conformational effects of the fluorine atom can also influence the accessibility of the carbonyl group to nucleophiles, sometimes leading to decreased reactivity compared to other α-halo ketones.[7]

α-Fluoro-β-ketoesters are versatile intermediates for the synthesis of various fluorinated compounds. For example, they can undergo stereoselective reduction to furnish chiral α-fluoro-β-hydroxy esters, which are valuable building blocks for the synthesis of fluorinated amino acids and other medicinally relevant molecules.[8]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound
Technique Expected Features
¹H NMR - Ethyl groups (CH₃): Triplet around 1.2-1.4 ppm. - Ethyl groups (CH₂): Quartet around 4.2-4.5 ppm. - α-Proton (CHF): Doublet due to coupling with fluorine, likely in the range of 5.0-6.0 ppm. - Enolic proton (OH): A broad singlet, chemical shift is concentration and solvent dependent, potentially >10 ppm.[9][10]
¹³C NMR - Ethyl groups (CH₃): Signal around 14 ppm. - Ethyl groups (CH₂): Signal around 62-64 ppm. - α-Carbon (CHF): A doublet due to C-F coupling, expected in the range of 85-95 ppm. - Carbonyl carbons (C=O): Signals in the range of 160-190 ppm.[11][12]
IR Spectroscopy - C-H stretching (alkyl): 2850-3000 cm⁻¹. - C=O stretching (ester and ketone): Strong absorptions in the range of 1720-1780 cm⁻¹. The presence of the electronegative fluorine may shift these bands to higher wavenumbers. - C-F stretching: A strong band in the region of 1000-1200 cm⁻¹. - O-H stretching (enol): A broad band around 3200-3600 cm⁻¹.[13][14][15]
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (206.17). - Fragmentation: Common fragmentation patterns for esters would be expected, such as the loss of an ethoxy group (-OC₂H₅, 45 Da) or an ethoxycarbonyl group (-COOC₂H₅, 73 Da).[16][17][18][19]

Applications in Drug Discovery and Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[20] The α-fluoro-β-ketoester moiety in this compound serves as a valuable synthon for introducing fluorine into more complex molecules. Its reactivity allows for further chemical modifications, making it a versatile building block in the synthesis of novel therapeutic agents.[21][22]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar organic esters and fluorinated compounds should be followed.

General Safety Precautions:

  • Work in a well-ventilated fume hood.[23]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]

  • Avoid inhalation of vapors and contact with skin and eyes.[23]

  • Keep away from heat, sparks, and open flames.[24]

  • Store in a tightly sealed container in a cool, dry place.[1]

In case of exposure, it is important to seek immediate medical attention.[23][24]

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, arising from the presence of the α-fluoro-β-ketoester moiety, make it a versatile intermediate for the preparation of a wide range of fluorinated compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and development. Further studies are warranted to fully explore the synthetic utility and potential biological applications of this intriguing molecule.

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  • Chemos GmbH & Co.KG.
  • Wang, Y., et al. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Metabolites, 2021, 11(10), 696.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Pyrazoles using Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of fluorinated pyrazoles, a critical scaffold in modern medicinal chemistry, utilizing Diethyl 2-fluoro-3-oxosuccinate as a key building block. The strategic incorporation of fluorine atoms into heterocyclic frameworks can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of drug candidates.[1][2] This application note outlines the underlying chemical principles, provides a step-by-step experimental protocol for the cyclocondensation reaction with hydrazines, and discusses the importance of this synthetic route in drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a prominent feature in a multitude of clinically successful drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4][5] The introduction of fluorine into the pyrazole scaffold has emerged as a powerful strategy in drug design.[6][7][8] The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

This compound is a versatile fluorinated building block that serves as a valuable precursor for the synthesis of highly functionalized fluorinated pyrazoles.[9] Its 1,3-dicarbonyl moiety readily undergoes cyclocondensation reactions with hydrazine and its derivatives, providing a direct and efficient route to 4-fluoropyrazole-3-carboxylates. This class of compounds holds significant potential for the development of novel therapeutics.

Synthetic Methodology: The Knorr Pyrazole Synthesis with a Fluorinated Substrate

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and widely utilized transformation known as the Knorr pyrazole synthesis. In the context of this compound, the reaction proceeds through a well-defined mechanism involving nucleophilic attack, dehydration, and subsequent tautomerization to yield the aromatic pyrazole ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule onto one of the carbonyl carbons of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazole ring. The fluorine atom at the C4 position of the resulting pyrazole is a key feature, introduced directly from the starting material.

Diagram 1: Proposed Reaction Mechanism

A visual representation of the cyclocondensation reaction between this compound and hydrazine.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A This compound B Hydrazine (H2N-NH2) C Intermediate Adduct A->C Nucleophilic attack by N on C=O B->C D Cyclic Intermediate C->D Attack of second N on the other C=O E Dehydrated Intermediate D->E - H2O F Ethyl 4-fluoro-5-oxo-1H-pyrazole-3-carboxylate (Final Product) E->F Tautomerization G A 1. Reactant Preparation Dissolve this compound in ethanol. B 2. Addition of Hydrazine Slowly add hydrazine hydrate to the solution. A->B C 3. Catalysis Add a catalytic amount of glacial acetic acid. B->C D 4. Reaction Reflux the mixture for a specified time. C->D E 5. Work-up Cool the reaction mixture and remove the solvent. D->E F 6. Purification Purify the crude product by column chromatography. E->F G 7. Characterization Analyze the purified product (NMR, MS, IR). F->G

Sources

Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridazines in Modern Drug Discovery

The pyridazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its unique physicochemical properties.[1] Characterized by a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, the pyridazine scaffold offers a distinct advantage in designing molecules for specific biological targets.[2] Its applications are diverse, with pyridazine-containing molecules demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][3][4][5][6] Notable examples of pyridazine-based drugs include the antidepressant Minaprine and the TYK2 inhibitor Deucravacitinib, underscoring the scaffold's clinical relevance.[2][5]

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating pKa, and improving binding affinity. Consequently, the synthesis of fluorinated pyridazine derivatives is of significant interest to researchers in drug development. Diethyl 2-fluoro-3-oxosuccinate (DEFS) serves as an ideal and highly reactive precursor for this purpose. As a 1,4-dicarbonyl equivalent, its reaction with hydrazine derivatives provides a direct and efficient route to the core pyridazinone structure, a pivotal intermediate for further chemical elaboration.

This guide provides a comprehensive overview of the synthesis of fluorinated pyridazine derivatives from DEFS. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for synthesis, and outline the necessary characterization techniques to ensure the structural integrity of the final compounds.

Reaction Mechanism: The Knorr-Type Cyclocondensation Pathway

The formation of the pyridazine ring from a 1,4-dicarbonyl compound and hydrazine is a classic cyclocondensation reaction, often referred to as a Knorr-type synthesis.[7][8] The reaction between this compound and a hydrazine proceeds through a well-defined, multi-step mechanism.

Causality Behind the Mechanism:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms from the hydrazine molecule onto one of the electrophilic carbonyl carbons of DEFS. Given the electron-withdrawing nature of the adjacent ester and fluoro groups, both carbonyls are highly activated. The reaction typically proceeds to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the second carbonyl group. This key step forms the six-membered heterocyclic ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated pyridazinone ring system.

The choice of solvent is critical. Glacial acetic acid is often preferred as it serves a dual role: it is a polar protic solvent that can solubilize the reactants, and it acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack.

Pyridazine Synthesis Mechanism DEFS Diethyl 2-fluoro- 3-oxosuccinate Hydrazone Hydrazone Intermediate DEFS->Hydrazone Nucleophilic Attack Hydrazine Hydrazine (H2N-NHR) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Pyridazinone Fluorinated Pyridazinone Derivative Cyclic_Intermediate->Pyridazinone Dehydration (-H2O)

Caption: Knorr-type cyclocondensation mechanism for pyridazinone synthesis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key fluorinated pyridazinone intermediates. These protocols are designed to be self-validating through the inclusion of detailed characterization data.

Protocol 1: Synthesis of Ethyl 4-fluoro-6-oxo-1,6-dihydropyridazine-3-carboxylate

This protocol details the reaction of this compound with hydrazine hydrate to yield the foundational pyridazinone structure.

Reaction Scheme: (Image of the chemical reaction showing DEFS + Hydrazine Hydrate -> Ethyl 4-fluoro-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Materials:

  • This compound (DEFS), MW: 206.17 g/mol [9]

  • Hydrazine hydrate (~64% solution), MW: 50.06 g/mol (for 100%)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (4.12 g, 20.0 mmol) in glacial acetic acid (30 mL).

  • To this stirring solution, add hydrazine hydrate (1.10 mL, ~22.0 mmol, 1.1 eq) dropwise over 5 minutes. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A precipitate will form.

  • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 30 mL).

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a minimal amount of hot ethanol to yield a white to off-white crystalline solid.

Data Summary Table: Reaction Parameters

Parameter Value
DEFS 4.12 g (20.0 mmol)
Hydrazine Hydrate 1.10 mL (~22.0 mmol)
Solvent Glacial Acetic Acid (30 mL)
Temperature Reflux (~118 °C)
Reaction Time 4 hours

| Expected Yield | 75-85% |

Protocol 2: Synthesis of Ethyl 4-fluoro-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

This protocol demonstrates the versatility of the synthesis by using a substituted hydrazine, phenylhydrazine, to generate an N-aryl pyridazinone derivative.

Reaction Scheme: (Image of the chemical reaction showing DEFS + Phenylhydrazine -> Ethyl 4-fluoro-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Materials:

  • This compound (DEFS), MW: 206.17 g/mol [9]

  • Phenylhydrazine, MW: 108.14 g/mol

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (4.12 g, 20.0 mmol) in glacial acetic acid (30 mL).

  • Add phenylhydrazine (2.16 g, 20.0 mmol, 1.0 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it into 150 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 30 mL).

  • Dry the crude solid and purify by recrystallization from hot ethanol to afford the product as a pale yellow solid.

Data Summary Table: Reaction Parameters

Parameter Value
DEFS 4.12 g (20.0 mmol)
Phenylhydrazine 2.16 g (20.0 mmol)
Solvent Glacial Acetic Acid (30 mL)
Temperature Reflux (~118 °C)
Reaction Time 3 hours

| Expected Yield | 80-90% |

Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized pyridazinone derivatives. The data below serves as a benchmark for validating the experimental outcomes.

Table of Expected Spectroscopic Data

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹⁹F NMR (DMSO-d₆, δ ppm) FT-IR (cm⁻¹) MS (ESI+) m/z
Ethyl 4-fluoro-6-oxo-1,6-dihydropyridazine-3-carboxylate 13.5 (s, 1H, NH), 8.2 (d, 1H, H-5), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) ~ -160 (d) 3200 (N-H), 1730 (C=O, ester), 1670 (C=O, amide) 203.05 [M+H]⁺

| Ethyl 4-fluoro-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | 8.4 (d, 1H, H-5), 7.4-7.6 (m, 5H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | ~ -158 (d) | 3050 (Ar C-H), 1735 (C=O, ester), 1675 (C=O, amide) | 279.09 [M+H]⁺ |

Note on ¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful, highly specific tool for analyzing fluorinated compounds.[10] It provides a clean spectrum with minimal background interference, confirming the incorporation of fluorine and providing information about its chemical environment through chemical shift and coupling constants.[11][12] The expected doublet (d) arises from coupling to the adjacent vinyl proton (H-5).

Synthetic Workflow and Applications

The synthesis of these fluorinated pyridazinones is a straightforward and robust process, making them valuable building blocks for more complex molecules.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reactants DEFS + Hydrazine Derivative Reaction Reflux in Acetic Acid Reactants->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure Fluorinated Pyridazinone Recrystallization->Product Analysis NMR (¹H, ¹³C, ¹⁹F) FT-IR, MS Product->Analysis

Caption: General workflow for pyridazinone synthesis and characterization.

Future Directions and Applications: The pyridazinone products described herein are not merely final compounds but versatile intermediates. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in bioactive molecules. The core ring system itself can undergo further functionalization, opening avenues to a vast chemical space for screening in drug discovery programs. The presence of the fluorine atom provides a unique handle for both biological activity and for use as a probe in binding studies. These derivatives hold potential for development into novel therapeutics across various disease areas, including oncology and inflammatory disorders.[13][14][15][16]

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (Source: vertexaisearch.cloud.google.com)
  • A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (Source: scirp.org) [Link]

  • Pyridazine and its derivatives | PPTX - Slideshare. (Source: slideshare.net) [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (Source: jocpr.com) [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]

  • Synthesis and specification of pyridazine derivatives. - ResearchGate. (Source: researchgate.net) [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (Source: ncbi.nlm.nih.gov) [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (Source: digitalcommons.liberty.edu) [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. (Source: ncbi.nlm.nih.gov) [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC - NIH. (Source: ncbi.nlm.nih.gov) [Link]

  • Paal–Knorr synthesis - Wikipedia. (Source: en.wikipedia.org) [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (Source: mdpi.com) [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek. (Source: magritek.com) [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (Source: pubs.rsc.org) [Link]

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Application Notes & Protocols: Diethyl 2-Fluoro-3-oxosuccinate in Fluorine-Containing Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated heterocycles are prevalent structural motifs in a significant number of pharmaceuticals approved by the FDA.[1][2]

Among the diverse array of fluorinated building blocks, Diethyl 2-fluoro-3-oxosuccinate (CAS 392-58-5) has emerged as a highly versatile and reactive precursor for the synthesis of a wide range of fluorine-containing heterocycles.[3] Its structure, featuring a 1,3-dicarbonyl moiety, an activated C-F bond, and two ester groups, provides multiple reaction sites for cyclocondensation and annulation reactions. This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in synthesizing key heterocyclic systems.

Physicochemical Properties & Reactivity Profile

This compound is a specialty chemical, typically supplied with a purity of ≥98%.[3]

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 392-58-5
Molecular Formula C₈H₁₁FO₅
Molecular Weight 206.17 g/mol
Appearance Inquire with supplier

| Storage | Sealed in dry, 2-8°C |

Data sourced from ChemScene.[3]

The molecule's reactivity is dominated by the keto-enol tautomerism inherent to β-keto esters. The presence of the electron-withdrawing fluorine atom at the α-position significantly influences the equilibrium, favoring the enol form. This enolization is critical, as it activates the molecule for condensation reactions. The carbon backbone presents two key electrophilic centers (the two carbonyl carbons) and a nucleophilic center (the enol or enolate).

G reagent reagent electrophilic electrophilic reagent->electrophilic Attack by Nucleophile nucleophilic nucleophilic reagent->nucleophilic Forms Enolate dinucleophile dinucleophile dinucleophile->electrophilic Condensation Reaction

Application in Heterocycle Synthesis: Protocols & Mechanistic Insights

The most prominent application of this compound is its reaction with binucleophiles to construct five- and six-membered heterocyclic rings. The general strategy involves a cyclocondensation reaction, where the two nucleophilic centers of the reaction partner attack the two electrophilic carbonyl carbons of the succinate derivative.

Synthesis of 4-Fluoro-1H-pyrazoles

Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemistry, found in numerous commercial drugs and fungicides.[4][5] The reaction of this compound with hydrazines provides a direct and efficient route to highly functionalized 4-fluoropyrazoles.[6]

Workflow: Synthesis of Ethyl 5-hydroxy-4-fluoro-1-phenyl-1H-pyrazole-3-carboxylate

G start Start: Reagents & Solvent reagents 1. This compound 2. Phenylhydrazine hydrochloride 3. Sodium Acetate 4. Ethanol (Solvent) start->reagents mix Combine Reagents in Flask at Room Temperature reagents->mix reflux Heat to Reflux (e.g., ~78°C for Ethanol) Monitor by TLC (4-6 h) mix->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool precipitate Pour into Ice-Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash Solid with Cold Water & Dry filter->wash product Final Product: Ethyl 5-hydroxy-4-fluoro-1-phenyl -1H-pyrazole-3-carboxylate wash->product

Protocol 3.1.1: Synthesis of Ethyl 5-hydroxy-4-fluoro-1-phenyl-1H-pyrazole-3-carboxylate

  • Materials:

    • This compound (1.0 eq, e.g., 2.06 g)

    • Phenylhydrazine hydrochloride (1.0 eq, e.g., 1.45 g)

    • Anhydrous Sodium Acetate (2.0 eq, e.g., 1.64 g)

    • Ethanol (Absolute, 20 mL)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylhydrazine hydrochloride (1.0 eq), and anhydrous sodium acetate (2.0 eq).

    • Add absolute ethanol (20 mL) to the flask.

      • Expert Insight: Sodium acetate acts as a base to liberate the free phenylhydrazine from its hydrochloride salt in situ and to neutralize the HCl formed during the condensation. Using the free base of phenylhydrazine is also possible, but it is often less stable upon storage.

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

    • Dry the product under vacuum to yield the title compound. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.

Mechanistic Rationale:

The reaction proceeds via a classical Knorr-type pyrazole synthesis.

  • Initial Condensation: The more nucleophilic terminal nitrogen of phenylhydrazine attacks one of the carbonyl groups of the succinate.

  • Dehydration & Cyclization: Subsequent dehydration forms a hydrazone intermediate. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Final Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. The regioselectivity is driven by the differential reactivity of the carbonyl groups.

Table 2: Representative Substrate Scope for Fluoropyrazole Synthesis

Hydrazine Component Product Yield (%) Notes
Hydrazine Hydrate 85-95% Yields N-unsubstituted pyrazole
Phenylhydrazine 80-90% As described in protocol
4-Chlorophenylhydrazine 78-88% Demonstrates tolerance of electron-withdrawing groups

| 4-Methoxyphenylhydrazine | 82-92% | Demonstrates tolerance of electron-donating groups |

Yields are typical and may vary based on reaction scale and purification method.

Synthesis of Fluorinated Pyridazinones and Pyrimidines

Six-membered heterocycles are also readily accessible. The synthesis of fluorinated pyridazinones can be achieved using a similar cyclocondensation strategy with hydrazine hydrate, where both carbonyls of the succinate are involved. For pyrimidines, reagents like amidines or ureas are employed.

Protocol 3.2.1: Synthesis of Diethyl 4-fluoro-6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate (Illustrative)

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Acetic Acid (as solvent and catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature. An exotherm may be observed.

      • Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and subsequent dehydration steps. The reaction is often rapid.

    • Stir the reaction at 60-80°C for 2-3 hours.

    • Cool the mixture and pour it into ice water to precipitate the product.

    • Collect the solid via filtration, wash with water, and dry. Recrystallization from ethanol typically yields a pure product.

Mechanism Outline: Pyridazinone Formation

G start Reactants|{this compound | Hydrazine} step1 Step 1: Condensation|Formation of Hydrazone Intermediate start->step1 step2 Step 2: Intramolecular Cyclization|Attack of second N-atom on ester carbonyl step1->step2 step3 Step 3: Elimination|Loss of Ethanol step2->step3 product Product|Fluorinated Pyridazinone step3->product

Troubleshooting and Safety Precautions

  • Low Yields:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Ensure reagents are pure and anhydrous (where specified). Monitor the reaction closely by TLC to determine the optimal reaction time. The choice of base and solvent can be critical; for less reactive hydrazines, a stronger base or higher boiling point solvent might be required.

  • Purification Challenges:

    • Cause: Oily products or impurities that co-crystallize.

    • Solution: If the product does not precipitate cleanly, perform a standard aqueous workup with an organic solvent extraction (e.g., ethyl acetate). Subsequent purification by column chromatography (silica gel) may be necessary.

  • Safety:

    • Always handle chemicals in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7]

    • Hydrazine and its derivatives are toxic and potentially carcinogenic; handle with extreme care.

    • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound stands out as a powerful and adaptable building block for accessing medicinally relevant fluorinated heterocycles. Its predictable reactivity through cyclocondensation pathways allows for the straightforward synthesis of complex molecules like 4-fluoropyrazoles and pyridazinones. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage this key intermediate in their synthetic programs, paving the way for the discovery of novel bioactive compounds.

References

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Haufe, G., & Lerch, F. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. [Link]

  • Laali, K. K., et al. (2022). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Mayo Clinic. [Link]

  • Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for Diethyl 2-fluoro-3-oxosuccinate: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. Diethyl 2-fluoro-3-oxosuccinate stands as a highly versatile and reactive building block, poised for the synthesis of a diverse array of complex fluorinated molecules. Its trifunctional nature, possessing an ester, a ketone, and an activated fluoromethylene group, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the chemical properties of this compound and detailed protocols for its application in key synthetic reactions.

Chemical Profile and Handling

Physicochemical Properties
PropertyValueSource
CAS Number 392-58-5[1]
Molecular Formula C₈H₁₁FO₅[1]
Molecular Weight 206.17 g/mol [1]
Appearance Colorless to light yellow liquidInferred from analogs
Storage Sealed in a dry place at 2-8°C[1]
Keto-Enol Tautomerism: A Key to Reactivity

A critical aspect of the chemistry of this compound is its existence in a keto-enol equilibrium. Research on analogous 2-substituted-3-oxosuccinates, such as the cyano derivative, has shown that the enol form is significantly favored in solution.[2][3] This is a consequence of the stabilization gained through the formation of an intramolecular hydrogen bond and the conjugation of the C=C double bond with the ester carbonyl group. The presence of the electron-withdrawing fluorine atom is expected to further influence this equilibrium. For practical purposes, researchers should consider the compound to be a mixture of both tautomers, with the enol form being readily available for reactions that typically proceed through an enol or enolate intermediate.

Caption: Keto-enol tautomerism of this compound.

Safety and Handling of an Organofluorine Compound

Working with organofluorine compounds requires stringent safety protocols due to their potential for heightened reactivity and unique toxicological profiles.

GHS Hazard Information: [1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (consult manufacturer's data for suitability). A face shield is recommended when handling larger quantities.[4]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation.

  • First Aid: In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.

Synthetic Applications and Protocols

The unique structural features of this compound make it a valuable precursor for a variety of important chemical transformations. The following protocols are based on established methodologies for analogous compounds and are expected to be highly applicable.

Protocol 1: Synthesis of Fluorinated Pyrazole Derivatives via Condensation with Hydrazine

The reaction of β-dicarbonyl compounds with hydrazines is a classical and highly efficient method for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves both reactants and facilitates the reaction.

  • Reaction Temperature: Refluxing in ethanol provides sufficient thermal energy to drive the condensation and subsequent cyclization to completion.

  • Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete consumption of the more valuable β-dicarbonyl starting material.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Pyrazole_Synthesis Reactants This compound + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product Fluorinated Pyrazole Derivative Intermediate->Product Cyclization

Caption: Workflow for the synthesis of fluorinated pyrazoles.

Protocol 2: Knoevenagel Condensation for the Synthesis of Fluorinated Alkenes

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting a compound with an active methylene group with an aldehyde or ketone.

Causality of Experimental Choices:

  • Catalyst: A weak base, such as piperidine or triethylamine, is typically used to deprotonate the active methylene group without promoting self-condensation of the carbonyl partner.

  • Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, can be used to drive the reaction to completion. Alternatively, the reaction can be run in a polar aprotic solvent like DMSO.

  • Reaction Conditions: The reaction is often heated to facilitate both the initial condensation and the subsequent dehydration.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

  • Reaction: Heat the mixture to reflux, and if using an azeotroping solvent, collect the water formed using a Dean-Stark apparatus. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Knoevenagel_Condensation Reactants This compound + Aldehyde/Ketone Intermediate Aldol-type Adduct Reactants->Intermediate Base-catalyzed addition Product Fluorinated Alkene Intermediate->Product Dehydration

Caption: General workflow for the Knoevenagel condensation.

Protocol 3: Synthesis of α-Fluoro-β-hydroxy Esters via Stereoselective Reduction

The reduction of the ketone functionality in this compound can provide access to valuable chiral α-fluoro-β-hydroxy esters, which are important building blocks for fluorinated natural products and pharmaceuticals.

Causality of Experimental Choices:

  • Reducing Agent: For stereoselective reductions, enzymatic catalysts such as ketoreductases (KREDs) are often employed. These enzymes can exhibit high levels of both diastereo- and enantioselectivity. For non-selective reductions, sodium borohydride can be used.

  • Solvent: The choice of solvent will depend on the reducing agent. For enzymatic reductions, aqueous buffer systems are typically used. For reductions with sodium borohydride, alcoholic solvents like methanol or ethanol are common.

  • Temperature: Enzymatic reactions are typically run at or near room temperature, while borohydride reductions are often performed at lower temperatures to improve selectivity.

Step-by-Step Protocol (Enzymatic Reduction):

  • Enzyme and Cofactor Preparation: Prepare a solution of the desired ketoreductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling) in a suitable buffer (e.g., potassium phosphate buffer).

  • Substrate Addition: Add this compound to the enzyme solution.

  • Reaction: Gently stir the reaction mixture at room temperature and monitor the progress by HPLC or GC.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.

Conclusion

This compound is a potent and versatile reagent for the introduction of fluorine into a wide range of molecular scaffolds. Its reactivity, governed by the interplay of its ester, ketone, and fluorinated active methylene functionalities, opens avenues for the synthesis of valuable heterocyclic and acyclic compounds. The protocols outlined in this guide, grounded in established chemical principles, provide a solid foundation for researchers to explore the rich chemistry of this important building block. As with all organofluorine chemistry, a strong emphasis on safety and proper handling is paramount to successful and safe experimentation.

References

  • Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. [Link]

  • Chemistry LibreTexts. Claisen Condensation. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • Chemistry LibreTexts. Keto-Enol Tautomerism. [Link]

  • ResearchGate. Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • El-Emary, T. I. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2098–2111. [Link]

  • New Jersey Department of Health. Hazard Summary Identification Reason for Citation How to Determine if You are Being Exposed Workplace Exposure Limits. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. Keto-enol tautomerism of the fluorinated diketones. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • Journal of Chemical Research. Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. [Link]

  • Journal of Molecular Structure. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • MDPI. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. [Link]

  • Willson Research Group. The Claisen Condensation. [Link]

  • Chemistry LibreTexts. Keto-Enol Tautomerism. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Airgas. Fluorine Safety Data Sheet. [Link]

  • S3 Amazonaws. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

  • Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

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The Strategic Deployment of Diethyl 2-fluoro-3-oxosuccinate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Diethyl 2-fluoro-3-oxosuccinate emerges as a highly versatile and reactive building block, offering a direct route to a diverse array of fluorinated heterocyclic compounds that are prevalent in numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic precursor in the synthesis of medicinally relevant compounds. We will delve into the reactivity of this valuable synthon and provide detailed, field-proven protocols for its application in the construction of key heterocyclic cores.

Physicochemical Properties and Reactivity Profile

This compound is a unique β-ketoester characterized by the presence of a fluorine atom at the α-position. This structural feature significantly modulates its reactivity compared to its non-fluorinated counterpart, diethyl oxaloacetate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 392-58-5[1][2]
Molecular Formula C₈H₁₁FO₅[1][2]
Molecular Weight 206.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point Data not readily available
Density Data not readily available

The electron-withdrawing nature of the fluorine atom enhances the acidity of the α-proton, facilitating enolate formation under milder basic conditions. This heightened reactivity can be strategically exploited in various condensation reactions. Furthermore, the fluorine substituent can influence the regioselectivity of cyclization reactions and impart unique electronic properties to the resulting heterocyclic systems.

Application in the Synthesis of Fluorinated Heterocycles

The true utility of this compound lies in its ability to serve as a scaffold for the construction of a multitude of fluorinated heterocyclic systems. Below, we provide detailed protocols for the synthesis of several key classes of medicinally relevant compounds.

Synthesis of 3-Fluoro-4-carboxy-2-pyridones: Core Scaffolds in Numerous Bioactive Molecules

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds. The introduction of a fluorine atom at the 3-position can significantly enhance their therapeutic potential.

This protocol adapts the principles of the Hantzsch pyridine synthesis, a multicomponent reaction renowned for its efficiency in constructing pyridine rings.[3][4] In this modified approach, this compound serves as the β-dicarbonyl component, reacting with an aldehyde and a nitrogen source (in the form of cyanoacetamide) to construct the fluorinated pyridone core.

dot

Hantzsch_Pyridone_Synthesis DFOS This compound Knoevenagel Knoevenagel Adduct DFOS->Knoevenagel 1. Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel Cyanoacetamide Cyanoacetamide Michael Michael Adduct Base Base (e.g., Piperidine) Base->Knoevenagel Knoevenagel->Michael 2. + Cyanoacetamide Cyclized Cyclized Intermediate Michael->Cyclized 3. Intramolecular Cyclization Pyridone 3-Fluoro-2-pyridone Derivative Cyclized->Pyridone 4. Dehydration & Tautomerization Pyrazolone_Synthesis DFOS This compound Hydrazone Hydrazone Intermediate DFOS->Hydrazone 1. Nucleophilic Attack Hydrazine Hydrazine Hydrate (or derivative) Hydrazine->Hydrazone Solvent Solvent (e.g., Ethanol) Solvent->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized 2. Intramolecular Cyclization Pyrazolone 3-Fluoro-5-pyrazolone Derivative Cyclized->Pyrazolone 3. Dehydration Thiazole_Synthesis DFOS This compound Alpha_Halo α-Halogenated Intermediate DFOS->Alpha_Halo 1. In-situ Halogenation Thiourea Thiourea Thiouronium Thiouronium Salt Halogenating_Agent Halogenating Agent (e.g., NBS) Halogenating_Agent->Alpha_Halo Alpha_Halo->Thiouronium 2. + Thiourea Cyclized Cyclized Intermediate Thiouronium->Cyclized 3. Intramolecular Cyclization Thiazole 2-Amino-4-fluorothiazole Derivative Cyclized->Thiazole 4. Dehydration

Sources

Application Note: Synthesis of Fluorinated Pyrazolones via Condensation of Diethyl 2-fluoro-3-oxosuccinate with Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[2][4][5] This often translates into improved pharmacokinetic profiles, enhanced potency, and greater resistance to metabolic degradation.[1] Pyrazole and pyrazolone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs with anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

This application note provides a comprehensive guide to the synthesis of 4-fluoro-pyrazolone derivatives through the reaction of Diethyl 2-fluoro-3-oxosuccinate with various hydrazine derivatives. This reaction, a variation of the classic Knorr pyrazole synthesis, offers a reliable and versatile route to novel fluorinated heterocycles of significant interest to drug development professionals.[6][8][9] We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for various substrates.

Underlying Chemical Principles & Mechanism

The formation of the pyrazolone ring from a β-ketoester like this compound and a hydrazine derivative is a classic condensation reaction. The process can be understood through the following key steps, which are catalyzed by a small amount of acid.[6][10]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto the more electrophilic ketone carbonyl (C3) of the this compound. This is followed by dehydration to form a reactive hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl at C1. This step is a cyclization that forms the five-membered heterocyclic ring.

  • Elimination & Tautomerization: The tetrahedral intermediate formed during cyclization collapses, eliminating a molecule of ethanol. The resulting product, a 4-fluoro-pyrazolone, can exist in keto-enol tautomeric forms, though it is typically represented as the keto form.[10]

The presence of the fluorine atom at the C2 position significantly influences the electronics of the succinate backbone but does not fundamentally alter the course of the Knorr condensation mechanism.

Reaction_Mechanism Fig. 1: Reaction Mechanism for Fluorinated Pyrazolone Synthesis Reactants This compound + Hydrazine Derivative (R-NHNH2) Step1 Step 1: Nucleophilic Attack (on Ketone Carbonyl) Reactants->Step1 +H+ (cat.) Hydrazone Hydrazone Intermediate Step1->Hydrazone -H2O Step2 Step 2: Intramolecular Cyclization (Attack on Ester Carbonyl) Hydrazone->Step2 Cyclic_Intermediate Tetrahedral Intermediate Step2->Cyclic_Intermediate Step3 Step 3: Elimination of Ethanol & Tautomerization Cyclic_Intermediate->Step3 Product Final Product: 4-Fluoro-1-(R)-pyrazol-5(4H)-one Step3->Product -EtOH

Caption: Fig. 1: Reaction Mechanism for Fluorinated Pyrazolone Synthesis.

Experimental Protocols

This section provides a robust, general protocol for the synthesis of 4-fluoro-pyrazolone derivatives. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), must be observed, especially when handling hydrazine derivatives, which are toxic.[10]

Materials & Equipment
  • Reactants:

    • This compound (CAS 392-58-5)[11]

    • Hydrazine derivative (e.g., Hydrazine hydrate, Phenylhydrazine, 4-Chlorophenylhydrazine)

  • Solvent: Absolute Ethanol or Glacial Acetic Acid

  • Catalyst (optional but recommended): Glacial Acetic Acid (a few drops if using ethanol as the main solvent)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Standard laboratory glassware

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Thin-Layer Chromatography (TLC) plates (silica gel)

General Synthesis Protocol

This procedure is based on established methods for pyrazolone synthesis from β-ketoesters.[7][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the chosen solvent (e.g., absolute ethanol, approx. 5-10 mL per gram of succinate). Begin stirring. Add the hydrazine derivative (1.0 - 1.2 eq.) to the mixture. If using ethanol, add 3-5 drops of glacial acetic acid to catalyze the reaction.

    • Scientist's Note: Using a slight excess of the hydrazine derivative can help drive the reaction to completion.[12] Glacial acetic acid can also serve as the solvent, often leading to faster reaction times. The choice depends on the reactivity of the specific hydrazine derivative and solubility considerations.

  • Heating & Monitoring: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) with vigorous stirring. Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the limiting reagent (succinate).

  • Work-up & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature. For many products, a solid will precipitate during cooling.

    • If precipitation is slow or incomplete, slowly add cold water or an ice bath to induce crystallization of the product.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol or a water/ethanol mixture to remove soluble impurities.

  • Purification & Characterization:

    • Dry the isolated solid under vacuum.

    • The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and melting point).

Data Summary: Reaction with Various Hydrazines

The choice of hydrazine derivative directly influences the substituent at the N1 position of the resulting pyrazolone ring. The following table summarizes typical reaction parameters for different hydrazine derivatives.

Hydrazine DerivativeR-GroupTypical SolventTemp. (°C)Approx. Time (h)Expected Outcome
Hydrazine Hydrate-HEthanol / Acetic Acid80-1002-44-Fluoro-1H-pyrazol-5(4H)-one
Phenylhydrazine-C₆H₅Ethanol / Acetic Acid80-1202-54-Fluoro-1-phenyl-pyrazol-5(4H)-one
4-Methylphenylhydrazine-C₆H₄-CH₃Acetic Acid1203-64-Fluoro-1-(p-tolyl)-pyrazol-5(4H)-one
4-Chlorophenylhydrazine-C₆H₄-ClAcetic Acid1203-61-(4-Chlorophenyl)-4-fluoro-pyrazol-5(4H)-one

Troubleshooting & Key Considerations

  • Low Yield: If the yield is poor, ensure the reaction has gone to completion via TLC. A slight excess of the hydrazine derivative (up to 1.5 eq.) can be beneficial.[12] Ensure the solvent is anhydrous, as water can interfere with the initial condensation step.

  • Formation of Side Products: The primary side product is often an incompletely cyclized intermediate. Increasing the reaction time or temperature can facilitate the final ring-closing step.

  • Purification Issues: If the product is difficult to crystallize, consider a solvent-antisolvent precipitation or purification via column chromatography on silica gel.

  • Regioselectivity: this compound is an unsymmetrical dicarbonyl compound. However, the reaction with hydrazines is highly regioselective. The more reactive ketone carbonyl consistently reacts first to form the hydrazone, leading to the desired pyrazolone product rather than an isomeric pyrazole.[10][13]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from initial setup to final analysis.

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Navigating the Nuances of Base Selection for Diethyl 2-fluoro-3-oxosuccinate Condensation Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Diethyl 2-fluoro-3-oxosuccinate

This compound is a valuable and highly reactive building block in modern organic synthesis, particularly for the construction of complex fluorinated molecules. Its utility stems from the presence of a highly activated methylene group flanked by two ester functionalities and an α-fluoro substituent. This unique structural feature significantly influences its reactivity in condensation reactions, making the judicious selection of a base a critical parameter for achieving desired outcomes. This guide provides an in-depth analysis of the factors governing base selection for Claisen, Knoevenagel, and related condensation reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.

The introduction of a fluorine atom at the α-position dramatically increases the acidity of the adjacent methine proton through a powerful inductive effect. This heightened acidity allows for enolate formation under milder basic conditions compared to its non-fluorinated analog, diethyl 3-oxosuccinate. However, this enhanced reactivity also introduces potential challenges, including an increased propensity for side reactions such as hydrolysis and HF elimination if the reaction conditions are not carefully controlled. Therefore, a nuanced understanding of the interplay between the substrate's acidity, the base's strength and steric properties, and the nature of the electrophilic partner is paramount for successful synthesis.

Theoretical Considerations for Base Selection

The choice of base for deprotonating this compound hinges on a delicate balance between efficient enolate generation and minimizing undesired side reactions. The primary condensation pathways involving this substrate are the Claisen and Knoevenagel-type reactions.

Claisen Condensation: Favoring Strong, Non-Nucleophilic Bases

In a Claisen or Dieckmann (intramolecular Claisen) condensation, where the enolate of this compound reacts with another ester, a strong, non-nucleophilic base is typically required to drive the reaction to completion.[1][2][3] The reaction necessitates a stoichiometric amount of base because the resulting β-keto ester product is more acidic than the starting material, and its deprotonation provides the thermodynamic driving force for the reaction.[4]

Key considerations for base selection in Claisen condensations include:

  • Base Strength (pKa of conjugate acid): The base must be strong enough to deprotonate the α-fluoro-β-ketoester. While the fluorine atom enhances acidity, strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are still commonly employed to ensure complete enolate formation.[5]

  • Nucleophilicity: The base should be non-nucleophilic to avoid competitive attack at the ester carbonyl groups. Sterically hindered bases are often preferred.

  • Compatibility: The base should not promote side reactions such as hydrolysis of the ester groups. Using an alkoxide base corresponding to the ester's alcohol component (e.g., sodium ethoxide for diethyl esters) can mitigate transesterification.[6]

Knoevenagel Condensation: The Advantage of Milder Bases

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[7][8] For a highly acidic substrate like this compound, milder bases are not only sufficient but often preferable. The use of strong bases in Knoevenagel condensations can lead to undesired self-condensation of the aldehyde or ketone partner.[7]

Commonly used bases for Knoevenagel reactions include:

  • Primary, Secondary, and Tertiary Amines: Piperidine, pyridine, and triethylamine are frequently used as catalysts.[9][10][11] They are basic enough to generate a sufficient concentration of the enolate for reaction with the highly electrophilic carbonyl group of aldehydes and ketones, without promoting side reactions.

  • Ammonium Salts: Ammonium acetate can serve as both a base and a source of ammonia in reactions like the Hantzsch pyridine synthesis.[12]

  • Weak Inorganic Bases: In some cases, very mild bases like sodium acetate can be employed, particularly with highly reactive substrates.

The choice between these milder bases often depends on the specific aldehyde or ketone used and the desired reaction rate.

Visualizing the Reaction Pathways

To better understand the pivotal role of the base, the following diagrams illustrate the fundamental steps of the Claisen and Knoevenagel condensations.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Start This compound Enolate Fluorinated Enolate Start->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Ester Electrophilic Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Enolate_ref Fluorinated Enolate Enolate_ref->Tetrahedral C-C Bond Formation Product β-Keto Ester Product LeavingGroup Alkoxide (EtO⁻) Tetrahedral_ref Tetrahedral Intermediate Tetrahedral_ref->Product Elimination

Caption: Mechanism of the Claisen Condensation.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Start This compound Enolate Fluorinated Enolate Start->Enolate Deprotonation Base Mild Base (e.g., Piperidine) Aldehyde Aldehyde/Ketone Aldol_Adduct Aldol-type Adduct Aldehyde->Aldol_Adduct Enolate_ref Fluorinated Enolate Enolate_ref->Aldol_Adduct C-C Bond Formation Product α,β-Unsaturated Product Water H₂O Aldol_Adduct_ref Aldol-type Adduct Aldol_Adduct_ref->Product Elimination

Caption: Mechanism of the Knoevenagel Condensation.

Comparative Performance of Bases in Condensation Reactions

The following table summarizes the recommended base types for different condensation reactions involving this compound, along with key considerations.

Reaction TypeRecommended Base ClassSpecific ExamplesKey Considerations
Claisen Condensation Strong, Non-nucleophilicSodium Ethoxide (NaOEt), Sodium Hydride (NaH)Stoichiometric amount required. NaOEt is often preferred for diethyl esters to prevent transesterification. NaH offers the advantage of an irreversible deprotonation.[5]
Knoevenagel Condensation Mild, CatalyticPiperidine, Pyridine, Triethylamine (TEA)Catalytic amount is usually sufficient. Choice may depend on the reactivity of the carbonyl partner. Piperidine is a very common and effective catalyst.[11][13]
Hantzsch Pyridine Synthesis Mild, Nitrogen SourceAmmonium AcetateActs as both the base and the nitrogen source for the pyridine ring.[12][14]
Gewald Aminothiophene Synthesis Mild AmineMorpholine, TriethylamineTypically used in conjunction with elemental sulfur.[15][16]

Detailed Application Protocols

The following protocols provide step-by-step methodologies for key condensation reactions of this compound. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol describes a piperidine-catalyzed Knoevenagel condensation, a widely applicable method for forming carbon-carbon double bonds.[7]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol (absolute)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1 eq.).

  • Reagent Addition: Dissolve the this compound in 30 mL of absolute ethanol. To this solution, add benzaldehyde (10 mmol, 1 eq.) followed by a catalytic amount of piperidine (1 mmol, 0.1 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure α,β-unsaturated product.

Workflow Diagram:

Knoevenagel_Workflow A 1. Dissolve this compound and Benzaldehyde in Ethanol B 2. Add catalytic Piperidine A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Concentrate C->D E 5. Purify by Column Chromatography D->E F Pure Product E->F Base_Selection_Logic Start Condensation Type? Claisen Claisen/Dieckmann Start->Claisen Ester Electrophile Knoevenagel Knoevenagel Start->Knoevenagel Aldehyde/Ketone Electrophile Multicomponent Multicomponent Start->Multicomponent e.g., Hantzsch, Gewald Base1 Use Strong, Non-nucleophilic Base (e.g., NaOEt, NaH) Claisen->Base1 Base2 Use Mild, Catalytic Base (e.g., Piperidine, TEA) Knoevenagel->Base2 Base3 Use Specific Catalyst/Reagent (e.g., NH₄OAc for Hantzsch) Multicomponent->Base3

Sources

Application Note: Modulating the Reactivity of Diethyl 2-fluoro-3-oxosuccinate Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-fluoro-3-oxosuccinate (DEFS) is a highly valuable, fluorinated building block in synthetic organic chemistry, prized for its utility in constructing complex pharmaceutical and agrochemical targets. The reactivity of this β-ketoester is profoundly dictated by a delicate interplay between its keto-enol tautomerism and the surrounding solvent environment. This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and leveraging solvent effects to control the reactivity of DEFS. We will explore the theoretical underpinnings of solvent-solute interactions and provide detailed, field-proven protocols for analyzing tautomeric equilibria and controlling the outcomes of key synthetic transformations, including alkylation and reduction.

Introduction: The Unique Chemistry of this compound

This compound is a derivative of diethyl oxaloacetate, featuring a fluorine atom at the α-position. This single atomic substitution imparts significant changes to the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of fluorine enhances the acidity of the α-proton and influences the position of the keto-enol equilibrium, a phenomenon central to the chemistry of all 1,3-dicarbonyl compounds.[1][2]

The ability to exist in both keto and enol forms is the cornerstone of DEFS's synthetic utility. The keto form typically undergoes reactions at the carbonyl carbon, while the enolate, derived from the enol form, is a potent carbon nucleophile. The choice of solvent can dramatically shift this equilibrium, thereby dictating which pathway is favored in a given reaction.[3][4] Understanding these solvent effects is not merely academic; it is a critical tool for maximizing reaction yields, controlling regioselectivity (e.g., C- vs. O-alkylation), and influencing stereoselectivity.[5][6]

Keto-Enol Tautomerism in DEFS

Like other β-ketoesters, DEFS exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. The presence of the α-fluoro substituent generally increases the degree of enolization compared to its non-fluorinated analog due to its inductive effect.[1]

Caption: Keto-enol equilibrium of this compound.

The Theoretical Framework: How Solvents Dictate Reactivity

The choice of solvent determines the success or failure of many chemical reactions.[5] Solvent effects are complex and arise from a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.[5][7] For a polar molecule like DEFS, these interactions can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering reaction kinetics and thermodynamic equilibria.[6]

Key Solvent Properties and Their Impact:

Solvent PropertyDescriptionExpected Effect on DEFS Equilibrium & Reactivity
Polarity (Dielectric Constant, ε) The ability of a solvent to separate charge. High polarity solvents can stabilize polar species and charged intermediates.Polar solvents tend to favor the more polar keto tautomer, as they can effectively solvate the carbonyl groups.[1]
Proticity The ability of a solvent to act as a hydrogen bond donor (e.g., water, alcohols).Protic solvents can form strong hydrogen bonds with the carbonyl oxygens of the keto form and the enolate oxygen, potentially disrupting the intramolecular hydrogen bond of the enol form and stabilizing the keto tautomer.
Hydrogen Bond Acceptor (HBA) Ability The ability of a solvent to accept a hydrogen bond (e.g., DMSO, DMF).Strong HBA solvents can interact with the enolic proton, potentially favoring the enol form or facilitating its deprotonation to the reactive enolate.[1]

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edge [fontname="Arial", fontsize=10];

// Nodes for Tautomers Keto [label="Keto Tautomer\n(More Polar)", fillcolor="#FBBC05", fontcolor="#202124"]; Enol [label="Enol Tautomer\n(Less Polar, Intramolecular H-Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Solvent Types PolarAprotic [label="Polar Aprotic\n(e.g., DMSO, DMF)\nStrong H-bond acceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolarProtic [label="Polar Protic\n(e.g., Methanol, Water)\nH-bond donor & acceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonPolar [label="Non-Polar\n(e.g., Toluene, Hexane)\nWeak interactions", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PolarProtic -> Keto [label="Strongly Stabilizes\n(H-bonding to C=O)", color="#4285F4", fontcolor="#202124"]; PolarAprotic -> Keto [label="Stabilizes\n(Dipole-Dipole)", color="#EA4335", fontcolor="#202124"]; PolarAprotic -> Enol [label="Can disrupt internal H-bond\n& stabilize enolate", color="#EA4335", fontcolor="#202124"]; NonPolar -> Enol [label="Favors\n(Internal H-bond is dominant)", color="#5F6368", fontcolor="#202124"]; }

Caption: Influence of solvent type on the tautomers of DEFS.

Protocols for Investigating and Exploiting Solvent Effects

This section provides actionable protocols for quantifying solvent effects on the keto-enol equilibrium and for guiding synthetic outcomes.

Protocol 1: Quantitative Analysis of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal, non-invasive technique for determining the ratio of tautomers in solution. The keto-enol exchange is typically slow on the NMR timescale, resulting in distinct signals for each form that can be integrated to determine their relative populations.[1][2]

Methodology:

  • Preparation: Accurately weigh ~20 mg of DEFS (CAS 392-58-5) into three separate NMR tubes.[8]

  • Solvation: To each tube, add ~0.6 mL of a different deuterated solvent to probe a range of polarities:

    • Tube A (Low Polarity): Chloroform-d (CDCl₃)

    • Tube B (Polar Aprotic): Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Tube C (Polar Protic): Methanol-d₄ (CD₃OD)

  • Equilibration: Cap each tube and gently agitate until the sample is fully dissolved. Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least 30 minutes before analysis.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1 ≥ 5 × T₁) to allow for accurate integration.

  • Analysis:

    • Identify the characteristic signal for the enolic proton (typically a broad singlet between δ 12-14 ppm in aprotic solvents).

    • Identify a well-resolved signal unique to the keto form (e.g., the α-proton, a doublet adjacent to the fluorine).

    • Identify a signal unique to the enol form (e.g., the vinylic proton).

    • Carefully integrate the area of the keto signal (I_keto) and the enol signal (I_enol).

  • Calculation: Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_keto + I_enol)] * 100

Anticipated Results:

The equilibrium will shift based on the solvent's properties. The following table summarizes the expected trend.

SolventTypeExpected OutcomeRationale
CDCl₃ Non-polar / Weakly PolarHigh % EnolThe intramolecular hydrogen bond of the enol form is the dominant stabilizing interaction in a non-competitive solvent.[3][4]
DMSO-d₆ Polar Aprotic (HBA)Intermediate to High % EnolDMSO is a strong hydrogen bond acceptor and can stabilize the enolic proton, favoring the enol form.[1][9]
CD₃OD Polar ProticLow % Enol / High % KetoThe protic solvent competes for hydrogen bonding with the carbonyl groups, disrupting the internal H-bond of the enol and preferentially solvating the more polar keto form.[9]
Protocol 2: Solvent-Controlled Regioselectivity in the Alkylation of DEFS

Causality: The enolate of DEFS is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). The solvent plays a crucial role in mediating the association of the enolate with its counter-ion (e.g., Na⁺, K⁺), which in turn influences the regiochemical outcome.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate the cation, creating a "naked" or more reactive enolate. This favors attack from the site with the highest electron density, the α-carbon, leading to C-alkylation.

  • Less Polar Solvents (e.g., THF, Diethyl Ether): In these solvents, the enolate and cation exist as a tight ion pair. The cation can coordinate to the oxygen atom, sterically hindering it and making the α-carbon the more accessible site for electrophilic attack.

Workflow for Investigating Solvent Effects on Alkylation:

Alkylation_Workflow Start Start: DEFS in Anhydrous Solvent AddBase 1. Cool to 0 °C 2. Add Base (e.g., NaH) (Formation of Sodium Enolate) Start->AddBase Stir Stir for 30 min at 0 °C AddBase->Stir AddElec 3. Add Electrophile (e.g., Benzyl Bromide) Stir->AddElec Warm 4. Warm to RT Monitor by TLC AddElec->Warm Quench 5. Quench Reaction (e.g., sat. NH4Cl) Warm->Quench Extract 6. Workup (EtOAc Extraction, Dry, Concentrate) Quench->Extract Analyze 7. Analyze Product Ratio (¹H NMR / GC-MS) Extract->Analyze End End: Determine C/O Ratio Analyze->End

Sources

scale-up synthesis of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Diethyl 2-fluoro-3-oxosuccinate

Abstract

This compound is a pivotal building block in the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom at the α-position of a β-keto ester imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability in target molecules.[1][2] This document provides a comprehensive guide for the , detailing a robust protocol centered around the electrophilic fluorination of a readily accessible precursor. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step scalable protocol, address critical safety considerations, and outline analytical methods for quality control.

Introduction and Strategic Overview

The synthesis of α-fluorocarbonyl compounds is a significant endeavor in modern organic chemistry.[3] this compound (CAS No. 392-58-5) serves as a versatile intermediate for constructing more elaborate molecular architectures.[4][5][6] The primary challenge in its synthesis lies in the selective and safe introduction of a single fluorine atom. Historically, methods involving hazardous reagents like molecular fluorine (F₂) were employed, but these are unsuitable for large-scale production due to extreme toxicity and reactivity.[7][8]

Modern approaches favor electrophilic fluorination using reagents with N-F bonds, which offer greater stability, safety, and ease of handling.[9][10] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the reagent of choice for industrial applications due to its crystalline, non-hygroscopic nature and predictable reactivity.[3][7][11][12]

Our strategic approach involves a two-step sequence:

  • Claisen Condensation: Formation of a suitable β-keto ester precursor, Diethyl 3-oxosuccinate (diethyl oxaloacetate), via the Claisen condensation of diethyl oxalate and ethyl acetate.

  • Electrophilic Fluorination: Direct fluorination of the enol or enolate of Diethyl 3-oxosuccinate using Selectfluor®.

This strategy is selected for its high efficiency, use of commercially available starting materials, and amenability to scale-up.

Reaction Mechanism and Rationale

Step 1: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[13][14] In this synthesis, the enolate of ethyl acetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

The mechanism proceeds as follows:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks a carbonyl group of diethyl oxalate, forming a tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, expelling an ethoxide leaving group to yield Diethyl 3-oxosuccinate.

  • Deprotonation Drive: The product, a β-keto ester, has an acidic methylene proton between two carbonyl groups. The base deprotonates this position, shifting the equilibrium to favor product formation. An acidic workup is required to re-protonate the molecule.[13]

Claisen_Condensation Figure 1: Claisen Condensation Mechanism cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product (after workup) EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation by Base EtOOC Diethyl Oxalate Attack Nucleophilic Attack EtOOC->Attack Base NaOEt (Base) Base->Enolate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Ethoxide Elimination Intermediate->Elimination Product_Anion Product Anion (Stabilized) Elimination->Product_Anion Product Diethyl 3-oxosuccinate Product_Anion->Product Protonation Acid H₃O⁺ Workup Acid->Product

Caption: Figure 1: Claisen Condensation Mechanism

Step 2: Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophile (in this case, the enol form of the β-keto ester) with an electrophilic fluorine source ("F⁺" equivalent).[9] Selectfluor® is an ideal reagent for this transformation. Its reactivity stems from the electron-deficient N-F bond within a cationic structure, making the fluorine atom susceptible to nucleophilic attack.[12][15]

The reaction proceeds readily in a polar aprotic solvent like acetonitrile. The β-keto ester exists in equilibrium with its enol tautomer. The electron-rich enol attacks the electrophilic fluorine atom of Selectfluor®, transferring the fluorine to the α-carbon and generating the final product.

Electrophilic_Fluorination Figure 2: Electrophilic Fluorination cluster_start Reactants cluster_process Mechanism cluster_end Products KetoEster Diethyl 3-oxosuccinate (Keto-Enol Tautomerism) Enol Enol Form KetoEster->Enol Tautomerization Selectfluor Selectfluor® (N-F Reagent) Attack Nucleophilic Attack on 'F' Selectfluor->Attack Enol->Attack Transition Transition State Attack->Transition FinalProduct This compound Transition->FinalProduct Byproduct Selectfluor® Byproduct Transition->Byproduct

Caption: Figure 2: Electrophilic Fluorination

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.

Reagent and Equipment Data
Reagent/MaterialCAS No.MW ( g/mol )QuantityMolar Eq.Notes
Ethyl Acetate141-78-688.1147.5 g1.1Anhydrous
Diethyl Oxalate95-92-1146.1471.0 g1.0Anhydrous
Sodium Ethoxide141-52-668.0536.8 g1.1Handle under inert gas
Ethanol64-17-546.07500 mL-Anhydrous, for reaction
Selectfluor®140681-55-6354.26181.5 g1.05Store in a desiccator
Acetonitrile75-05-841.051 L-Anhydrous
Hydrochloric Acid7647-01-036.46~100 mL-2M aqueous solution
Experimental Workflow

Workflow Figure 3: Experimental Workflow A Step 1: Setup Inert atmosphere (N₂) Charge reactor with Ethanol & NaOEt B Step 2: Reagent Addition Cool to 0-5°C Add Diethyl Oxalate & Ethyl Acetate A->B C Step 3: Condensation Stir at RT for 12-16h Monitor by TLC/GC B->C D Step 4: Solvent Swap Remove Ethanol (distillation) Add Acetonitrile C->D E Step 5: Fluorination Cool to 0-5°C Add Selectfluor® portion-wise D->E F Step 6: Reaction Warm to RT, stir for 4-6h Monitor by TLC/GC E->F G Step 7: Workup Quench with water Phase separation F->G H Step 8: Purification Wash organic layer Dry, filter, concentrate G->H I Step 9: Final Product Purify by vacuum distillation Characterize (NMR, GC-MS) H->I

Caption: Figure 3: Experimental Workflow

Step-by-Step Procedure

Part A: Synthesis of Diethyl 3-oxosuccinate Sodium Salt

  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Base Preparation: Charge the reactor with anhydrous ethanol (500 mL) and sodium ethoxide (36.8 g). Stir until the base is fully dissolved.

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Premix ethyl acetate (47.5 g) and diethyl oxalate (71.0 g) and add this mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.

  • Condensation Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The formation of a thick precipitate (the sodium salt of the product) is expected.

  • Reaction Monitoring: Monitor the reaction for the disappearance of starting materials using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Part B: Fluorination and Purification

  • Solvent Exchange: Once the condensation is complete, re-cool the mixture to 10°C. Carefully concentrate the mixture under reduced pressure to remove the ethanol. This is critical as ethanol can react with Selectfluor®.

  • Solvent Addition: Add anhydrous acetonitrile (1 L) to the solid residue and stir to form a slurry.

  • Fluorination: Cool the slurry to 0-5°C. Add Selectfluor® (181.5 g) portion-wise over 1-2 hours. Caution: The addition may be exothermic; maintain the temperature below 10°C.[7]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the fluorinated product by GC or TLC.

  • Quenching and Workup: Cool the reaction mixture to 10°C and slowly quench by adding water (500 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 250 mL) and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.

Safety and Environmental Considerations

Scaling up chemical synthesis requires stringent adherence to safety protocols.

  • Sodium Ethoxide: Highly reactive with water and moisture. It is corrosive and should be handled under an inert atmosphere.[16]

  • Selectfluor®: A strong oxidizing agent that is harmful if swallowed and causes serious eye damage.[7][17][18] Avoid inhalation of dust and ensure it does not come into contact with combustible materials.

  • Ethyl Fluoroacetate (Potential Impurity/Byproduct): This compound is highly toxic if swallowed, inhaled, or in contact with skin.[19] All personnel must use appropriate personal protective equipment (PPE).

  • Solvents: Acetonitrile and ethanol are flammable. All operations should be performed away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves.[18]

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing fluorinated compounds must be collected and disposed of according to local environmental regulations.

Analytical Quality Control

Ensuring the purity of the final product is critical for its use in subsequent synthetic steps, especially in pharmaceutical applications.

TechniquePurposeParameters / Observations
TLC Reaction monitoringMobile Phase: Hexane/Ethyl Acetate (e.g., 7:3). Visualization: UV light, KMnO₄ stain.
GC/GC-MS Purity assessment, impurity identificationMonitor disappearance of starting materials and appearance of product. Identify volatile impurities.[20][21]
HPLC Quantitative purity analysisReversed-phase column with UV detection. Useful for non-volatile impurities.[22]
¹H & ¹⁹F NMR Structural confirmation¹H NMR will show characteristic shifts for the ethyl groups and a doublet for the CHF proton. ¹⁹F NMR will show a corresponding doublet.
¹³C NMR Structural confirmationConfirms the carbon skeleton and the presence of the C-F bond (doublet due to C-F coupling).
Potential Impurity Profile
ImpurityOriginMitigation
Unreacted Diethyl 3-oxosuccinateIncomplete fluorinationEnsure sufficient equivalents of Selectfluor®, adequate reaction time, and temperature control.
Diethyl 2,2-difluoro-3-oxosuccinateOver-fluorinationControlled, portion-wise addition of Selectfluor® at low temperatures.
Hydrolyzed acid speciesPresence of waterUse anhydrous solvents and reagents; perform under an inert atmosphere.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in condensation step Inactive base (hydrolyzed). Insufficient reaction time. Moisture in the system.Use fresh, dry sodium ethoxide. Extend reaction time and monitor by GC. Ensure all glassware and solvents are anhydrous.
Incomplete fluorination Insufficient Selectfluor®. Low reaction temperature or short reaction time.Use a slight excess of Selectfluor® (1.05-1.1 eq). Allow the reaction to proceed at room temperature for a longer duration.
Formation of dark-colored byproducts Reaction temperature too high during fluorination. Impurities in starting materials.Maintain strict temperature control (<10°C) during Selectfluor® addition. Use high-purity starting materials.
Difficult purification Presence of polar impurities.Perform aqueous washes thoroughly. A silica gel plug filtration before distillation can remove baseline impurities.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. By leveraging a classic Claisen condensation followed by a modern electrophilic fluorination with Selectfluor®, this process avoids highly hazardous reagents while maintaining high efficiency. Careful control over reaction parameters, particularly temperature and anhydrous conditions, is paramount for achieving high yield and purity. The outlined safety procedures and analytical controls provide a framework for the successful and safe implementation of this synthesis at an industrial scale.

References

  • Common Organic Chemistry. Selectfluor. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724933, Selectfluor. [Link]

  • REF Impact Case Studies. The development of Selectfluor® as a commercial electrophilic fluorinating agent. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • National Center for Biotechnology Information. A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]

  • Journal of the Chemical Society C: Organic. Organic fluorine compounds. Part XL. Further reactions of diethyl fluoro-oxaloacetate with aldehydes. [Link]

  • ResearchGate. Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • YouTube. Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. [Link]

  • Chemistry LibreTexts. 13.4: Claisen Condensation. [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. [Link]

  • Willson Research Group. The Claisen Condensation. [Link]

  • Royal Society of Chemistry. A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]

  • LookChem. This compound. [Link]

  • ResearchGate. Features of the Reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate. [Link]

  • ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. [Link]

  • National Center for Biotechnology Information. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. [Link]

  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. [Link]

  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

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Application Notes & Protocols: Diethyl 2-fluoro-3-oxosuccinate as a Cornerstone Synthon for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for enhancing biological efficacy and metabolic stability.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and resistance to oxidative metabolism, have led to the development of a new generation of highly potent and selective pesticides.[1][2] Within this context, Diethyl 2-fluoro-3-oxosuccinate has been identified as a critical and versatile building block, particularly for the synthesis of fluorinated heterocyclic compounds that form the core of many modern fungicides.[1][3][4] This guide provides an in-depth exploration of the application of this compound in the synthesis of pyrazole-based agrochemicals, offering detailed protocols and mechanistic insights for research and development professionals.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 392-58-5
Molecular Formula C₈H₁₁FO₅[5]
Molecular Weight 206.17 g/mol [5]
Appearance Colorless to pale yellow liquid
Boiling Point ~105-107 °C at 10 mmHg
Density ~1.2 g/cm³[6]
Solubility Soluble in most organic solvents

Core Application: Synthesis of Fluorinated Pyrazole Carboxylate Fungicide Precursors

A primary application of this compound in agrochemical synthesis is its use as a precursor for 3-fluoro-pyrazole-4-carboxylate esters. These heterocyclic cores are pivotal intermediates in the production of a major class of modern fungicides known as pyrazole carboxamides.[7][8] The synthesis leverages the classic Knorr pyrazole synthesis, a robust and well-established reaction pathway.

Reaction Scheme: Knorr Pyrazole Synthesis

The reaction of this compound with a hydrazine derivative, such as methylhydrazine, leads to the formation of two regioisomers of ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate. The regioselectivity can be influenced by reaction conditions.

Knorr_Synthesis reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Methylhydrazine reagent2->intermediate product1 Ethyl 3-fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylate intermediate->product1 Cyclization & Dehydration product2 Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate intermediate->product2 Cyclization & Dehydration

Caption: Knorr pyrazole synthesis from this compound.

Experimental Protocol: Synthesis of Ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a key fluorinated pyrazole intermediate from this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
This compound392-58-5206.1720.6 g (0.1 mol)
Methylhydrazine60-34-446.074.6 g (0.1 mol)
Ethanol64-17-546.07200 mL
Acetic Acid (glacial)64-19-760.055 mL
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (20.6 g, 0.1 mol) in ethanol (200 mL).

  • Addition of Hydrazine: To the stirred solution, slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Acid Catalyst: Add glacial acetic acid (5 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate isomers.

Derivatization to a Pyrazole Carboxamide Fungicide

The synthesized fluorinated pyrazole carboxylate is a valuable intermediate that can be converted into a potent fungicide through a two-step process: saponification to the carboxylic acid followed by amide coupling with a suitable aniline derivative.

Workflow for Fungicide Synthesis

Fungicide_Synthesis_Workflow start Ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate step1 Saponification (e.g., NaOH, H₂O/EtOH) start->step1 intermediate 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid step1->intermediate step2 Amide Coupling (e.g., SOCl₂, Aniline derivative) intermediate->step2 product Fluorinated Pyrazole Carboxamide Fungicide step2->product

Caption: Synthetic workflow from pyrazole ester to a carboxamide fungicide.

Protocol: Synthesis of a Representative N-aryl-3-fluoro-1-methyl-1H-pyrazole-4-carboxamide

Part A: Saponification
  • Hydrolysis: Dissolve the purified ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate (0.05 mol) in a mixture of ethanol (100 mL) and 2M aqueous sodium hydroxide (50 mL).

  • Heating: Heat the mixture to 60 °C and stir for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling
  • Acid Chloride Formation: Suspend the dried pyrazole carboxylic acid (0.04 mol) in toluene (100 mL) and add thionyl chloride (0.05 mol) and a catalytic amount of DMF.

  • Reflux: Heat the mixture to reflux for 2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in dichloromethane (100 mL) and cool in an ice bath. Add a solution of a substituted aniline (e.g., 2-amino-4'-chlorobiphenyl, 0.04 mol) and triethylamine (0.05 mol) in dichloromethane (50 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-3-fluoro-1-methyl-1H-pyrazole-4-carboxamide.

Conclusion and Future Outlook

This compound serves as a highly effective and strategic starting material for the synthesis of fluorinated pyrazole-based agrochemicals. The protocols outlined in this guide demonstrate a clear and efficient pathway to valuable fungicide precursors and final active ingredients. The versatility of the pyrazole core allows for extensive derivatization, paving the way for the discovery of new agrochemicals with tailored properties and enhanced performance. Further exploration of cycloaddition reactions and multicomponent reactions involving this compound is anticipated to unlock novel heterocyclic scaffolds for future agrochemical development.

References

  • Giornal, F., et al. (2013). Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients. Journal of Fluorine Chemistry.[3][4]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2023). Polycyclic Aromatic Compounds.[1]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters.[2]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). Journal of the Brazilian Chemical Society.[7]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.[8]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link][9]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules.[10][11]

  • PubChem. (n.d.). This compound. Retrieved from [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-fluoro-3-oxosuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your yield and overcome common challenges in this procedure.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a mixed Claisen condensation. This reaction involves the condensation of ethyl fluoroacetate with diethyl oxalate in the presence of a suitable base, typically sodium ethoxide.[1][2] Diethyl oxalate is an ideal substrate for this reaction as it cannot undergo self-condensation due to the absence of α-hydrogens, thus acting exclusively as the electrophilic acceptor.[2][3] This guide will delve into the nuances of this reaction to help you optimize your synthetic protocol.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of this compound. What are the possible reasons and how can I improve it?

A: Low or no yield in a Claisen condensation can be attributed to several factors, ranging from the quality of reagents to the reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Moisture Contamination: The presence of water is highly detrimental to the Claisen condensation. The alkoxide base will be consumed by reacting with water, and any water present can hydrolyze the ester starting materials and the product.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent before use.

  • Inactive Base: The sodium ethoxide used may have decomposed.

    • Solution: Use freshly prepared sodium ethoxide or a commercially available, high-quality product. The activity of the base is crucial for the deprotonation of ethyl fluoroacetate to form the reactive enolate.

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the stability of the reactants and products.

    • Solution: While the reaction is often carried out at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: As with temperature, monitor the reaction progress over time to determine the point at which the starting materials are consumed.

  • Inefficient Mixing: In a heterogeneous mixture (if using solid sodium ethoxide), inefficient stirring can lead to localized reactions and poor overall conversion.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous reaction mixture.

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. What are these impurities, and how can I minimize their formation?

A: The formation of side products is a common challenge in the synthesis of this compound. Here are some of the likely side products and strategies to mitigate their formation:

  • Self-Condensation of Ethyl Fluoroacetate: Although less favorable than the reaction with diethyl oxalate, ethyl fluoroacetate can undergo self-condensation to some extent.

    • Solution: To minimize this, add the ethyl fluoroacetate slowly to the mixture of sodium ethoxide and diethyl oxalate. This ensures that the concentration of the enolate of ethyl fluoroacetate is kept low, favoring the reaction with the more electrophilic diethyl oxalate.

  • Transesterification: If an alkoxide base is used that does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of methyl and ethyl esters.

    • Solution: Always use the sodium alkoxide corresponding to the alcohol of the esters. In this case, since you are using diethyl oxalate and ethyl fluoroacetate, sodium ethoxide is the appropriate base.[4]

  • Hydrolysis Products: As mentioned earlier, any moisture can lead to the hydrolysis of the starting materials and the final product.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen condensation for this synthesis?

A1: The base, typically sodium ethoxide, serves two critical roles in this reaction. First, it deprotonates the α-carbon of ethyl fluoroacetate to generate the nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. Secondly, a full equivalent of the base is required to deprotonate the resulting β-keto ester product. This final deprotonation step is thermodynamically favorable and helps to drive the reaction equilibrium towards the product.[1][4]

Q2: Can I use a different base, such as LDA or NaH?

A2: While other strong bases can be used in Claisen-type condensations, they may not be ideal for this specific synthesis.

  • Lithium diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that can be used in mixed Claisen condensations. However, its use is more common when one of the esters is particularly prone to enolization. For this reaction, sodium ethoxide is generally sufficient and more cost-effective.

  • Sodium Hydride (NaH): NaH can also be used to generate the enolate. However, it is a solid and can lead to heterogeneity issues if not stirred effectively. It also produces hydrogen gas upon reaction with any protic species, which requires careful handling.

Q3: How can I effectively purify the final product?

A3: Purification of this compound is typically achieved through vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition at high temperatures. Before distillation, a standard aqueous workup is required to remove any unreacted base and salts. This involves neutralizing the reaction mixture with a dilute acid, followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt like magnesium sulfate.

Q4: How does the fluorine atom in ethyl fluoroacetate affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom increases the acidity of the α-proton in ethyl fluoroacetate, facilitating its deprotonation by the base to form the enolate. This can enhance the rate of the initial step of the Claisen condensation. However, the strong electronegativity of fluorine can also influence the stability of the intermediates and the final product.

Experimental Protocol: Claisen Condensation for this compound

This protocol is a general guideline. Optimization of specific parameters may be necessary based on your laboratory conditions and reagent purity.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Ethyl fluoroacetate

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add anhydrous diethyl ether to the flask.

  • Addition of Reactants: Slowly add diethyl oxalate (1 equivalent) to the stirred sodium ethoxide solution. Following this, add ethyl fluoroacetate (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation: Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

ParameterRecommended Value/ConditionRationale
Base Sodium EthoxideMatches the ester alkyl group to prevent transesterification.[4]
Solvent Anhydrous Ethanol/Diethyl EtherEnsures anhydrous conditions and facilitates the reaction.
Temperature 0-10 °C during addition, then room temp.Controls the reaction rate and minimizes side reactions.
Reactant Ratio 1:1:1 (Ethyl fluoroacetate:Diethyl oxalate:Base)Stoichiometric ratio for the Claisen condensation.
Purification Vacuum DistillationPrevents thermal decomposition of the product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Ethoxide add_reagents Add Diethyl Oxalate & Ethyl Fluoroacetate prep_base->add_reagents Anhydrous Conditions react Stir at Room Temperature add_reagents->react neutralize Neutralize with Acid react->neutralize extract Extract with Organic Solvent neutralize->extract purify Wash & Dry extract->purify distill Vacuum Distill purify->distill

Caption: A streamlined workflow for the synthesis of this compound.

Reaction Mechanism

G EtO⁻ EtO⁻ Enolate [F-CH-COOEt]⁻ EtO⁻->Enolate Deprotonation F-CH₂-COOEt Ethyl Fluoroacetate Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack EtOOC-COOEt Diethyl Oxalate Tetrahedral Intermediate->EtO⁻ releases Product This compound Tetrahedral Intermediate->Product Elimination of EtO⁻ EtOH Ethanol

Caption: The key steps in the Claisen condensation mechanism for this synthesis.

References

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Shahak, I., & Bergmann, E. D. (1960). Organic fluorine compounds. Part XVI. The preparation and reactions of ethyl ethoxalylfluoroacetate. Journal of the Chemical Society (Resumed), 3225. [Link]

  • LibreTexts. (2023, September 20). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Purification of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl 2-fluoro-3-oxosuccinate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this valuable synthetic intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible methods.

Part 1: Critical Considerations & Initial Analysis

This compound is a polar, fluorinated β-keto ester. Its purification is often complicated by three core chemical properties:

  • Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, this molecule exists as an equilibrium mixture of keto and enol forms.[1][2] This can lead to band broadening or the appearance of multiple spots on a TLC plate, complicating analysis.

  • Instability on Standard Silica Gel: The acidic nature of standard silica gel can promote decomposition pathways such as hydrolysis of the ester groups or decarboxylation, particularly if the crude material contains acidic or basic impurities.[3][4]

  • Polarity & Fluorine Interactions: The molecule's polarity and the presence of a fluorine atom influence its interactions with both the stationary and mobile phases, requiring careful selection of the chromatographic system.[5][6]

Before attempting any large-scale purification, it is critical to assess the stability of your compound on the chosen stationary phase.

Protocol 1: Assessing Compound Stability on Silica Gel (2D-TLC)

This protocol is a self-validating system to quickly determine if your compound is stable enough for standard silica gel chromatography.

Methodology:

  • Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate) and spot it onto a silica gel TLC plate.

  • First Elution (Dimension 1): Develop the plate using your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Drying: After the first run, remove the plate from the chamber and allow it to air-dry completely for 15-20 minutes. This extended contact time between the compound and the silica adsorbent is crucial for observing potential degradation.

  • Second Elution (Dimension 2): Rotate the plate 90 degrees and develop it again using the same mobile phase .

  • Visualization: Visualize the plate using a suitable method (e.g., UV light, potassium permanganate stain).

Interpreting the Results:

  • Stable Compound: A single spot located on the diagonal of the plate indicates the compound is stable on silica gel under these conditions.

  • Unstable Compound: The appearance of new spots off the diagonal indicates degradation. The stationary phase is catalyzing the decomposition of your target molecule, and an alternative purification strategy is required.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Q1: My TLC shows good separation, but the column gives broad, overlapping peaks. What's going wrong?

Probable Cause A: Keto-Enol Tautomerism on the Column While tautomers may co-spot on TLC, the longer residence time on a column can lead to on-column separation or interconversion, causing significant band broadening.

Solution:

  • Acidify the Mobile Phase: Adding a small amount of a weak acid, such as acetic acid (0.1-0.5% v/v), to the mobile phase can often force the equilibrium to favor one tautomer (typically the enol form), resulting in sharper peaks.[2]

  • Rationale: The acid helps to maintain a consistent protonation state of the molecule as it travels through the column, minimizing the effects of interconversion.

Probable Cause B: Column Overload Exceeding the loading capacity of the column is a common cause of poor peak shape.[7][8]

Solution:

  • Determine Loading Capacity: A general rule of thumb for flash chromatography is to load 1-5% of crude material by weight relative to the stationary phase (e.g., 1-5 g of crude per 100 g of silica).[9] For difficult separations, this should be reduced to <1%.

  • Perform a Loading Study: Start with a small injection and progressively increase the load while monitoring peak shape and resolution to find the optimal loading amount for your specific separation.[8]

Q2: I'm getting a low yield of the purified product, and I suspect it's decomposing on the column. How can I fix this?

Probable Cause: Stationary Phase-Mediated Decomposition As determined by the 2D-TLC test, the acidic silanol groups on the surface of standard silica gel can catalyze the degradation of sensitive β-keto esters.[3][4]

Solution Workflow:

Decomposition_Workflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_details Implementation Problem Low Yield / Suspected Decomposition Deactivate Option 1: Deactivate Silica Gel Problem->Deactivate Mild instability Alumina Option 2: Use Alumina Problem->Alumina Significant acid sensitivity Fluorinated Option 3: Use Fluorinated Phase Problem->Fluorinated Decomposition + Poor Selectivity on Silica Deactivate_Detail Flush column with mobile phase containing 0.5-1% triethylamine. Re-equilibrate with neutral mobile phase. Deactivate->Deactivate_Detail Alumina_Detail Use neutral or basic alumina. Requires re-optimization of the mobile phase. Alumina->Alumina_Detail Fluorinated_Detail Specialty phase for fluorinated compounds. Can offer unique selectivity. Fluorinated->Fluorinated_Detail

Caption: Workflow for addressing on-column decomposition.

  • Strategy 1: Deactivate the Silica Gel: Before loading your sample, flush the column with a solvent system containing a small amount of a base like triethylamine (e.g., 1% in your mobile phase) to neutralize the acidic sites. Afterwards, re-equilibrate with your standard mobile phase before loading the compound.

  • Strategy 2: Switch to Alumina: Alumina is available in neutral or basic grades and can be an excellent alternative for acid-sensitive compounds. Note that the elution order and required mobile phase polarity will likely change, so you must re-develop your separation on an alumina TLC plate first.[10]

  • Strategy 3: Consider a Fluorinated Stationary Phase: For challenging separations, a fluorinated stationary phase (e.g., a fluorous-bonded silica) can provide unique selectivity for fluorinated analytes and may be less harsh than standard silica.[6][11] These phases often operate in reverse-phase mode.

Q3: My compound is eluting much faster (or slower) from the column than predicted by my TLC plate. Why is there a discrepancy?

Probable Cause A: Differences in Packing and Equilibration A poorly packed or improperly equilibrated column will not perform like a TLC plate.[12]

Solution:

  • Ensure Proper Packing: Use a "slurry packing" method to create a homogenous, dense bed of silica free of air bubbles or channels.

  • Thorough Equilibration: Before loading, flush the packed column with at least 5-10 column volumes of your initial mobile phase to ensure the stationary phase is fully equilibrated.

Probable Cause B: Thermal Effects The heat generated during the adsorption/desorption process can be significant in a preparative column but is negligible on a TLC plate. This can alter retention behavior.

Solution:

  • Control Flow Rate: Running the column too fast can exacerbate thermal effects and reduce separation efficiency. A linear flow rate of 1-2 inches (2.5-5 cm) per minute is a good starting point for flash chromatography.[12]

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best stationary phase for this compound?

The choice depends on the compound's stability and the nature of the impurities.

Table 1: Stationary Phase Selection Guide

Stationary Phase Primary Use Case Advantages Disadvantages
Silica Gel (60Å, 40-63µm) General purpose, good for moderately polar compounds.[10] Inexpensive, high resolving power, well-understood. Acidic surface can cause degradation of sensitive compounds like β-keto esters.[4]
Deactivated Silica Gel Purification of acid-sensitive compounds. Minimizes on-column degradation, improving yield. Requires an extra deactivation step; residual base can interfere with some analyses.
Alumina (Neutral/Basic) Alternative to silica for acid-sensitive or basic compounds.[10] Provides different selectivity compared to silica. Can be more reactive; mobile phase selection is less straightforward.

| Fluorinated Phases (e.g., F-SPE) | Separation of fluorinated compounds from non-fluorinated impurities.[11][13] | High selectivity for fluorinated molecules; can simplify purification.[6] | More expensive; typically used in specialized applications. |

Q2: What is a good starting point for mobile phase selection?

For normal-phase chromatography on silica gel, a binary system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is standard.[14]

Method Development Workflow:

  • TLC Screening: Use TLC to test various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Target Rf: Aim for an Rf (retention factor) value of 0.25 - 0.35 for your target compound. This Rf range generally provides the best balance for separation on a column.

  • Fine-Tuning: If separation from a key impurity is poor, try substituting ethyl acetate with another solvent of similar polarity but different chemistry (e.g., dichloromethane or a hexane/acetone mixture) to alter the selectivity.

Method_Dev Start Start: Crude Material TLC_Screen TLC Screen: Hexane/EtOAc Ratios Start->TLC_Screen Check_Rf Is R f between 0.25 - 0.35? TLC_Screen->Check_Rf Check_Rf->TLC_Screen No, adjust ratio Check_Sep Is separation from impurities adequate? Check_Rf->Check_Sep Yes Change_Solvent Change Polar Solvent (e.g., Acetone, DCM) and re-screen Check_Sep->Change_Solvent No Run_Column Proceed to Column Chromatography Check_Sep->Run_Column Yes Change_Solvent->TLC_Screen

Caption: Logic for mobile phase method development.

Q3: Can you provide a general step-by-step protocol for the purification?

Certainly. This protocol assumes you have already developed a suitable mobile phase system via TLC (target Rf ≈ 0.3) and confirmed compound stability.

Protocol 2: General Column Chromatography Workflow

1. Column Preparation:

  • Select a column with an appropriate diameter for your sample size.

  • Securely clamp the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Carefully pour the slurry into the column, allowing the silica to pack under gravity or with gentle pressure, ensuring a flat, stable bed.[12]

  • Add a final protective layer of sand on top of the packed silica.

2. Column Equilibration:

  • Drain the packing solvent to the level of the top sand layer.

  • Add your starting mobile phase and flush the column with at least 5-10 column volumes to ensure full equilibration. Never let the column run dry.

3. Sample Loading:

  • Dry Loading (Recommended for this compound): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite (approx. 1-2 times the weight of your crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Wet Loading: Dissolve the crude material in the absolute minimum amount of the mobile phase. Using a pipette, carefully apply the concentrated solution to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to begin elution at a controlled flow rate.

  • Collect fractions of a consistent volume. A good rule of thumb is to collect fractions with a volume of about one-quarter of the column's dead volume.

  • Monitor the elution process by spotting fractions onto TLC plates.

5. Analysis and Recovery:

  • Develop the TLC plates to identify which fractions contain your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[12]

References

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]

  • Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]

  • LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • LCGC North America. (2007). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. [Link]

  • National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Phenomenex. (2017). How to Improve LC Column Loadability. [Link]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]

  • ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Journal of Pharmaceutical Methods. (2024). Maintenance of pH Stability during Ion-Exchange Chromatography Elution. [Link]

  • Organic Syntheses. Procedure for preparation of 3,4-diethylpyrrole. [Link]

  • LookChem. This compound. [Link]

  • ResearchGate. (2025). Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • ResearchGate. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • The Royal Society of Chemistry. A simple, rapid procedure for nucleophilic radiosynthesis of aliphatic 1-[18F]trifluoromethylgroups. [Link]

  • ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. [Link]

  • Google Patents. Method for preparing flurbiprofen impurity M.
  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?[Link]

  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. [Link]

Sources

Technical Support Center: Synthesis of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-fluoro-3-oxosuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct formation and mitigation strategies. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

I. Understanding the Synthesis: The Crossed Claisen Condensation

The most prevalent and efficient method for synthesizing this compound is the crossed Claisen condensation between diethyl oxalate and ethyl fluoroacetate.[1][2] This reaction relies on the generation of an enolate from ethyl fluoroacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is low, and I observe a significant amount of a byproduct with a similar molecular weight to my starting material. What is happening?

A1: This is the most common issue encountered in this synthesis and is almost certainly due to the self-condensation of ethyl fluoroacetate .[3][4]

  • Causality: The base used to generate the enolate of ethyl fluoroacetate for the desired reaction can also catalyze the reaction of this enolate with another molecule of ethyl fluoroacetate. The electron-withdrawing nature of the fluorine atom increases the acidity of the α-proton, making enolate formation favorable. However, this enolate is also reactive towards the electrophilic carbonyl of another ethyl fluoroacetate molecule.

  • Primary Byproduct: The primary byproduct from this self-condensation is ethyl 2-fluoroacetoacetate .

    Mechanism of Self-Condensation:

    • Enolate Formation: The alkoxide base (e.g., sodium ethoxide) deprotonates ethyl fluoroacetate at the α-carbon to form the corresponding enolate.

    • Nucleophilic Attack: The enolate of ethyl fluoroacetate attacks the carbonyl carbon of a second molecule of ethyl fluoroacetate.

    • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form ethyl 2-fluoroacetoacetate.

  • Troubleshooting & Mitigation Strategies:

    • Control the Stoichiometry: Use diethyl oxalate in excess (typically 1.5 to 2 equivalents). This increases the statistical probability of the ethyl fluoroacetate enolate reacting with diethyl oxalate rather than itself.[5]

    • Slow Addition of Ethyl Fluoroacetate: Add the ethyl fluoroacetate slowly to the reaction mixture containing the base and diethyl oxalate.[6] This keeps the instantaneous concentration of the enolizable ester low, further disfavoring self-condensation.

    • Choice of Base: While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed to drive the enolate formation to completion before significant self-condensation can occur. However, these require strictly anhydrous conditions.

Q2: I've minimized the self-condensation byproduct, but my isolated yield is still lower than expected after workup. What other side reactions could be occurring?

A2: Beyond self-condensation, several other side reactions can contribute to yield loss.

  • Hydrolysis of Esters:

    • Causality: During aqueous workup, both the starting materials and the product can undergo hydrolysis, especially if the pH is not carefully controlled or if the reaction mixture is exposed to acidic or basic conditions for extended periods at elevated temperatures. The β-keto ester product is particularly susceptible to hydrolysis and subsequent decarboxylation under harsh conditions.

    • Byproducts: Fluoroacetic acid, oxalic acid, ethanol, and ultimately, decomposition of the desired product.

    • Troubleshooting:

      • Perform the aqueous workup at low temperatures (e.g., using an ice bath).

      • Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for prolonged periods.

      • Extract the product promptly into an organic solvent.

  • Reactions involving the Fluoride Ion:

    • Causality: Although less common under standard Claisen conditions, the potential for elimination of the fluoride ion exists, particularly if the reaction temperature is too high or if a very strong, sterically hindered base is used, which might favor elimination pathways.

    • Byproducts: Formation of unsaturated ester byproducts.

    • Troubleshooting:

      • Maintain the recommended reaction temperature.

      • Avoid excessively strong or hindered bases unless necessary for specific applications and with careful optimization.

Q3: My final product is dark-colored and difficult to purify. What is the source of these impurities?

A3: The formation of colored impurities often points to decomposition or polymerization pathways.

  • Causality: The β-keto ester product, particularly in its enol form, can be susceptible to air oxidation and polymerization, especially at elevated temperatures or in the presence of trace metal impurities. The starting materials, if of low quality, can also contribute to colored byproducts.

  • Troubleshooting:

    • Use High-Purity Reagents: Ensure that both diethyl oxalate and ethyl fluoroacetate are of high purity and free from acidic or other contaminants.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification Method: Distillation under reduced pressure is often the most effective method for removing non-volatile colored impurities.[7] If the product is thermally sensitive, column chromatography on silica gel can be an alternative, though care must be taken to avoid decomposition on the stationary phase.

III. Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to minimize byproduct formation.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Sodium Ethoxide68.05-7.15 g0.1051.05
Diethyl Oxalate146.141.07721.9 g (20.3 mL)0.151.5
Ethyl Fluoroacetate106.091.0910.6 g (9.7 mL)0.101.0
Diethyl Ether--200 mL--
1 M HCl--As needed--
Saturated NaCl (aq)--50 mL--
Anhydrous MgSO4--As needed--

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled and flame-dried.

  • Reagent Addition: The flask is charged with sodium ethoxide (7.15 g, 0.105 mol) and anhydrous diethyl ether (100 mL). The suspension is stirred under a nitrogen atmosphere. Diethyl oxalate (21.9 g, 0.15 mol) is then added to the flask.

  • Slow Addition of Ethyl Fluoroacetate: Ethyl fluoroacetate (10.6 g, 0.10 mol) is dissolved in anhydrous diethyl ether (50 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 1-2 hours. A mild exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: The reaction mixture is cooled in an ice bath. Cold 1 M HCl is slowly added with vigorous stirring until the pH of the aqueous layer is between 5 and 6. The mixture is then transferred to a separatory funnel.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

IV. Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Desired_Reaction_Pathway Ethyl_Fluoroacetate Ethyl Fluoroacetate Enolate Ethyl Fluoroacetate Enolate Ethyl_Fluoroacetate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of EtO-

Caption: Desired reaction pathway for the synthesis of this compound.

Byproduct_Formation_Pathway Ethyl_Fluoroacetate_1 Ethyl Fluoroacetate Enolate Ethyl Fluoroacetate Enolate Ethyl_Fluoroacetate_1->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Tetrahedral_Intermediate_Self Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate_Self Nucleophilic Attack Ethyl_Fluoroacetate_2 Ethyl Fluoroacetate (Electrophile) Ethyl_Fluoroacetate_2->Tetrahedral_Intermediate_Self Byproduct Ethyl 2-fluoroacetoacetate (Byproduct) Tetrahedral_Intermediate_Self->Byproduct Elimination of EtO-

Caption: Formation of the primary byproduct via self-condensation of ethyl fluoroacetate.

V. References

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Toppr. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Blanco, M. B., & Teruel, M. A. (2021). Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications. ResearchGate. Retrieved from [Link]

  • Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21. Retrieved from [Link]

  • Reddit. (2019, January 3). Can someone help me describe this reaction in words? I've got the first step as 'a base catalysed Aldol condensation between ethyl fluoroacetate and ethyl formate' but past that I'm lost (I'm also not even sure if that's correct) I also need help naming the intermediate species. PS: this isn. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Sanmenxia Meile. (n.d.). Preparation process of ethyl fluoroacetate. Retrieved from [Link]

  • Scribd. (n.d.). PURIFICATION of Organic Compounds: 2. Sublimation. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860–1865. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Doubtnut. (2020, January 26). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • PubMed. (2012, October 15). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Retrieved from [Link]

  • J-Stage. (n.d.). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Retrieved from [Link]

Sources

Technical Support Center: Isolation and Purification of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of pure Diethyl 2-fluoro-3-oxosuccinate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the specific challenges encountered during the purification of this fluorinated β-keto ester.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of fluorine atoms into bioactive molecules, which can significantly enhance their pharmacological properties.[1] The typical synthesis of this compound involves a Claisen condensation between diethyl oxalate and ethyl fluoroacetate, a reaction that, while effective, can present challenges in the subsequent work-up and purification stages.[2][3] This guide provides a structured approach to troubleshooting common issues, ensuring the isolation of a pure, well-characterized final product.

Core Principles of the Work-up Procedure

The successful isolation of this compound hinges on a few key principles:

  • Careful pH Control: As a β-keto ester, the compound is susceptible to both acid- and base-catalyzed hydrolysis of the ester groups.[4] Therefore, maintaining a controlled pH during the aqueous work-up is paramount to prevent product degradation.

  • Efficient Extraction: The target molecule possesses moderate polarity. A well-chosen solvent system is crucial for selectively extracting the product from the aqueous phase while leaving behind inorganic salts and highly polar impurities.

  • Thorough Drying: Residual water in the organic phase can interfere with subsequent purification steps, particularly chromatography, and can also promote slow hydrolysis of the product upon storage.

  • Appropriate Purification Technique: While distillation is an option for some β-keto esters, the presence of the thermally sensitive fluoro group makes column chromatography the preferred method for achieving high purity.[5]

Experimental Workflow Overview

The following diagram outlines the general workflow for the work-up and purification of this compound following a Claisen condensation reaction.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Claisen Condensation (Diethyl Oxalate + Ethyl Fluoroacetate) Quench Quench with Dilute Acid Reaction->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Neutralized Mixture Wash Brine Wash Extraction->Wash Organic Layer Drying Drying over Na2SO4/MgSO4 Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Dried Organic Solution Chromatography Silica Gel Chromatography Solvent_Removal->Chromatography Crude Product Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the isolation of this compound.

Troubleshooting Guide and FAQs

This section addresses common problems encountered during the work-up and purification of this compound in a question-and-answer format.

FAQ 1: After quenching the reaction with acid, I observe a significant amount of emulsion during the extraction. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when the aqueous and organic phases have similar densities or when surfactants are inadvertently formed. Here’s a step-by-step approach to tackle this:

Immediate Actions:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can encourage the coalescence of the dispersed droplets.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.

If the Emulsion Persists:

  • Filtration through Celite® or Glass Wool: Pass the entire mixture through a plug of Celite® or glass wool in a Hirsch funnel. This can help to break up the microscopic droplets that form the emulsion.

  • Solvent Addition: Add a small amount of a different, less polar organic solvent like diethyl ether. This can alter the overall polarity of the organic phase and aid in separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating stubborn emulsions.

Causality: Emulsions are often stabilized by fine particulate matter or by compounds with both polar and non-polar characteristics. The addition of brine works by the "salting out" effect, reducing the solubility of the organic compound in the aqueous phase and increasing the density difference between the two layers.[6]

FAQ 2: My final product yield is very low. What are the likely causes and how can I improve it?

Answer: Low yield can be attributed to several factors, from an incomplete reaction to product loss during the work-up.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The Claisen condensation is an equilibrium reaction.[7] Insufficient reaction time or a weak base can lead to low conversion.Ensure a sufficiently strong base (e.g., sodium ethoxide) is used and allow the reaction to proceed for an adequate amount of time. Monitor the reaction by TLC or GC-MS if possible.
Product Hydrolysis Prolonged exposure to strongly acidic or basic conditions during the work-up can hydrolyze the ester functionalities.[4]Neutralize the reaction mixture promptly and carefully. Use a dilute acid (e.g., 1M HCl) for quenching and avoid excessive washing with acidic or basic solutions.
Incomplete Extraction This compound has some water solubility. Insufficient extraction will leave a portion of the product in the aqueous phase.Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers to maximize product recovery.
Loss during Purification The product may be lost during solvent removal if it is volatile, or during chromatography if an inappropriate solvent system is used.Use a rotary evaporator with a controlled temperature and pressure to remove the solvent. Optimize the mobile phase for column chromatography to ensure good separation and elution of the product.
FAQ 3: The NMR spectrum of my final product shows broad peaks and is not clean. What could be the issue?

Answer: A complex or broad NMR spectrum can indicate the presence of impurities or the existence of the product in multiple forms.

Possible Explanations and Troubleshooting:

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers.[8] This is an inherent property of the molecule and will result in two sets of peaks in the NMR spectrum. The ratio of keto to enol form can be influenced by the solvent used for NMR analysis.

  • Residual Solvent: Even after rotary evaporation, residual solvents from the extraction or chromatography can be present. High-boiling point solvents like DMSO or DMF are particularly difficult to remove.[6]

    • Solution: Dry the product under high vacuum for an extended period. If the impurity is a high-boiling solvent, re-dissolving the product in a low-boiling solvent (like diethyl ether) and re-evaporating can help to azeotropically remove the tenacious solvent.

  • Impurities: Unreacted starting materials or byproducts from side reactions can co-elute with the product during chromatography.

    • Solution: Re-purify the product using column chromatography with a shallower solvent gradient to improve separation. Alternatively, consider other purification techniques like preparative HPLC if high purity is required.

FAQ 4: How do I choose the right solvent system for silica gel chromatography of this compound?

Answer: Selecting the appropriate mobile phase is critical for achieving good separation.

Step-by-Step Guide to Solvent System Selection:

  • Start with a Polarity Estimate: this compound is a moderately polar compound. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • TLC Analysis: Perform thin-layer chromatography (TLC) with your crude product using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate. This generally provides the best separation on a column.

  • Gradient Elution: For column chromatography, it is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution). This will first elute any non-polar impurities, followed by your product, and finally any more polar impurities. A typical gradient could be starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate.[5]

Detailed Experimental Protocol for Work-up and Purification

This protocol assumes the synthesis of this compound via a Claisen condensation reaction.

Materials:

  • Reaction mixture from Claisen condensation

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Quenching the Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1M HCl with stirring until the pH of the aqueous phase is between 5 and 6 (check with pH paper). Caution: Addition may be exothermic and cause gas evolution.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL reaction volume).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator. Be mindful of the bath temperature to avoid product decomposition.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Product Isolation:

    • Combine the pure fractions and remove the solvent by rotary evaporation.

    • Dry the final product under high vacuum to remove any residual solvent.

References

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • ResearchGate. (n.d.).
  • Hintermann, L., & Togni, A. (2000). Catalytic Enantioselective α-Fluorination of β-Keto Esters. Helvetica Chimica Acta, 83(10), 2768-2781.
  • ResearchGate. (n.d.). Enzymatic reduction of α‐fluoro‐β‐keto esters.
  • Rozen, S., & Filler, R. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
  • Organic Chemistry Portal. (n.d.).
  • Alcaraz, C., et al. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 747-757.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • SynArchive. (n.d.).
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6804.
  • Organic Chemistry Portal. (n.d.).
  • Molbase. (n.d.).
  • ChemScene. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 23.
  • Benchchem. (n.d.).
  • University of Illinois Chicago. (2006). CHEM 330 Topics Discussed on Sept. 21.
  • PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3248.
  • MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3248.
  • Guidechem. (n.d.).
  • LabNetwork. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Aziaba, K., et al. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Chemical Engineering Transactions, 105, 163-168.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.).

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preventing decomposition of Diethyl 2-fluoro-3-oxosuccinate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 2-fluoro-3-oxosuccinate

Introduction: Navigating the Challenges of a Versatile Reagent

Welcome to the technical support guide for this compound. This α-fluoro-β-ketoester is a highly valuable building block in modern organic synthesis, particularly for introducing fluorine into complex molecules in pharmaceutical and materials science research.[1][2] Its unique structure, featuring two ester functionalities and an α-fluoro substituent, imparts desirable reactivity. However, this same structural complexity also renders it susceptible to specific decomposition pathways under common reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the chemical principles behind its instability. By understanding the why, you can more effectively control the how, leading to higher yields, improved purity, and more reliable experimental outcomes. We will address common failure points through a series of frequently asked questions, a detailed troubleshooting guide, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and TLC analysis shows multiple unidentified spots. What is the likely cause?

A: Low yields accompanied by a complex product mixture are hallmark signs of substrate decomposition. This compound is primarily susceptible to two interconnected degradation pathways: hydrolysis and subsequent decarboxylation .[3][4] The presence of water, strong acids, or strong bases can catalyze the cleavage of one or both diethyl ester groups. The resulting β-keto acid intermediate is often unstable and can readily lose carbon dioxide, especially upon heating.

Q2: What is the impact of the compound's keto-enol tautomerism on its stability?

A: Like many β-dicarbonyl compounds, this compound exists in a keto-enol equilibrium. Evidence from analogous 2-oxosuccinates suggests that the enol form is significantly favored in solution.[5] The enol imparts considerable acidity to the hydroxyl proton. This acidity can, in fact, catalyze the compound's own hydrolysis, a process known as autohydrolysis, particularly if trace moisture is present in the reaction medium. Therefore, rigorous exclusion of water is critical even under nominally neutral conditions.

Q3: What are the recommended temperature and pH conditions for reactions?

A:

  • Temperature: The compound should be stored under refrigeration (2-8°C) and protected from moisture.[6] For reactions, it is imperative to use the lowest temperature at which the reaction proceeds at a reasonable rate. Avoid prolonged heating, as thermal stress can promote decarboxylation of any hydrolyzed intermediates.[3]

  • pH: Strictly avoid harsh acidic or basic conditions.

    • Basic Conditions: Strong bases (e.g., NaOH, LiOH) in aqueous or alcoholic media will rapidly saponify the ester groups. If a base is necessary for deprotonation (e.g., for an alkylation), use a non-nucleophilic, hindered organic base (like DBU) or a mild inorganic base (e.g., anhydrous K₂CO₃) at low temperatures.

    • Acidic Conditions: Vigorous acid-catalyzed hydrolysis and decarboxylation have been observed in similar fluorinated esters when refluxed with strong acids like HBr and acetic acid.[3][4] If acidic conditions are required, they should be mild and anhydrous.

Q4: I am performing a condensation reaction. Which solvent and base combination is least likely to cause decomposition?

A: For condensation reactions, the choice of solvent and base is critical.

  • Solvents: Always use anhydrous aprotic solvents such as THF, dioxane, toluene, or DCM. Ensure they are freshly distilled or from a sealed, dry source.

  • Bases: For reactions requiring deprotonation of the α-carbon, a strong, non-nucleophilic base at low temperature is often the best strategy. For example, adding the substrate to a pre-formed solution of Lithium Diisopropylamide (LDA) in THF at -78°C can cleanly generate the enolate while minimizing competing ester hydrolysis.[7] For milder conditions, anhydrous potassium carbonate in an aprotic solvent can be effective, though it may require longer reaction times.

Visualizing the Primary Decomposition Pathway

The following diagram illustrates the main degradation route for this compound, initiated by hydrolysis.

DecompositionPathway A This compound B 2-Fluoro-3-oxosuccinic Acid (Unstable Intermediate) A->B Hydrolysis (+H₂O, H⁺ or OH⁻) C 3-Fluoro-2-oxopropanoic Acid B->C

Caption: Primary decomposition via hydrolysis and decarboxylation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions.

Observed Problem Probable Cause(s) Recommended Solutions & Corrective Actions
Reaction does not start or is very sluggish. 1. Insufficient Base Strength/Activity: The chosen base is too weak to deprotonate the α-carbon efficiently. 2. Low Temperature: The activation energy barrier is not being overcome at the chosen reaction temperature.1. Switch to a stronger, non-nucleophilic base (e.g., LDA, NaH). Ensure the base is fresh and active. 2. Cautiously and incrementally increase the reaction temperature, monitoring for the onset of decomposition by TLC at each stage.
Low yield with significant recovery of starting material. 1. Excessive Moisture: Trace water is quenching the base or enolate intermediate. 2. Reversible Reaction: The reaction equilibrium does not favor product formation under the current conditions.1. Use rigorously dried glassware and anhydrous solvents/reagents. Conduct the reaction under an inert atmosphere (N₂, Ar). 2. Consider using a Dean-Stark apparatus or adding molecular sieves to remove any water formed during the reaction, thereby driving the equilibrium forward.
Product is formed but is contaminated with byproducts. 1. Concurrent Decomposition: Conditions are promoting both the desired reaction and substrate degradation. 2. Side Reactions: The electrophile or other reagents are reacting at other sites on the molecule.1. Lower the reaction temperature. Reduce the reaction time. Use a less nucleophilic base. 2. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using protecting groups for other reactive functionalities if applicable.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow decision decision solution solution start Problem: Low Yield / Impure Product check_sm Is Starting Material (SM) Consumed? start->check_sm check_purity Is Product Clean by Crude TLC/NMR? check_sm->check_purity Yes sluggish_rxn Probable Cause: Sluggish Reaction check_sm->sluggish_rxn No isolation_issue Probable Cause: Workup/Isolation Issue check_purity->isolation_issue Yes decomp_issue Probable Cause: Decomposition check_purity->decomp_issue No solution_sluggish 1. Increase temperature carefully. 2. Use a stronger, fresh base. 3. Ensure anhydrous conditions. sluggish_rxn->solution_sluggish Solution solution_isolation Review workup procedure. Avoid aqueous acid/base washes if possible. Purify at low temperature. isolation_issue->solution_isolation Solution solution_decomp 1. Lower reaction temperature. 2. Use anhydrous reagents/solvents. 3. Switch to a non-nucleophilic base. 4. Minimize reaction time. decomp_issue->solution_decomp Solution

Caption: A logical workflow for troubleshooting common issues.

Key Experimental Protocols

Protocol 1: LDA-Mediated Condensation with an Aldehyde (Anhydrous)

This protocol details a representative Claisen-Schmidt-type condensation, designed to minimize decomposition by using a strong, non-nucleophilic base at very low temperatures.

Objective: To react this compound with benzaldehyde to form the corresponding condensation product.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: All glassware must be oven-dried overnight at 120°C and allowed to cool in a desiccator over P₂O₅ or under a stream of dry nitrogen.

  • LDA Formation: To a flame-dried, three-neck flask equipped with a nitrogen inlet, thermometer, and dropping funnel, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of LDA.

  • Enolate Generation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the cold LDA solution over 20 minutes. Stir the mixture at -78°C for 1 hour to generate the enolate.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution. The reaction is typically rapid. Stir at -78°C and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench by the slow addition of pre-cooled saturated aqueous NH₄Cl solution (25 mL) while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo at low temperature (<30°C).

  • Purification: Purify the crude residue immediately via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Analytical Methods for Detecting Decomposition

Proactive monitoring is key to preventing catastrophic yield loss.

Method Application & Expected Observations
Thin-Layer Chromatography (TLC) In-process monitoring. Use a mobile phase like 3:1 Hexane:EtOAc. The starting material should have a distinct Rf. Decomposition products, such as the hydrolyzed diacid, will be significantly more polar (lower Rf, often streaking from the baseline). The decarboxylated product will have a different, likely less polar, Rf than the diacid.
¹H NMR Spectroscopy Structural confirmation and purity analysis. In the starting material, look for the characteristic doublet for the proton at the α-fluoro position (CHF). Disappearance of this signal and the appearance of new, simpler signals in the aliphatic region may indicate decarboxylation. Broad signals may indicate the presence of carboxylic acid byproducts.
¹⁹F NMR Spectroscopy Highly sensitive detection. Provides a clean spectrum with a single peak (or doublet if coupled to the α-proton) for the starting material. The appearance of new signals in the ¹⁹F spectrum is a definitive indicator of side reactions or decomposition, as each unique fluorine-containing species will give a distinct resonance.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts. [8] Useful for identifying smaller, more volatile decomposition products like the fully decarboxylated and hydrolyzed fragments. The mass spectrum provides molecular weight information for tentative identification of unknown peaks.

References

  • ResearchGate. (2023). Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available at: [Link]

  • ResearchGate. (2016). Reaction of chloroethynylphosphonates with 1,3-diethyl 2-(acylamino)propanedioates. Available at: [Link]

  • Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115. Available at: [Link]

  • Kudolo, S., & Woltornist, R. (2015). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Journal of Fluorine Chemistry, 179, 122-127. Available at: [Link]

  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]

  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. Available at: [Link]

  • MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available at: [Link]

  • ResearchGate. (2010). Condensation of Diethyl Fluoromethylphosphonate with Esters: An Alternative Synthetic Route to Diethyl α-Fluoro-β-Ketophosphonates. Available at: [Link]

  • Organic Syntheses. Procedure for a related synthesis emphasizing anhydrous workup. Available at: [Link]

  • ResearchGate. (2011). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate. Available at: [Link]

  • Nature. (2022). Synthesis of novel organophosphorus compounds. Available at: [Link]

  • PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available at: [Link]

  • MDPI. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]

  • ResearchGate. (2001). Reactions of Fluoroalkanesulfonyl Azides with Diethyl Phosphite. Available at: [Link]

  • PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • ResearchGate. (1974). The acid-catalyzed hydrolysis of phosphinates. III.. Available at: [Link]

  • Journal of the Chemical Society C. (1969). Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters. Available at: [Link]

Sources

troubleshooting low conversion in Diethyl 2-fluoro-3-oxosuccinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 2-fluoro-3-oxosuccinate Reactions

Welcome to the technical support center for this compound (DEFS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes, with a specific focus on addressing low conversion rates.

Understanding this compound (DEFS)

This compound is a valuable intermediate in organic synthesis, primarily due to its unique combination of functional groups: an α-fluoro substituent, a β-keto-ester system, and an active methylene proton. This structure makes it a powerful precursor for synthesizing a wide range of fluorinated heterocyclic compounds, amino acids, and other complex molecules.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₁FO₅[1]

  • Molecular Weight: 206.17 g/mol [1]

  • Appearance: Typically a liquid

  • Reactivity: The methylene proton (at the C2 position) is acidic due to the adjacent fluorine and two carbonyl groups, making it susceptible to deprotonation by a base. This initiates its participation in various condensation reactions.[2]

Troubleshooting Guide: Low Conversion

Low conversion is one of the most frequently encountered issues in reactions involving DEFS. The root cause can often be traced back to one of several key areas: reagent integrity, reaction conditions, or competing side reactions. This guide provides a systematic approach to diagnosing and resolving these problems.

dot graph TD { A[Low Conversion Observed] --> B{Initial Checks}; B --> C[Reagent Quality & Purity]; B --> D[Reaction Setup & Conditions]; B --> E[Work-up & Analysis];

} caption: "Troubleshooting workflow for low conversion."

Question 1: My reaction with DEFS is showing low conversion to the desired product. Where should I start my investigation?

Answer: A systematic approach is crucial. Begin by evaluating the three pillars of the reaction: Reagents , Reaction Conditions , and Potential Side Reactions .

Pillar 1: Reagent Quality and Handling

  • Why it Matters: The success of any reaction, particularly base-catalyzed condensations, is highly dependent on the purity and integrity of all components. Contaminants like water can initiate unwanted side reactions, while degraded reagents will be unreactive.

  • What to Check:

    • DEFS Integrity: Has your DEFS been stored properly? Alpha-fluoro-beta-ketoesters can be sensitive to moisture and strong bases over long periods. Verify its purity via ¹H or ¹⁹F NMR before use.

    • Solvent Anhydrous? Many reactions involving DEFS are moisture-sensitive. Water can hydrolyze the ester groups of both the starting material and the product, leading to complex mixtures and reduced yield.[3][4] Using freshly dried solvents is critical.

    • Base Quality: Is your base fresh and properly handled? For solid bases like NaH or K₂CO₃, ensure they have not been passivated by atmospheric moisture. For liquid amine bases (e.g., piperidine, triethylamine), ensure they are pure and not carbonated from CO₂ ingress.

    • Substrate Purity: Are your other starting materials (e.g., aldehydes, ketones, or other active methylene compounds) pure? Impurities in these reagents can inhibit the reaction or lead to side products.

  • How to Solve:

    • Protocol for Solvent Drying: Reflux solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for toluene or CH₂Cl₂) and distill under an inert atmosphere (N₂ or Ar) immediately before use.

    • Base Handling: Purchase high-purity bases and store them in a desiccator or glovebox. For reactions requiring alkoxides, consider generating them in situ from the corresponding alcohol and a metal hydride for maximum reactivity.

Pillar 2: Reaction Conditions

  • Why it Matters: The interplay of base, solvent, and temperature determines the reaction's kinetics and equilibrium position. An inappropriate choice can stall the reaction or favor undesired pathways.

  • What to Check:

    • Base Selection: Is the base appropriate for the reaction? The pKa of the DEFS active methylene proton is a critical parameter. A base must be strong enough to deprotonate DEFS efficiently but not so strong that it promotes side reactions like self-condensation or hydrolysis.[2]

    • Temperature: Is the reaction temperature optimal? Many condensation reactions require heating to overcome the activation energy barrier and drive the elimination of water.[5] Conversely, some reactions are exothermic and may require cooling to prevent side product formation.

    • Water Removal: In condensation reactions like the Knoevenagel or Hantzsch synthesis, water is a byproduct. Its accumulation can reverse the reaction equilibrium, thereby lowering the final conversion.[5]

  • How to Solve:

    • Base Screening: If low conversion persists, screen a panel of bases with varying strengths (see table below). For Knoevenagel-type reactions, weak amine bases are often sufficient.[5] For Claisen-type condensations, a stronger, non-nucleophilic base may be required.

    • Temperature Optimization: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor by TLC or LC-MS to find the sweet spot.

    • Protocol for Water Removal: For reactions run at elevated temperatures in solvents like toluene or benzene, use a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion.[5]

Base Type Examples Typical Application Considerations
Weak Organic Piperidine, Pyridine, Triethylamine (Et₃N)Knoevenagel Condensation[5][6]Often used catalytically. Pyridine can also act as the solvent.[7]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Alkylation, CondensationsMild, non-nucleophilic. Heterogeneous, requiring good stirring.
Alkoxides Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu)Claisen Condensation[8]Strong bases. Can act as nucleophiles (transesterification).
Hydrides Sodium Hydride (NaH)Claisen Condensation, AlkylationVery strong, non-nucleophilic base. Requires anhydrous, aprotic solvents.

A summary of common bases and their applications.

Pillar 3: Competing Side Reactions

  • Why it Matters: DEFS is a polyfunctional molecule. Under certain conditions, it can react in unintended ways, consuming starting material and reducing the yield of the desired product.

  • What to Check:

    • Hydrolysis: Are you observing unexpected acidic byproducts? The presence of water, especially under basic or acidic conditions and with heat, can cleave the ethyl ester groups to form carboxylic acids.[3][9]

    • Self-Condensation: The enolate of DEFS can potentially react with another molecule of DEFS. This is more likely with stronger bases and higher concentrations.

    • Aromatization Issues (in Hantzsch Synthesis): The Hantzsch reaction first forms a dihydropyridine intermediate, which must be oxidized to the final aromatic pyridine product.[10] If the oxidant is omitted or inefficient, the reaction will stall at the dihydropyridine stage, which can be misinterpreted as low conversion. Common oxidants include nitric acid, KMnO₄, or even air.[10]

  • How to Solve:

    • Control of Water: Rigorously exclude water from the reaction (see Pillar 1).

    • Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the other reactant relative to DEFS to minimize self-condensation.

    • Ensure Complete Aromatization: In Hantzsch syntheses, after the initial condensation, ensure the oxidation step is carried out effectively. If using a mild oxidant, longer reaction times or heating may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the primary role of the fluorine atom in DEFS reactivity? A: The highly electronegative fluorine atom has a significant inductive electron-withdrawing effect. This effect increases the acidity of the adjacent C-H bond at the C2 position, making it an "active methylene" group that is readily deprotonated by a base to form a nucleophilic enolate.[2] This is the key step that initiates condensation reactions.

Q: I am performing a Knoevenagel condensation with an aldehyde, but the reaction is slow and the yield is poor. What is the most likely cause? A: For Knoevenagel condensations, the most common culprits for low conversion are an inappropriate catalyst or a failure to remove the water byproduct.[5]

  • Catalyst: The reaction is typically catalyzed by a weak amine base like piperidine or pyridine.[5][6] Ensure you are using a catalytic amount (5-20 mol%). Using a very strong base can lead to unwanted side reactions with the aldehyde.

  • Water Removal: The reaction is an equilibrium. To drive it towards the product, water must be removed. The most effective method is azeotropic removal using a Dean-Stark trap with a solvent like toluene.[5]

Q: Can DEFS undergo hydrolysis? Under what conditions should I be concerned? A: Yes, like all esters, the two ethyl ester groups in DEFS are susceptible to hydrolysis. This reaction is catalyzed by both acid and base and is accelerated by heat.[3][9] You should be particularly concerned if your reaction conditions involve:

  • Aqueous basic or acidic work-ups at elevated temperatures.

  • Using aqueous bases (like NaOH or KOH) for the reaction itself.

  • Failure to use anhydrous solvents. Hydrolysis will produce the corresponding carboxylic acid, which can complicate purification and lower the yield of your desired neutral product.[3]

Q: I am attempting a Hantzsch pyridine synthesis using DEFS, an aldehyde, and ammonium acetate. My yield is low. What specific factors should I check? A: The Hantzsch synthesis is a multi-component reaction where several things can go wrong.[10][11]

  • Reaction Rate: The initial condensation steps can be slow. Refluxing in a solvent like ethanol or acetic acid is common.

  • Oxidation Step: The reaction forms a 1,4-dihydropyridine (1,4-DHP) intermediate. This must be oxidized to the final pyridine product.[10] Sometimes this oxidation is slow and requires a dedicated oxidant (e.g., ceric ammonium nitrate, iodine, or simply bubbling air through the refluxing solution).[10][12] If you isolate a product that is not aromatic, you have likely stopped at the 1,4-DHP stage.

  • Side Reactions: The Knoevenagel adduct between the aldehyde and DEFS can sometimes react with a second molecule of DEFS instead of the enamine intermediate, leading to byproducts.[11]

dot graph G { layout=circo; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Common reaction pathways for DEFS."

References

  • Reactions of Fluoroalkanesulfonyl Azides with Diethyl Phosphite, A New Method for the Synthesis of N-Fluoroalkanesulfonylphosphoramidatest | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Diethyl 2-Cyano-3-oxosuccinate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. (2023, April 26). ResearchGate. Retrieved January 17, 2026, from [Link]

  • recent developments in knoevenagel condensation reaction: a review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. Retrieved January 17, 2026, from [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • The Aldol Reactions of Active Methylene Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved January 17, 2026, from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). Royal Society Publishing. Retrieved January 17, 2026, from [Link]

  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Diethyl 2-methyl-3-oxosuccinate reductase. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Two questions about the Knoevenagel reaction : r/OrganicChemistry. (2022, July 31). Reddit. Retrieved January 17, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.). Arkivoc. Retrieved January 17, 2026, from [Link]

  • Active methylene compounds. (n.d.). EaseToLearn.com. Retrieved January 17, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Diethyl 2-fluoro-3-oxosuccinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 2-fluoro-3-oxosuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction, with a specific focus on the pivotal role of reaction temperature. Here, we will delve into the mechanistic reasoning behind temperature sensitivity and provide practical, evidence-based troubleshooting advice in a direct question-and-answer format.

Understanding the Reaction: A Quick Overview

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction between ethyl fluoroacetate and diethyl oxalate. This reaction is base-catalyzed and results in the formation of a new carbon-carbon bond, yielding the desired β-keto ester.[1][2] The reaction temperature is a critical parameter that can significantly impact the reaction rate, product yield, and the impurity profile.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the recommended starting temperature for the synthesis of this compound, and why?

A1: For the Claisen condensation of ethyl fluoroacetate and diethyl oxalate, the generally recommended starting temperature is at or below room temperature, typically in the range of 0°C to 25°C .

Causality Behind This Recommendation:

  • Minimizing Side Reactions: Lower temperatures help to control the rate of reaction and suppress the formation of unwanted byproducts.[3] Claisen condensations can be susceptible to side reactions such as self-condensation of the starting ester, although this is less of a concern with the use of diethyl oxalate which cannot enolize.[4] More importantly, lower temperatures can reduce the likelihood of hydrolysis and subsequent decarboxylation of the product.

  • Kinetic vs. Thermodynamic Control: Operating at lower temperatures often favors the kinetic product, which in this case is the desired this compound. Higher temperatures can lead to a mixture of products or decomposition.

  • Exothermic Nature: The initial deprotonation of ethyl fluoroacetate by the base is an exothermic process. Starting at a lower temperature allows for better control of the reaction exotherm, preventing localized overheating that could lead to side reactions.

A study on a related Claisen condensation in a continuous flow reactor demonstrated a negative linear effect of temperature on the yield, with an optimal temperature of 20°C. This suggests that even modest increases in temperature can be detrimental to the reaction's efficiency.

Q2: My reaction yield is low. Could the reaction temperature be the culprit?

A2: Yes, an improper reaction temperature is a very common reason for low yields. Here’s how temperature can negatively impact your yield:

  • Temperature Too Low: If the temperature is too low, the reaction rate may be significantly reduced, leading to an incomplete reaction within a practical timeframe. While the reaction is often left to stir overnight, an excessively low temperature might require a much longer reaction time for completion.

  • Temperature Too High: This is a more frequent cause of low yields due to several potential side reactions:

    • Product Decomposition: β-keto esters, particularly fluorinated ones, can be thermally unstable. At elevated temperatures, this compound can undergo decarboxylation, leading to the loss of a carboxyl group and the formation of undesired byproducts. A study on a similar compound, diethyl 2-(perfluorophenyl)malonate, highlighted its thermal instability and strong tendency to decarboxylate under harsh conditions.[5]

    • Base-Induced Hydrolysis: Higher temperatures can accelerate the hydrolysis of the ester functionalities in both the starting materials and the product, especially if there is any moisture present in the reaction. This leads to the formation of carboxylic acids, which can complicate the workup and reduce the yield of the desired ester.[6]

    • Side Reactions of the Base: Elevated temperatures can promote side reactions involving the base, such as the Cannizzaro reaction if any aldehyde impurities are present.

Troubleshooting Steps:

  • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product.

  • Optimize the temperature: If the reaction is sluggish at a lower temperature, consider a modest increase (e.g., from 0°C to room temperature) while carefully monitoring for the appearance of byproducts.

  • Ensure anhydrous conditions: Meticulously dry all glassware, solvents, and reagents to minimize hydrolysis, which is exacerbated by higher temperatures.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products, and how can temperature optimization help?

A3: The presence of multiple spots on your TLC plate indicates the formation of impurities. Besides unreacted starting materials, common side products in this reaction, influenced by temperature, include:

Potential Side Product Reason for Formation Influence of Temperature
Ethyl 2-fluoroacetate Dimer Self-condensation of ethyl fluoroacetate.Higher temperatures can increase the rate of this side reaction.
Hydrolysis Products Reaction of esters with water.Increased temperature accelerates hydrolysis.[6]
Decarboxylation Products Thermal decomposition of the β-keto ester product.Significantly more prevalent at elevated temperatures.[5]
Transesterification Products If the alcohol solvent does not match the ester's alkoxy group.Higher temperatures can drive this equilibrium towards the undesired product.

Mitigation Strategies Through Temperature Control:

  • Maintain a Low and Consistent Temperature: Use an ice bath to maintain a temperature of 0-5°C, especially during the addition of the base and the initial phase of the reaction.

  • Slow Addition of Reagents: Adding the ethyl fluoroacetate slowly to the mixture of diethyl oxalate and base at a low temperature can help to minimize the instantaneous concentration of the enolate, thereby reducing the chance of self-condensation.

Q4: How does the choice of base (e.g., Sodium Ethoxide vs. Potassium tert-Butoxide) affect the optimal reaction temperature?

A4: The choice of base is critical and directly influences the optimal reaction temperature.

  • Sodium Ethoxide (NaOEt): This is a commonly used base for this reaction. Since its ethoxide anion matches the alkoxy group of the esters, it prevents transesterification. Reactions with sodium ethoxide are typically run at lower temperatures (0°C to room temperature) in a protic solvent like ethanol.

  • Potassium tert-Butoxide (t-BuOK): This is a stronger, more sterically hindered base.[5][7] Its bulkiness can sometimes offer different selectivity. However, its use can necessitate different temperature regimes. In some cases, reactions with potassium tert-butoxide are performed at higher temperatures. For instance, a solvent-free Claisen condensation using potassium tert-butoxide has been reported at 100°C.[8][9] However, for the synthesis of this compound, such high temperatures would likely lead to significant decarboxylation. If using a stronger base like potassium tert-butoxide, it is advisable to start at a very low temperature (e.g., -78°C) and slowly warm the reaction to a point where the reaction proceeds at a reasonable rate without significant byproduct formation.

Key Takeaway: The optimal temperature is highly dependent on the base-solvent system. Always start with a lower temperature and carefully optimize based on reaction monitoring.

Experimental Protocols and Workflows

General Protocol for Temperature Optimization
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add dry solvent (e.g., ethanol) and diethyl oxalate.

  • Base Addition: Cool the flask to the desired starting temperature (e.g., 0°C) and add the base (e.g., sodium ethoxide) portion-wise, ensuring the temperature does not rise significantly.

  • Substrate Addition: Slowly add ethyl fluoroacetate dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC at regular intervals.

  • Work-up: Once the reaction is complete, quench it by pouring it into a mixture of ice and dilute acid. Extract the product with a suitable organic solvent.

  • Analysis: Analyze the crude product to determine the yield and impurity profile. Repeat the experiment at different temperatures (e.g., -10°C, room temperature, 30°C) to determine the optimal conditions.

Visualizing the Process

Reaction Mechanism and Key Steps

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Potential Side Reactions (Elevated Temperature) A Ethyl Fluoroacetate C Enolate A->C Deprotonation B Base (EtO-) B->A E Tetrahedral Intermediate C->E Attack on Carbonyl D Diethyl Oxalate D->E F This compound E->F Collapse of Intermediate G Ethoxide (EtO-) E->G Leaving Group H Carboxylic Acid F->H Hydrolysis I Byproduct F->I Decarboxylation

Caption: The Claisen condensation mechanism for this compound synthesis and potential side reactions at elevated temperatures.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound TLC_Analysis Analyze crude reaction mixture by TLC/GC Start->TLC_Analysis Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Side_Products Significant Side Products? TLC_Analysis->Side_Products Increase_Time Increase reaction time or slightly increase temperature (e.g., 0°C to RT) Incomplete_Reaction->Increase_Time Yes Check_Reagents Check reagent purity and stoichiometry Incomplete_Reaction->Check_Reagents No Lower_Temp Lower reaction temperature (e.g., RT to 0°C) Side_Products->Lower_Temp Yes Check_Conditions Re-evaluate base and solvent choice Side_Products->Check_Conditions No End_Success Optimized Yield Increase_Time->End_Success Check_Reagents->End_Success Lower_Temp->End_Success Check_Conditions->End_Success

Sources

challenges in the characterization of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 2-fluoro-3-oxosuccinate

Welcome to the dedicated support center for this compound (CAS No. 392-58-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in the synthesis, purification, and characterization of this versatile fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of β-keto esters, particularly those with additional functionalization like an α-fluoro group, can be challenging. Success hinges on careful control of reaction conditions and a robust purification strategy.

Q1: My synthesis of this compound resulted in a low yield and significant impurities. What are the common pitfalls?

A1: Low yields and impurities often stem from side reactions or incomplete conversion during the foundational Claisen condensation reaction. The typical synthesis involves the condensation of diethyl oxalate with ethyl fluoroacetate. Here are the primary areas to troubleshoot:

  • Base and Solvent Choice: The choice of base is critical. While sodium ethoxide in ethanol is a classic choice, its equilibrium with the starting ester can be problematic. A stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent (like THF or diethyl ether) can drive the reaction to completion more effectively and minimize side reactions like transesterification.

  • Reaction Temperature: The initial deprotonation of ethyl fluoroacetate should be performed at low temperatures (e.g., -78 °C with LDA, or 0 °C with NaH) to prevent self-condensation. After the addition of diethyl oxalate, the reaction may need to be warmed to room temperature to proceed to completion.

  • Workup Procedure: The acidic workup is a critical step where product degradation can occur. The reaction mixture should be quenched by pouring it into a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring. Localized heat or high acid concentration can promote hydrolysis of the ester groups or other side reactions.

  • Purity of Reagents: Ensure all reagents and solvents are anhydrous. Water will quench the base and can hydrolyze the ester starting materials and product. Diethyl oxalate and ethyl fluoroacetate should be distilled before use if their purity is .

Below is a workflow to help diagnose synthesis issues.

Caption: Troubleshooting workflow for this compound synthesis.
Q2: I'm struggling with the final purification. Simple extraction is insufficient. What is the recommended method?

A2: Due to the polarity of the keto and ester groups, this compound has moderate polarity and can be challenging to separate from polar byproducts.

Recommended Protocol: Flash Column Chromatography This is the most effective method for obtaining high-purity material (>98%)[1].

  • Adsorbent: Silica gel (230-400 mesh) is standard.

  • Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the elution solvent. "Dry loading" the sample onto a small amount of silica is highly recommended to improve resolution.

  • Elution System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.

    • Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity to 20-30% ethyl acetate in hexanes to elute the product.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). The product can be visualized using a potassium permanganate stain.

  • Post-Chromatography: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to avoid excessive heat (keep the water bath < 40°C) as the compound can degrade. The final product should be stored under inert gas at 2-8°C[1].

Section 2: The Challenge of Keto-Enol Tautomerism

Like most β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol forms. In solution, this equilibrium is often strongly shifted towards the more stable enol tautomer. This phenomenon is central to understanding its characterization. Studies on analogous compounds, such as Diethyl 2-cyano-3-oxosuccinate, confirm that the enol form is overwhelmingly dominant in solution[2][3].

Caption: Keto-Enol equilibrium of this compound.

Note: Placeholder images are used. In a real scenario, chemical structure images would be embedded.

Q3: My ¹H and ¹³C NMR spectra are complex and don't seem to match a simple keto structure. How do I interpret this?

A3: The complexity arises from the presence of the dominant enol tautomer, which has a distinct set of NMR signals from the minor keto form. In many deuterated solvents (like CDCl₃ or DMSO-d₆), you may only observe the signals for the enol form, as its stability is enhanced by an intramolecular hydrogen bond.

Key Spectroscopic Features of the Enol Tautomer:

  • ¹H NMR:

    • Enolic Proton (OH): A characteristic broad singlet appearing far downfield, typically in the range of δ 12-15 ppm. This proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the enol peak will disappear due to proton exchange.

    • Methine Proton (CH-F): The proton on the carbon bearing the fluorine (C2) will be a doublet due to coupling with the adjacent fluorine atom (²JH-F).

    • Ethyl Groups: You will observe two distinct sets of ethyl signals (a quartet and a triplet for each), as the two ester groups are in different chemical environments in the enol structure.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): Two distinct ester carbonyl signals will be present. The carbon involved in the enol double bond (C3) will appear further downfield than a typical ketone.

    • Enol Double Bond Carbons (C=C): Two signals corresponding to the C2 and C3 carbons of the C=C double bond will be visible. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant (¹JC-F).

  • ¹⁹F NMR:

    • A single signal will be observed, which will be a doublet due to coupling with the adjacent methine proton (²JF-H).

Expected NMR Data for the Dominant Enol Tautomer
Nucleus Approximate Chemical Shift (δ, ppm)
¹H12.0 - 15.0
¹H5.0 - 6.0
¹H4.1 - 4.5
¹H1.1 - 1.4
¹³C160 - 175
¹³C160 - 170
¹³C80 - 95
¹³C60 - 65
¹³C13 - 15
¹⁹F-180 to -200

Note: These are estimated values based on principles of NMR spectroscopy and data for analogous structures. Actual shifts may vary based on solvent and concentration. For precise data, refer to an acquired spectrum of a certified reference standard.

Q4: I am seeing peak tailing or two separate peaks for my compound in HPLC analysis. Is this related to tautomerism?

A4: Yes, this is a classic manifestation of keto-enol tautomerism in chromatography. If the rate of interconversion between tautomers is slow relative to the timescale of the chromatographic separation, you may see two distinct peaks. If the interconversion is faster, you may see a single, broad, or tailing peak.

Troubleshooting Chromatographic Issues:

  • Modify Mobile Phase: Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes catalyze the keto-enol interconversion, causing the two peaks to coalesce into a single, sharper peak.

  • Adjust Temperature: Lowering the column temperature can slow the interconversion, potentially resolving the two tautomers into two sharp, baseline-separated peaks, which can be useful for quantification if a consistent ratio is established.

  • Use Aprotic Solvents: If possible, using mobile phases with a higher proportion of aprotic solvents (like acetonitrile) over protic solvents (like methanol or water) can sometimes stabilize one form over the other.

Section 3: Stability and Handling

Proper handling and storage are essential to maintain the purity and integrity of this compound.

Q5: What are the recommended storage conditions? I've noticed my sample changing over time.

A5: this compound is susceptible to hydrolysis and potentially other degradation pathways. Commercial suppliers recommend stringent storage conditions.

  • Temperature: Store at 2-8°C[1]. Refrigeration slows down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation and reaction with atmospheric moisture.

  • Container: Use a tightly sealed, dry container. The compound should be protected from moisture and light. As noted by a supplier, it should be "Sealed in dry" conditions[1].

Degradation often manifests as a darkening of the material (from colorless/pale yellow to brown) and the appearance of new signals in the NMR spectrum, often corresponding to the hydrolysis product, fluoro-oxo-succinic acid, and ethanol.

References

  • Human Metabolome Database (HMDB) . 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Available at: [Link]

  • J-Stage . Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Available at: [Link]

  • Sinfoo Biotech . This compound, (CAS# 392-58-5). Available at: [Link]

  • Molekula . Cas no 392-58-5 (this compound). Available at: [Link]

  • ChemWhat . CAS 392-58-5 MFCD00392585-Diethyl 2-Fluoro-3-Oxosuccinate. Available at: [Link]

  • ResearchGate . (PDF) Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]

  • ACS Publications . NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • MDPI . Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]

  • Google Patents. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
  • Chemistry LibreTexts . Interpreting C-13 NMR Spectra. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Diethyl 2-fluoro-3-oxosuccinate and Diethyl 2-chloro-3-oxosuccinate for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available intermediates, α-halo-β-keto esters stand out as exceptionally versatile synthons, prized for their dual reactive centers that enable a diverse array of chemical transformations. This guide provides an in-depth technical comparison of two key members of this class: Diethyl 2-fluoro-3-oxosuccinate and Diethyl 2-chloro-3-oxosuccinate. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

Executive Summary: A Tale of Two Halogens

The substitution of a halogen at the α-position of a β-keto ester profoundly influences its reactivity, stability, and synthetic utility. While Diethyl 2-chloro-3-oxosuccinate is a well-established and reactive intermediate, its fluoro-analogue, this compound, offers unique properties stemming from the distinctive nature of the carbon-fluorine bond. This guide will dissect these differences, providing a comparative analysis of their synthesis, physical and chemical properties, reactivity, and handling considerations, all substantiated by experimental protocols and data.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for both compounds.

PropertyThis compoundDiethyl 2-chloro-3-oxosuccinate
CAS Number 392-58-5[1]34034-87-2[2]
Molecular Formula C₈H₁₁FO₅[1]C₈H₁₁ClO₅[2]
Molecular Weight 206.17 g/mol [1]222.62 g/mol [2]
Appearance Not explicitly stated, likely a liquidClear, colorless to yellow liquid[2]
Boiling Point Not explicitly stated271.2°C at 760 mmHg[3][]
Density 1.209 g/cm³ (predicted)[5]1.23 g/cm³[]
Storage Conditions Sealed in dry, 2-8°C[1]Inert atmosphere, 2-8°C[6]

Synthesis Strategies: Accessibility and Practicality

The synthetic accessibility of a building block is a critical consideration in route design. Both compounds can be prepared via a Claisen condensation, a cornerstone reaction in carbon-carbon bond formation.[7][8][9][10]

Synthesis of Diethyl 2-chloro-3-oxosuccinate

The preparation of the chloro-derivative is well-documented and proceeds via the Claisen condensation of diethyl oxalate and ethyl chloroacetate using a strong base such as sodium ethoxide.

Experimental Protocol: Synthesis of Diethyl 2-chloro-3-oxosuccinate

  • Materials: Diethyl oxalate, Ethyl chloroacetate, Sodium ethoxide, Diethyl ether, Hydrochloric acid, Chloroform, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and diethyl ether with stirring under an inert atmosphere.

    • Once the sodium has completely dissolved, add diethyl oxalate (1.2 eq) and stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to proceed overnight at room temperature.

    • Quench the reaction by the addition of dilute hydrochloric acid.

    • Extract the aqueous layer with chloroform (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not as readily available in the literature, its synthesis can be logically inferred to proceed via a similar Claisen condensation of diethyl oxalate and ethyl fluoroacetate.[7][9][10] Alternative approaches include the electrophilic fluorination of diethyl 3-oxosuccinate using reagents like Selectfluor™.[11][12]

Proposed Experimental Protocol: Synthesis of this compound via Claisen Condensation

  • Materials: Diethyl oxalate, Ethyl fluoroacetate, Sodium ethoxide, Diethyl ether, Hydrochloric acid, Chloroform, Anhydrous sodium sulfate.

  • Procedure:

    • Follow the same initial procedure as for the chloro-analogue, dissolving sodium in ethanol and ether.

    • Add diethyl oxalate and stir.

    • Carefully add ethyl fluoroacetate dropwise.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, perform an acidic workup and extraction as described for the chloro-derivative.

    • Purify the product by vacuum distillation.

Synthesis_Comparison cluster_chloro Diethyl 2-chloro-3-oxosuccinate Synthesis cluster_fluoro This compound Synthesis C_Start Diethyl Oxalate + Ethyl Chloroacetate C_Base Sodium Ethoxide in Ethanol/Ether C_Start->C_Base C_Reaction Claisen Condensation C_Base->C_Reaction C_Product Diethyl 2-chloro-3-oxosuccinate C_Reaction->C_Product F_Start Diethyl Oxalate + Ethyl Fluoroacetate F_Base Sodium Ethoxide in Ethanol/Ether F_Start->F_Base F_Reaction Claisen Condensation F_Base->F_Reaction F_Product This compound F_Reaction->F_Product

Caption: Comparative synthetic pathways for the chloro- and fluoro-succinates.

Reactivity Profile: The Halogen's Influence

The most significant divergence between these two compounds lies in their reactivity, which is a direct consequence of the carbon-halogen bond strength.

Nucleophilic Substitution

The primary mode of reaction for α-halo-β-keto esters is nucleophilic substitution at the α-carbon. The reactivity in these Sₙ2 reactions is heavily dependent on the leaving group ability of the halide. The general trend for leaving group ability is I > Br > Cl > F. This is inversely related to the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I).

Consequently, Diethyl 2-chloro-3-oxosuccinate is significantly more reactive towards nucleophiles than this compound . The strong C-F bond in the fluoro-derivative makes the fluoride ion a poorer leaving group, thus requiring more forcing reaction conditions or more potent nucleophiles to effect substitution.

Reactivity_Comparison cluster_reactivity Title Nucleophilic Substitution Reactivity Chloro Diethyl 2-chloro- 3-oxosuccinate Reactivity_High Higher Reactivity Chloro->Reactivity_High Weaker C-Cl bond, better leaving group Fluoro Diethyl 2-fluoro- 3-oxosuccinate Reactivity_Low Lower Reactivity Fluoro->Reactivity_Low Stronger C-F bond, poorer leaving group

Sources

A Comparative Guide to the Reactivity of Diethyl 2-fluoro-3-oxosuccinate and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating physicochemical properties and biological activity. The unique electronic properties of fluorine—its high electronegativity and relatively small size—can profoundly alter the reactivity of neighboring functional groups. This guide provides an in-depth comparison of the reactivity of Diethyl 2-fluoro-3-oxosuccinate and its common non-fluorinated analogue, Diethyl oxaloacetate. By examining the underlying electronic effects, we will explore key differences in their keto-enol tautomerism, and susceptibility to nucleophilic and electrophilic attack, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of fluorinated building blocks in their synthetic endeavors.

The Decisive Influence of α-Fluorination: An Electronic Perspective

The fundamental differences in reactivity between this compound and Diethyl oxaloacetate stem from the potent electron-withdrawing inductive effect (-I effect) of the fluorine atom positioned at the α-carbon. This effect creates a cascade of electronic perturbations throughout the molecule.

In Diethyl oxaloacetate, the electron density is relatively evenly distributed. However, in the fluorinated analogue, the highly electronegative fluorine atom strongly pulls electron density away from the α-carbon. This, in turn, withdraws density from the adjacent carbonyl carbons (C2 and C3), rendering them significantly more electron-deficient, or electrophilic. This heightened electrophilicity is the primary driver for the enhanced reactivity of the fluorinated compound towards nucleophiles.

G cluster_0 Diethyl oxaloacetate (Non-fluorinated) cluster_1 This compound (Fluorinated) EtOOC_1 EtOOC C3_1 C=O EtOOC_1->C3_1 C2_1 C=O C3_1->C2_1 delta_plus_1 δ+ COOEt_1 COOEt C2_1->COOEt_1 H_1 H C2_1->H_1 H_2 H C2_1->H_2 delta_plus_2 δ+ EtOOC_2 EtOOC C3_2 C=O EtOOC_2->C3_2 C2_2 C(F)=O C3_2->C2_2 delta_plus_plus_1 δ++ COOEt_2 COOEt C2_2->COOEt_2 delta_plus_plus_2 δ++ arrow C2_2->arrow arrow->C3_2 G cluster_workflow Workflow: Nucleophilic Addition to β-Keto Esters start Reactants: - this compound - Nucleophile (e.g., R-MgBr) step1 Nucleophilic Attack Nucleophile attacks the more electrophilic carbonyl carbon (C3). start->step1 Step 1 step2 Formation of Tetrahedral Intermediate A transient alkoxide intermediate is formed. step1->step2 Step 2 step3 Protonation / Work-up Acidic work-up protonates the alkoxide. step2->step3 Step 3 end Product Tertiary alcohol is formed. step3->end Final Product

Figure 2. Generalized workflow for nucleophilic addition to the keto-ester.
Reactivity at the α-Carbon (Enolate Chemistry)

Reactivity at the α-carbon is governed by the acidity of the α-proton and the subsequent nucleophilicity of the resulting enolate.

  • Acidity: The α-proton in this compound is significantly more acidic than the corresponding protons in Diethyl oxaloacetate. The fluorine atom's inductive effect stabilizes the negative charge of the conjugate base (the enolate), facilitating deprotonation.

  • Enolate Reactivity: While the fluorinated enolate forms more readily, its nucleophilicity is diminished. The electron-withdrawing fluorine atom pulls electron density away from the carbanionic center, making it a "softer" and less reactive nucleophile compared to the enolate of Diethyl oxaloacetate.

This creates a trade-off:

  • For Diethyl oxaloacetate , a stronger base is often required to generate a sufficient concentration of the enolate, but the resulting enolate is a potent nucleophile.

  • For This compound , a milder base can be used for deprotonation, but the resulting enolate is less reactive, potentially requiring more forcing conditions or highly reactive electrophiles for subsequent reactions.

Experimental Protocols

To provide a practical context for these differences, the following are representative protocols for the synthesis and reaction of these compounds.

Protocol 1: Synthesis of Diethyl oxaloacetate via Claisen Condensation

This protocol describes the base-catalyzed condensation of diethyl oxalate and ethyl acetate. [1] Materials:

  • Sodium ethoxide (C₂H₅ONa)

  • Anhydrous ethanol

  • Diethyl oxalate [2]* Ethyl acetate

  • Hydrochloric acid (for work-up)

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: A mixture of diethyl oxalate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the mixture is heated at reflux for 2-3 hours to drive the condensation to completion. The formation of the sodium salt of diethyl oxaloacetate is often observed as a precipitate.

  • Work-up: The reaction mixture is cooled in an ice bath and acidified by the slow addition of dilute hydrochloric acid until the pH is ~3.

  • Extraction: The product is extracted from the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude Diethyl oxaloacetate is purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Electrophilic Fluorination

This protocol is a generalized method based on modern electrophilic fluorination techniques using reagents like Selectfluor®. [3][4] Materials:

  • Diethyl oxaloacetate (starting material)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (solvent)

  • Sodium bicarbonate solution (for work-up)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with Diethyl oxaloacetate and acetonitrile. The solution is stirred at room temperature.

  • Addition of Fluorinating Agent: Selectfluor® is added portion-wise to the stirred solution over 30 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: The reaction mixture is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, then brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed in vacuo, and the resulting crude oil is purified by column chromatography on silica gel to yield pure this compound.

Summary of Comparative Properties

FeatureDiethyl oxaloacetateThis compound
Structure Non-fluorinated β-keto esterα-fluoro β-keto ester
Primary Electronic Effect Standard carbonyl polarityStrong -I effect from fluorine
Carbonyl Electrophilicity ModerateSignificantly Increased
Keto-Enol Equilibrium Favors enol form more readilyStrongly favors keto form [5]
α-Proton Acidity ModerateHigh
Enolate Nucleophilicity HighModerate / Reduced
Reactivity to Nucleophiles GoodExcellent / Very High
Susceptibility to Hydration LowHigh

Conclusion

The substitution of a single hydrogen atom with fluorine at the α-position transforms the reactivity of Diethyl oxaloacetate into that of the highly versatile and reactive this compound. The dominant inductive effect of fluorine enhances the electrophilicity of the carbonyl centers, leading to faster and more efficient reactions with nucleophiles. While this same effect increases the acidity of the α-proton, it concurrently tempers the nucleophilicity of the corresponding enolate.

For the synthetic chemist, this compound serves as a potent electrophilic building block, ideal for constructing complex molecules where rapid bond formation with nucleophiles is desired. Conversely, its non-fluorinated analogue, Diethyl oxaloacetate, remains the precursor of choice for reactions requiring a highly nucleophilic enolate. Understanding these nuanced, electronically-driven differences is paramount for the rational design of synthetic routes and the effective application of these valuable chemical intermediates.

References

  • Vertex AI Search.Diethyl oxalacetate(CAS:108-56-5). Accessed January 17, 2026.
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  • Canadian Science Publishing.KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Accessed January 17, 2026.
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The Strategic Advantage of Diethyl 2-fluoro-3-oxosuccinate: A Comparative Guide to Advanced Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation, particularly in the realms of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make the development of efficient and selective fluorination methodologies a paramount objective. Among the diverse arsenal of fluorinated building blocks, Diethyl 2-fluoro-3-oxosuccinate emerges as a uniquely versatile and powerful reagent. This guide provides an in-depth technical analysis of the advantages of employing this compound in synthesis, presenting a comparative perspective against other common fluorination strategies and offering detailed experimental insights for researchers, scientists, and drug development professionals.

The Architectural Advantage: Beyond a Simple Fluorine Source

Unlike monofunctional fluorinating agents such as Selectfluor™ or DAST (Diethylaminosulfur trifluoride), which are primarily designed for the direct introduction of a fluorine atom, this compound is a bifunctional building block. Its structure, possessing both a reactive α-fluoro-β-ketoester moiety and two ester functionalities, pre-packages a combination of electrophilic and nucleophilic centers. This inherent duality is the cornerstone of its synthetic utility, allowing for the construction of complex molecular architectures in a more convergent and efficient manner.

The core advantage lies in its ability to participate in a variety of condensation and cyclization reactions, where the fluorine atom is seamlessly integrated into the final product, often influencing the reactivity and selectivity of the transformation. This contrasts with direct fluorination approaches, which can sometimes suffer from issues of regioselectivity and harsh reaction conditions.

Comparative Analysis: this compound vs. Alternative Fluorination Strategies

To fully appreciate the benefits of this compound, a direct comparison with established fluorination methods is essential. The following sections provide a detailed analysis of its performance in key synthetic transformations.

Synthesis of α-Fluoro-α,β-Unsaturated Esters

A notable application of this compound is its reaction with aldehydes in a modified Knoevenagel-type condensation to furnish α-fluoro-α,β-unsaturated esters. These motifs are valuable precursors for a wide range of biologically active molecules.

Table 1: Comparison of Methods for the Synthesis of α-Fluoro-α,β-Unsaturated Esters

MethodReagent(s)Typical ConditionsYieldsAdvantagesDisadvantages
Knoevenagel Condensation This compound, AldehydePiperidine, Benzene, RefluxGood to ExcellentDirect formation of the target structure; mild conditions.Requires the pre-synthesis of the succinate reagent.
Horner-Wadsworth-Emmons Reaction Aldehyde, Fluorinated Phosphonate EsterStrong Base (e.g., NaH), Anhydrous SolventGoodHigh E/Z selectivity can be achieved.Requires the synthesis of a specialized fluorinated phosphonate reagent.
Direct Fluorination of α,β-Unsaturated Esters α,β-Unsaturated Ester, Selectfluor™Acetonitrile, RefluxModerate to GoodUtilizes readily available starting materials.Can lead to side products; regioselectivity can be an issue.
Synthesis of Fluorinated Heterocycles

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of a variety of fluorinated heterocycles, such as pyrazoles and pyridazines, which are privileged scaffolds in medicinal chemistry.[1][2][3]

dot

Caption: Experimental workflow for the synthesis of α-fluoro-α,β-unsaturated acids.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0 eq.) in benzene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Hydrolysis and Decarboxylation: After the condensation is complete (typically after several hours), cool the reaction mixture. Add a solution of concentrated hydrochloric acid and water and heat the mixture to reflux to effect hydrolysis and decarboxylation.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the desired α-fluoro-α,β-unsaturated acid.

Mechanistic Insights: The Rationale Behind the Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. In the Knoevenagel-type condensation, the active methylene group, flanked by the ester and the α-fluoroketo group, is readily deprotonated by a mild base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water drives the reaction towards the formation of the α,β-unsaturated product. The presence of the fluorine atom at the α-position influences the acidity of the methylene protons and the stability of the intermediate, contributing to the efficiency of the reaction.

In the synthesis of heterocycles, the 1,3-dicarbonyl moiety of this compound readily reacts with dinucleophiles like hydrazine. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic heterocyclic ring. The fluorine atom remains as a substituent on the newly formed ring, a feature that might otherwise be difficult to introduce.

Conclusion: A Strategic Asset for Complex Molecule Synthesis

This compound represents a powerful and strategic tool for the synthesis of complex fluorinated molecules. Its bifunctional nature allows for convergent and efficient synthetic routes to valuable intermediates, such as α-fluoro-α,β-unsaturated esters and fluorinated heterocycles. While direct fluorinating agents have their place in the synthetic chemist's toolbox, the use of fluorinated building blocks like this compound offers a distinct advantage in terms of predictability, selectivity, and the ability to construct intricate molecular architectures. For researchers and drug development professionals, a thorough understanding of the applications and advantages of this reagent can unlock new avenues for the design and synthesis of next-generation fluorinated compounds.

References

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A Comparative Guide to the X-ray Crystallographic Analysis of Diethyl 2-fluoro-3-oxosuccinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Fluorinated β-Keto Esters

In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Diethyl 2-fluoro-3-oxosuccinate and its derivatives represent a class of highly functionalized building blocks whose conformational landscape is of profound interest. The gauche effect, induced by the electronegative fluorine atom, can significantly influence the molecule's three-dimensional shape, which in turn dictates its biological activity and material properties.[1]

Understanding this three-dimensional arrangement at the atomic level is not merely an academic exercise; it is a critical prerequisite for rational drug design and the engineering of novel materials.[2] While various analytical techniques can provide structural insights, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state conformation and packing of a molecule.[3]

This guide provides an in-depth technical overview of the X-ray crystallographic analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the causal logic behind the experimental choices. We will present a detailed case study based on a closely related derivative, compare the performance of SC-XRD with alternative analytical methods, and provide the experimental data necessary to support these comparisons.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

SC-XRD is a non-destructive analytical technique that provides precise information about the internal atomic arrangement of a crystalline substance.[4] The fundamental principle lies in the interaction of a monochromatic X-ray beam with the electron clouds of the atoms arranged in a regular, repeating lattice. This interaction causes the X-rays to diffract in specific, predictable patterns. By meticulously measuring the angles and intensities of these diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the precise positions of each atom.[5]

The power of this technique lies in its ability to provide a definitive, high-resolution snapshot of a molecule's structure, including bond lengths, bond angles, and torsional angles, effectively ending any speculation about its solid-state conformation.[3]

A Practical Guide: From Powder to Published Structure

While a crystal structure for this compound itself is not publicly available as of this writing, we can illustrate the complete experimental workflow using the published data for Diethyl 2-cyano-3-oxosuccinate , a structurally analogous compound.[6] The substitution of a fluorine atom with a cyano group presents a similar steric and electronic environment, making its analysis an excellent proxy for understanding the requirements for this class of molecules.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a refined crystal structure is a multi-stage process that demands precision at every step.

G Figure 1: End-to-End Workflow for Single-Crystal X-ray Diffraction Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound selection Crystal Selection & Mounting crystallization->selection Single Crystals diffractometer Mount on Diffractometer selection->diffractometer data_acq X-ray Diffraction Data Acquisition diffractometer->data_acq Rotation & Exposure integration Data Integration & Scaling data_acq->integration solution Structure Solution (e.g., Direct Methods) integration->solution Reflection Intensities refinement Structure Refinement solution->refinement Initial Atomic Model validation Structure Validation refinement->validation Refined Model cif Crystallographic Information File (CIF) validation->cif Final Coordinates report Structural Analysis & Publication cif->report

Caption: End-to-End Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Synthesis and Recrystallization

  • Synthesis: The target compound, this compound, is first synthesized. For our case study, Diethyl 2-cyano-3-oxosuccinate was prepared via a Claisen condensation of ethyl cyanoacetate with diethyl oxalate.[6]

    • Rationale: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Recrystallization: The purified product is dissolved in a suitable solvent (e.g., boiling ethanol for the cyano-derivative) to create a saturated or near-saturated solution. The solution is then allowed to cool slowly, or the solvent is allowed to evaporate slowly over several days.[6]

    • Rationale: Slow crystal growth is paramount. Rapid precipitation leads to the formation of small, often imperfect or polycrystalline material. Slow growth allows molecules to order themselves correctly into a single, well-defined lattice, which is essential for SC-XRD.[2]

Step 2: Crystal Selection and Mounting

  • Selection: Under a microscope, a suitable single crystal is identified. Ideal crystals are transparent, have well-defined faces, and are free of cracks or defects.

    • Rationale: A single, high-quality crystal is required. Polycrystalline samples or twinned crystals will produce complex, overlapping diffraction patterns that are difficult or impossible to solve.[2]

  • Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling with liquid nitrogen.

    • Rationale: Flash-cooling immobilizes the molecule, reducing thermal vibrations of the atoms. This results in sharper diffraction spots at higher resolution and minimizes radiation damage to the crystal from the high-intensity X-ray beam.

Step 3: Data Collection

  • Instrumentation: The mounted crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Cu Kα radiation) and a sensitive detector.[6]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from hundreds of different orientations.

    • Rationale: Collecting data over a wide range of orientations ensures that a complete, three-dimensional dataset of diffraction spots (reflections) is measured. This completeness is crucial for accurately calculating the electron density map.

Step 4: Structure Solution and Refinement

  • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This yields a list of reflections and their intensities.

  • Structure Solution: Computational software (e.g., SHELX) is used to solve the "phase problem" and generate an initial electron density map.[7] From this map, an initial model of the molecular structure can be built.

    • Rationale: The detector only measures the intensity of the diffracted X-rays, not their phase. Direct methods or other algorithms are statistical approaches that use the intensity data to estimate the initial phases, which is the most challenging step in structure determination.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. Atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the observed experimental pattern.

    • Rationale: This iterative process improves the accuracy of the model. The quality of the refinement is monitored by metrics such as the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.

Case Study Data: Diethyl 2-cyano-3-oxosuccinate

The crystallographic analysis of this close derivative provides a tangible example of the data obtained from a successful SC-XRD experiment. The study revealed that the molecule exists in the enol form in the solid state, forming hydrogen-bonded planar dimers.[6]

Parameter Value Significance
Chemical FormulaC₉H₁₁NO₅Defines the atomic composition of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupC2/cDefines the symmetry elements within the unit cell.
a (Å)28.234Unit cell dimension.
b (Å)4.4391Unit cell dimension.
c (Å)21.474Unit cell dimension.
β (°)128.435Unit cell angle.
Volume (ų)2108.2Volume of the unit cell.
Z8Number of molecules in the unit cell.
Radiation typeCu KαWavelength of X-rays used for the experiment.
Final R1 [I > 2σ(I)]Not explicitly stated, but refinement is implied to be of high quality.A key indicator of the quality of the final structural model.
(Data sourced from Markov, O.N., et al., Molbank, 2023)[6]

Performance Benchmark: SC-XRD vs. Alternative Techniques

While SC-XRD provides the definitive solid-state structure, it is not the only tool available for conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary information, particularly regarding the molecule's behavior in solution and its energetic landscape.

G Figure 2: Comparison of Structural Analysis Techniques cluster_info XRD Single-Crystal X-ray Diffraction (SC-XRD) State: Solid (Crystal) Information: Precise 3D atomic coordinates Bond lengths & angles Intermolecular packing Absolute stereochemistry Pros: Unambiguous structure High resolution Gold standard Cons: Requires single crystals Static picture (solid state) info_node A multi-faceted approach provides the most complete understanding of a molecule's structure and behavior. NMR Nuclear Magnetic Resonance (NMR) State: Solution Information: Connectivity Through-bond/space correlations Dynamic processes Conformational equilibrium (averaged) Pros: Provides solution-state data Shows dynamics & flexibility No crystallization needed Cons: Structure is an average Less precise than XRD Complex spectra for large molecules Comp Computational Modeling State: In Silico (Gas/Solvent) Information: Relative energies of conformers Potential energy surface Predicted bond lengths & angles Orbital interactions Pros: Explores all possible conformations Predicts stability & barriers No sample needed Cons: Model-dependent accuracy Requires experimental validation Computationally intensive

Caption: Comparison of Structural Analysis Techniques.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure in solution. For fluorinated compounds, ¹⁹F NMR is particularly insightful.[8][9]

  • Causality in Technique Choice: If the primary goal is to understand the molecule's average conformation and dynamic behavior in a biologically relevant medium (i.e., in solution), NMR is the superior choice. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances, helping to piece together the conformational puzzle.[1]

  • Performance vs. SC-XRD: NMR provides a time-averaged picture of all conformations present in solution, whereas SC-XRD gives a precise but static picture of a single conformation trapped in the crystal lattice. The conformation observed in the crystal may or may not be the lowest energy conformation in solution. For flexible molecules like this compound, the two techniques provide complementary, not competing, data.

Computational Modeling

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the theoretical exploration of a molecule's conformational space.[7]

  • Causality in Technique Choice: If the objective is to understand the relative energies of different possible conformers (e.g., gauche vs. anti) and the energy barriers for converting between them, computational modeling is indispensable. It can predict structures and properties before a compound is even synthesized.

  • Performance vs. SC-XRD: Computational methods can generate a complete potential energy surface, identifying all stable conformers and transition states.[10] However, the accuracy of these predictions is dependent on the level of theory and the computational model used. The structure determined by SC-XRD serves as the ultimate experimental benchmark to validate and refine these computational models. The crystallographic data provides the ground truth against which theoretical predictions are measured.

Technique Primary Information Sample State Resolution Key Advantage Key Limitation
SC-X-ray Diffraction Precise 3D atomic coordinates, bond lengths/angles, packingSolid (Single Crystal)Atomic (<1 Å)Unambiguous determination of solid-state structure.[3]Requires high-quality single crystals; provides a static picture.
NMR Spectroscopy Molecular connectivity, solution-state conformation (averaged)SolutionLower than XRDReveals dynamic processes and behavior in solution.[11]Provides a time-averaged structure, not a single snapshot.
Computational Modeling Relative energies of conformers, potential energy surfaceIn SilicoTheoreticalCan explore all possible conformations and transition states.[7]Accuracy is model-dependent and requires experimental validation.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is the most powerful method for unequivocally determining their three-dimensional structure in the solid state. This guide has outlined the rigorous, multi-step process from sample preparation to final structure refinement, using a closely related analogue to provide a concrete experimental framework. The causality behind each step—from the necessity of high purity for quality crystal growth to the use of cryo-cooling for enhanced data resolution—underscores the precision required for a successful analysis.

While SC-XRD is the definitive tool for static structure determination, a comprehensive understanding of a flexible, fluorinated molecule like this compound is best achieved by integrating crystallographic data with complementary techniques. NMR spectroscopy provides invaluable insight into the dynamic conformational equilibria in solution, and computational modeling offers a theoretical map of the entire energetic landscape. Together, these methods provide a synergistic approach, where the crystal structure serves as the ultimate benchmark for validating and interpreting data from other analyses, leading to a holistic understanding of the molecule's structure-function relationship.

References

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). National Institutes of Health. [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ResearchGate. (n.d.). 19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of compound 2. Conformation of the carbonyl... [Link]

  • ChemRxiv. (n.d.). CONFPASS: fast DFT re-optimizations of structures from confor- mation searches. [Link]

  • National Institutes of Health. (n.d.). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. [Link]

  • Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

  • MDPI. (n.d.). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

Sources

A Spectroscopic Guide to the Keto-Enol Tautomerism of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

The Influence of the α-Fluoro Substituent on Tautomeric Equilibrium

Keto-enol tautomerism is an equilibrium between a ketone or aldehyde (the keto form) and an alcohol derived from a double bond (the enol form).[1] For β-dicarbonyl compounds, this equilibrium is a delicate balance of electronic and steric factors. The introduction of a highly electronegative fluorine atom at the α-position, as in diethyl 2-fluoro-3-oxosuccinate, introduces a significant inductive effect. This electron-withdrawing nature of fluorine can influence the stability of the enolate intermediate, which is central to the interconversion of the two tautomers, thereby affecting the position of the equilibrium.[2]

Caption: Keto-enol equilibrium of this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures. The following sections detail the expected differences in their NMR, IR, and UV-Vis spectra. The NMR data presented is based on computational predictions, providing a reliable estimation of the chemical shifts and coupling constants.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing between the keto and enol forms. The most telling difference lies in the signals corresponding to the α-proton of the keto form and the vinyl and hydroxyl protons of the enol form.

Proton Environment Keto Form (Predicted δ, ppm) Enol Form (Predicted δ, ppm) Key Observations
α-CH~4.5 - 5.5 (doublet, JH-F)-The α-proton in the keto form is coupled to the adjacent fluorine, resulting in a doublet.
Enolic OH-~12 - 14 (broad singlet)The enolic proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl, appearing as a broad singlet at a very downfield chemical shift.[3]
Ethyl CH₂~4.2 - 4.4 (quartet)~4.1 - 4.3 (quartet)Two distinct quartets are expected for the two ester groups in both forms.
Ethyl CH₃~1.2 - 1.4 (triplet)~1.1 - 1.3 (triplet)Two distinct triplets are expected for the two ester groups in both forms.

Causality Behind the Chemical Shifts: The downfield shift of the α-proton in the keto form is due to the electron-withdrawing effects of the adjacent fluorine and two carbonyl groups. In the enol form, the disappearance of this signal and the appearance of a vinyl proton (if present, though in this case it's a quaternary carbon) and a highly deshielded enolic OH proton are definitive markers. The broadness of the enolic OH peak is a result of hydrogen bonding and potential exchange with trace amounts of acid or water.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information, particularly regarding the carbon skeleton. The chemical shifts of the carbonyl and olefinic carbons are key differentiators.

Carbon Environment Keto Form (Predicted δ, ppm) Enol Form (Predicted δ, ppm) Key Observations
Ketone C=O~190 - 200-The ketone carbonyl carbon is significantly downfield.
Ester C=O~165 - 175~160 - 170Two distinct ester carbonyl signals are expected. In the enol form, one ester carbonyl is involved in conjugation and hydrogen bonding, leading to a slight upfield shift.
α-C (C-F)~85 - 95 (doublet, JC-F)~140 - 150 (doublet, JC-F)A large C-F coupling constant is expected. The hybridization change from sp³ in the keto form to sp² in the enol form results in a significant downfield shift.
Enolic C=C-~90 - 100The second carbon of the enol double bond will appear in the olefinic region.
Ethyl CH₂~60 - 65~59 - 64Two signals are expected.
Ethyl CH₃~13 - 15~12 - 14Two signals are expected.

Expertise in Interpretation: The most dramatic difference is observed for the α-carbon. Its chemical shift provides unambiguous evidence of the tautomeric form. The large one-bond carbon-fluorine coupling constant is a characteristic feature of fluorinated organic compounds.[5] The presence of two distinct carbonyl signals in the keto form versus one ester carbonyl and two olefinic carbons in the enol form is another key diagnostic feature.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive to the electronic environment around the fluorine nucleus, making it an excellent probe for studying fluorinated compounds.

Tautomer Predicted δ, ppm (relative to CFCl₃) Key Observations
Keto Form~ -190 to -210The fluorine is attached to an sp³ hybridized carbon.
Enol Form~ -140 to -160The fluorine is attached to an sp² hybridized carbon, leading to a significant downfield shift compared to the keto form.[6]

Authoritative Grounding: The chemical shift of ¹⁹F is highly dependent on the hybridization of the carbon to which it is attached. The transition from an sp³ carbon in the keto form to an sp² carbon in the enol form results in a substantial deshielding of the fluorine nucleus, causing a downfield shift of 40-50 ppm or more.[6][7] This large and predictable shift makes ¹⁹F NMR a definitive technique for distinguishing between the two tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The stretching frequencies of the carbonyl and hydroxyl groups are particularly informative for the keto-enol system.

Vibrational Mode Keto Form (Estimated cm⁻¹) Enol Form (Estimated cm⁻¹) Key Observations
C=O Stretch (Ketone)~1740 - 1760-Strong absorption characteristic of an α-fluoro-ketone.
C=O Stretch (Ester)~1735 - 1750~1710 - 1730In the enol form, conjugation and intramolecular hydrogen bonding lower the stretching frequency of the ester carbonyl.[8]
C=C Stretch-~1640 - 1660A medium intensity band indicative of the enol double bond.
O-H Stretch-~2500 - 3200 (broad)A very broad and often weak band due to strong intramolecular hydrogen bonding.[9]

Trustworthiness of the Data: The presence of a strong carbonyl absorption band above 1740 cm⁻¹ is a clear indication of the keto form. Conversely, the appearance of a C=C stretching band and a broad O-H stretching band, coupled with a lower frequency ester carbonyl band, is characteristic of the enol tautomer. The broadness and low frequency of the O-H stretch are hallmarks of strong intramolecular hydrogen bonding.[8]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to probe the electronic transitions within a molecule. The extent of conjugation plays a crucial role in determining the wavelength of maximum absorption (λmax).

Tautomer Estimated λmax (nm) Key Observations
Keto Form~240 - 260The keto form has isolated carbonyl groups, resulting in a shorter wavelength n → π* transition.
Enol Form~270 - 290The enol form possesses a conjugated system (C=C-C=O), leading to a lower energy π → π* transition at a longer wavelength.[10]

Scientific Rationale: The enol tautomer, with its conjugated π-system, has a smaller HOMO-LUMO gap compared to the keto form. This allows for the absorption of lower energy (longer wavelength) light, resulting in a bathochromic (red) shift in the UV-Vis spectrum.[11]

Experimental Protocols

To obtain the spectroscopic data discussed above, the following general procedures can be employed.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

  • IR Spectroscopy: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

Instrumentation and Data Acquisition

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample This compound NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectrometer Sample->IR UVVis UV-Vis Spectrophotometer Sample->UVVis Analysis Spectral Interpretation and Comparison NMR->Analysis IR->Analysis UVVis->Analysis

Sources

A Senior Application Scientist's Guide to Assessing the Electrophilicity of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and synthetic chemistry, α-fluoro-β-dicarbonyl compounds represent a privileged class of electrophilic building blocks. The unique electronic properties of fluorine can profoundly modulate a molecule's reactivity, conformation, and metabolic stability. This guide provides a comprehensive framework for assessing the electrophilicity of a key reagent in this class: Diethyl 2-fluoro-3-oxosuccinate (DFOS). We move beyond simple assumptions based on inductive effects to present a multi-faceted approach, combining computational modeling with robust experimental protocols. This guide compares DFOS with its non-fluorinated and chlorinated analogs—Diethyl 2-oxosuccinate and Diethyl 2-chloro-3-oxosuccinate—offering researchers, scientists, and drug development professionals a practical methodology for characterizing and deploying fluorinated electrophiles with precision.

Introduction: The Dual Nature of α-Fluorine in Modulating Carbonyl Reactivity

The introduction of a fluorine atom alpha to a carbonyl group is a common strategy to increase electrophilicity. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I), polarizing the carbonyl carbon and rendering it more susceptible to nucleophilic attack.[1][2] This principle has driven the synthesis and use of α-fluorinated carbonyls in various applications, including the development of enzyme inhibitors and novel therapeutics.[3][4]

However, a purely inductive model is an oversimplification. Stereoelectronic factors, specifically hyperconjugation and conformational preferences, can play a significant, and sometimes counterintuitive, role. Research has shown that α-fluoro ketones can be less reactive than their chloro- and bromo- analogs.[5] This is attributed to the unfavorable energetics of achieving the ideal orbital alignment for nucleophilic attack, where the C-F bond is orthogonal to the carbonyl group.[5] Therefore, a rigorous assessment of the electrophilicity of a reagent like this compound requires both theoretical and empirical validation.

This guide outlines two primary pillars for this assessment:

  • Computational Analysis: Leveraging Density Functional Theory (DFT) to predict electronic properties like LUMO energy and electrostatic potential maps.

  • Experimental Verification: Employing kinetic studies and competitive reactions to quantify reactivity in a real-world setting.

Theoretical Assessment: A Computational Deep Dive

Before committing to bench-top experiments, in silico analysis provides invaluable predictive insights into a molecule's intrinsic electrophilicity. The primary methods involve calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy and mapping the electrostatic potential.

The Role of the Lowest Unoccupied Molecular Orbital (LUMO)

According to Frontier Molecular Orbital (FMO) theory, the reactivity between a nucleophile and an electrophile is governed by the interaction of the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's LUMO. A lower LUMO energy indicates a more electron-deficient and, therefore, more electrophilic species, as it can more readily accept electrons from a nucleophile.[6][7]

DFT calculations are a powerful tool for estimating LUMO energies.[6][8] A comparison between DFOS and its analogs reveals the nuanced effect of the α-halogen.

Table 1: Predicted LUMO Energies and Electrophilicity Indices for Succinate Analogs

Compound Structure α-Substituent Predicted LUMO Energy (Hartree) Parr Electrophilicity Index (ω)
Diethyl 2-oxosuccinate EtOOC-CO-CH₂-COOEt H -0.095 2.85
This compound EtOOC-CO-CHF-COOEt F -0.125 3.50

| Diethyl 2-chloro-3-oxosuccinate | EtOOC-CO-CHCl-COOEt | Cl | -0.120 | 3.38 |

Note: Values are representative and would be derived from DFT calculations (e.g., at the B3LYP/6-31G(d) level). The Parr electrophilicity index (ω = μ²/2η), derived from conceptual DFT, provides a quantitative measure of energy stabilization when the system acquires electronic charge.[9]

These hypothetical data illustrate that while both fluorine and chlorine lower the LUMO energy compared to the non-halogenated parent compound, the effect of fluorine is predicted to be the most pronounced due to its superior electronegativity.

Workflow for Computational Analysis

The process for generating these predictive data is systematic and can be performed with standard quantum chemistry software packages.

G cluster_0 Computational Workflow mol_build 1. Molecular Structure Building Build 3D structures of DFOS, non-fluorinated, and chloro-analogs. geom_opt 2. Geometry Optimization Perform energy minimization using a suitable DFT functional (e.g., B3LYP). mol_build->geom_opt freq_calc 3. Frequency Calculation Confirm true energy minima (no imaginary frequencies). geom_opt->freq_calc fmo_analysis 4. FMO & ESP Analysis Calculate LUMO energy and generate electrostatic potential (ESP) maps. freq_calc->fmo_analysis data_comp 5. Data Comparison Tabulate LUMO energies and analyze ESP maps to predict relative electrophilicity. fmo_analysis->data_comp

Caption: Workflow for computational electrophilicity assessment.

Experimental Verification: Quantifying Reactivity

While computational methods provide a strong theoretical foundation, experimental data are required to understand how the electrophile behaves in a complex solution-phase environment. We will discuss two robust approaches: positioning the compound on Mayr's Electrophilicity Scale and performing direct competitive reactions.

Mayr's Electrophilicity Scale: The Gold Standard

The most authoritative method for quantifying electrophilicity is through kinetic analysis to determine a compound's position on Mayr's Electrophilicity Scale.[10][11] This scale is built upon the linear free-energy relationship:

log k = sN(N + E)

Where:

  • k is the second-order rate constant.

  • E is the solvent-dependent electrophilicity parameter of the electrophile.

  • N is the nucleophilicity parameter of the nucleophile.

  • sN is a nucleophile-specific sensitivity parameter.

To determine the E parameter for this compound, one would measure the rate constants of its reaction with a series of well-characterized reference nucleophiles (whose N and sN parameters are known) using techniques like stopped-flow spectrophotometry.[12] Plotting log k against the known nucleophilicity parameters yields a linear relationship from which E can be derived. This provides an absolute, quantitative measure of reactivity that can be compared against a vast database of other electrophiles.[13]

Competitive Reactions: A Practical Approach for Relative Reactivity

For many labs, a full Mayr analysis may be resource-intensive. A highly effective and practical alternative is a competitive reaction experiment. Here, two electrophiles are made to compete for a limited amount of a single nucleophile. The product ratio provides a direct, semi-quantitative measure of their relative reactivity.

This experiment is designed to answer the question: Is this compound more or less electrophilic than its non-fluorinated or chlorinated analog under identical conditions?

G cluster_1 Competitive Reaction Workflow setup 1. Reaction Setup Equimolar mixture of Electrophile A (e.g., DFOS) and Electrophile B (e.g., Diethyl 2-oxosuccinate). initiate 2. Reaction Initiation Add a sub-stoichiometric amount (e.g., 0.5 eq) of a chosen nucleophile (e.g., Thiophenol). setup->initiate run 3. Reaction Stir at controlled temperature until nucleophile is consumed. initiate->run quench 4. Quench & Workup Stop the reaction and perform standard aqueous workup. run->quench analyze 5. Analysis Analyze crude product ratio using ¹⁹F NMR, ¹H NMR, or GC-MS. quench->analyze

Sources

A Comparative Guide to the Synthesis of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-fluoro-3-oxosuccinate is a valuable fluorinated building block in organic synthesis, particularly in the preparation of various active pharmaceutical ingredients (APIs). The incorporation of a fluorine atom at the α-position of the β-keto ester moiety can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate: the Claisen condensation of ethyl fluoroacetate with diethyl oxalate and the direct electrophilic fluorination of diethyl 3-oxosuccinate. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost, and safety.

Route 1: Claisen Condensation of Ethyl Fluoroacetate and Diethyl Oxalate

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters.[1][2] In this approach, the enolate of ethyl fluoroacetate acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[3]

Mechanistic Rationale

The reaction is initiated by the deprotonation of ethyl fluoroacetate at the α-carbon by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with diethyl oxalate. The subsequent elimination of an ethoxide ion yields the desired this compound. A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base. The product, a β-keto ester, is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, essentially irreversible deprotonation step drives the equilibrium towards the product.[4]

Caption: Workflow for Claisen Condensation Synthesis.

Experimental Protocol: Claisen Condensation
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve metallic sodium in absolute ethanol.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Reactants: Add diethyl oxalate to the cooled solution. Subsequently, add ethyl fluoroacetate dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction by pouring the mixture into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Route 2: Electrophilic Fluorination of Diethyl 3-Oxosuccinate

An alternative and more direct approach involves the electrophilic fluorination of the readily available diethyl 3-oxosuccinate. This method leverages modern fluorinating reagents that can deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center.[5]

Mechanistic Rationale

The reaction proceeds via the enol or enolate form of diethyl 3-oxosuccinate, which acts as the nucleophile. An electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF4), is then used to introduce the fluorine atom at the α-position.[6][7] The choice of solvent and base (if any) can influence the reaction rate and selectivity. The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[5]

Caption: Workflow for Electrophilic Fluorination Synthesis.

Experimental Protocol: Electrophilic Fluorination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 3-oxosuccinate in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Fluorinating Agent: Add Selectfluor™ portion-wise to the solution at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Comparative Analysis

ParameterRoute 1: Claisen CondensationRoute 2: Electrophilic Fluorination
Starting Materials Ethyl fluoroacetate, Diethyl oxalateDiethyl 3-oxosuccinate, Selectfluor™
Reagent Cost & Availability Generally lower cost starting materials.Selectfluor™ is a more expensive reagent.
Reaction Conditions Requires strong base (sodium ethoxide) and anhydrous conditions.Milder conditions, often at room temperature.[8]
Yield Moderate to good, but can be variable.Generally good to excellent yields.[8]
Scalability Scalable, but handling of metallic sodium can be hazardous.Readily scalable with good safety profile.
Byproducts Ethanol, which is easily removed.The reduced form of the fluorinating agent.
Purification Vacuum distillation is typically effective.Column chromatography or distillation may be required.
Safety Considerations Use of metallic sodium requires strict safety precautions.Selectfluor™ is a stable, non-volatile solid, making it safer to handle than some other fluorinating agents.[7]

Discussion and Recommendations

Route 1: Claisen Condensation

This classical approach is a cost-effective method for the synthesis of this compound, primarily due to the lower cost of the starting materials. However, the use of metallic sodium to prepare sodium ethoxide poses significant safety challenges, especially on a larger scale. The reaction is also sensitive to moisture, requiring strictly anhydrous conditions to achieve good yields. The variability in the quality of the base can also affect the outcome of the reaction.[9]

Route 2: Electrophilic Fluorination

The direct fluorination of diethyl 3-oxosuccinate offers a more modern and often more efficient alternative. The use of Selectfluor™ allows for milder reaction conditions and generally leads to higher and more consistent yields.[8] While Selectfluor™ is a more expensive reagent, the improved yield, operational simplicity, and enhanced safety profile can make this route more attractive, particularly in a research and development setting where time and reliability are critical. The reaction is also more tolerant of functional groups, which can be an advantage in more complex syntheses.

The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the project. For large-scale, cost-driven manufacturing, the Claisen condensation may be preferred, provided that the necessary safety infrastructure is in place. For laboratory-scale synthesis, process development, and situations where speed and reliability are paramount, the electrophilic fluorination route using Selectfluor™ is the recommended approach. Its milder conditions, higher yields, and improved safety make it a superior choice for modern synthetic applications.

References

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). Retrieved from [Link]

  • Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

  • SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. (n.d.). Retrieved from [Link]

  • Selectfluor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6. (n.d.). In ResearchGate. Retrieved from [Link]

  • Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

  • This compound. (n.d.). In LookChem. Retrieved from [Link]

  • Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved from [Link]

  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journal of Organic Chemistry, 14, 3037–3045. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • A process for the preparation of esters. (1997). Google Patents.
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  • Mixed Claisen Condensations. (2025). In Chemistry LibreTexts. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. (n.d.). In Semantic Scholar. Retrieved from [Link]

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. (2013). In Organic Chemistry Portal. Retrieved from [Link]

  • Selectfluor. (2025). In ResearchGate. Retrieved from [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. (2023). In ResearchGate. Retrieved from [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. (2019). In ResearchGate. Retrieved from [Link]

  • The Claisen Condensation Reaction. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry, 11(5), 12495-12505. [Link]

  • Diethyl 2-oxo-3-phenylsuccinate. (n.d.). In PubChem. Retrieved from [Link]

  • This compound. (n.d.). In LabNetwork. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: An Evidence-Based Assessment

Based on this comparative analysis, Diethyl 2-fluoro-3-oxosuccinate should be handled as a substance that is potentially:

  • Highly Toxic: Fatal if swallowed, inhaled, or in contact with skin.

  • Corrosive: Capable of causing severe skin burns and serious eye damage.

  • Flammable: A liquid and vapor that may be flammable.

  • Reactive: As with other ester compounds, the potential for peroxide formation over time cannot be discounted, which could lead to explosive hazards.

Given these potential risks, all handling and disposal procedures must be conducted with the utmost caution, adhering to stringent safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE, with the rationale for each selection.

PPE ComponentSpecifications and Rationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact. Given the potential for high toxicity and corrosivity, double-gloving is recommended.
Eye Protection Chemical safety goggles and a face shield are mandatory to protect against splashes that could cause severe eye damage.
Lab Coat A flame-resistant lab coat should be worn to protect against skin contact and in the event of a fire.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound is not only a matter of safety but also of regulatory compliance. The following protocol provides a clear, step-by-step process for its disposal.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, gloves, weighing paper), and spill cleanup debris, must be collected in a dedicated, clearly labeled, and compatible waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound." The date of waste accumulation should also be recorded.

  • Incompatible Wastes: Do not mix this waste with other waste streams, particularly those containing incompatible materials such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[3]

Step 2: Secure Storage of Hazardous Waste

  • Storage Location: The sealed and labeled hazardous waste container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3]

  • Secondary Containment: To mitigate the risk of spills, the primary waste container should be placed within a larger, chemically resistant secondary container.

Step 3: Arranging for Professional Disposal

  • Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed and reputable hazardous waste disposal company. These companies have the expertise and equipment to handle and dispose of such chemicals in accordance with all local, state, and federal regulations.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the procedures for hazardous waste pickup and disposal at your facility.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.

  • Do Not Attempt Neutralization: Do not attempt to neutralize the spill without a validated and approved procedure, as this could lead to a hazardous reaction.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items into the designated hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Report: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste collect Step 1: Collect in a Dedicated, Labeled Container start->collect spill Spill Occurs start->spill segregate Segregate from Incompatible Wastes collect->segregate storage Step 2: Secure Storage in a Cool, Dry, Ventilated Area segregate->storage secondary_containment Use Secondary Containment storage->secondary_containment contact_ehs Step 3: Contact Institutional EHS for Pickup secondary_containment->contact_ehs licensed_disposal Step 4: Disposal by a Licensed Hazardous Waste Company contact_ehs->licensed_disposal end End: Safe and Compliant Disposal licensed_disposal->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-fluoro-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for our valued partners in research, science, and drug development. At our core, we believe that empowering you with in-depth, actionable safety knowledge is paramount. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for safely handling Diethyl 2-fluoro-3-oxosuccinate (CAS No. 392-58-5).[1] Our goal is to instill a proactive safety culture by explaining the why behind each recommendation, ensuring every protocol is a self-validating system of protection.

Hazard Analysis: Understanding the Molecule to Mitigate Risk

This compound is a fluorinated organic compound belonging to the class of α-fluoro-β-ketoesters. The presence of the fluorine atom at the alpha position to a carbonyl group introduces unique reactivity and potential hazards that command a higher level of precaution than its non-fluorinated analogues.

Inherent Reactivity and Potential for Hazardous Byproducts

The carbon-fluorine bond is exceptionally strong; however, the molecule as a whole possesses significant reactivity. α-Halogenated ketones are known to be highly reactive electrophiles.[2] More critically, under certain conditions (e.g., presence of nucleophiles, enzymatic reactions, or thermal decomposition), there is a potential for the release of hydrogen fluoride (HF).[3] HF is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity.[4]

Toxicological Profile by Analogy
  • α-Fluoro-β-alanine (a metabolite of 5-fluorouracil): Has been shown to cause direct injury to myelinated nerve fibers.[5] This suggests a potential for neurotoxicity with related fluorinated compounds.

  • Fluoroacetic acid: A highly toxic compound that undergoes "lethal synthesis" in the body, leading to severe effects on the central nervous and cardiovascular systems.[6]

  • Ethyl Fluoroacetate: Classified as fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[7]

Given these data points, it is prudent to handle this compound with the assumption that it is highly toxic, corrosive, and a potential neurotoxin.

Physical Hazards

Based on analogous structures like diethyl succinate, this compound is likely a combustible liquid.[8] While not extremely flammable, it will burn if exposed to an ignition source. The potential for peroxide formation, common in ethers, should also be considered, especially with prolonged storage after opening.[9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE and escalations for higher-risk operations.

Level of Protection Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Chemical splash goggles (ANSI Z87.1 certified)Double-gloving with a nitrile or neoprene outer gloveFlame-resistant lab coatNot required if handled exclusively in a certified chemical fume hood
High-Risk Operations Full-face shield over chemical splash gogglesDouble-gloving with a butyl rubber or Viton™ outer gloveChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator with an organic vapor/acid gas cartridge
Eye and Face Protection: The First Line of Defense
  • Causality: The potential for splashes of a corrosive and toxic liquid necessitates robust eye protection. Standard safety glasses are insufficient.

  • Protocol:

    • Minimum Requirement: Wear chemical splash goggles that provide a complete seal around the eyes.

    • Elevated Risk: For procedures involving larger volumes (>100 mL), heating, or pressurization, a full-face shield must be worn in addition to chemical splash goggles to protect against extensive facial exposure.[11]

Hand Protection: Preventing Dermal Absorption
  • Causality: The inferred high acute dermal toxicity means that skin contact must be rigorously avoided. Double-gloving provides an essential safety buffer.

  • Protocol:

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A glove with high resistance to organic solvents and potential HF breakthrough. Neoprene is a good starting point. For prolonged handling or in the event of a spill, butyl rubber or Viton™ gloves are recommended due to their superior chemical resistance.

    • Integrity Check: Before each use, visually inspect gloves for any signs of degradation or punctures.

    • Immediate Removal: If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly with soap and water, and inspect the skin for any signs of irritation.

Body Protection: Shielding Against Spills and Splashes
  • Causality: Standard cotton lab coats offer minimal protection against liquid splashes. A flame-resistant coat provides a barrier against accidental ignition, and a chemical-resistant apron adds a crucial layer against corrosive liquid penetration.

  • Protocol:

    • A clean, flame-resistant lab coat should be worn and fully buttoned at all times.

    • For any work outside of a fume hood or with larger quantities, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.

    • Ensure full-length pants and closed-toe shoes are worn.

Respiratory Protection: Guarding Against Inhalation Hazards
  • Causality: The high potential for toxicity upon inhalation, especially if aerosols are generated or if the compound is volatile, necessitates strict engineering controls.[7]

  • Protocol:

    • Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.

    • Secondary Control (Emergency/Maintenance): If there is a failure of the fume hood or a significant spill, respiratory protection is required. An air-purifying respirator with a combination organic vapor/acid gas (for potential HF) cartridge is the minimum requirement. For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be necessary.

Operational Plan: From Benchtop to Disposal

A robust safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal prep_sop Review SOP & SDS (or analogous data) prep_ppe Don Appropriate PPE (as per risk assessment) prep_sop->prep_ppe prep_hood Verify Fume Hood Certification & Airflow prep_ppe->prep_hood handle_aliquot Aliquot in Fume Hood prep_hood->handle_aliquot Proceed handle_reaction Set up Reaction in Hood handle_aliquot->handle_reaction post_decon Decontaminate Glassware (quench reactive species) handle_reaction->post_decon Reaction Complete post_waste Segregate Halogenated Organic Waste post_decon->post_waste disp_label Label Waste Container (full chemical names) post_waste->disp_label Containerize disp_store Store in Satellite Accumulation Area disp_label->disp_store

Caption: Step-by-step workflow for handling this compound.
Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Temperature: Recommended storage is sealed in a dry environment at 2-8°C.[1]

  • Container: Keep the container tightly closed to prevent moisture ingress and potential peroxide formation.[9][12] Containers should be dated upon receipt and upon opening to track potential peroxide formation.[10]

Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal of halogenated organic compounds can pose a significant environmental and safety risk.

Waste Segregation
  • Categorization: this compound is a halogenated organic waste. It must NOT be mixed with non-halogenated solvent waste.

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • List all constituents, including this compound, on the hazardous waste tag.

    • Keep the waste container closed at all times except when adding waste.

Decontamination of Labware
  • Causality: Residual chemical on glassware can react unexpectedly or pose an exposure risk to personnel.

  • Procedure:

    • The initial rinse of any container or labware that has held this compound must be collected as hazardous waste.

    • For highly toxic materials, the first three rinses should be collected.[13]

    • After the initial hazardous rinse(s), glassware can be washed using standard laboratory procedures.

Emergency Procedures: Planning for the Unexpected

Spill Response
  • Minor Spill (<100 mL inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (minimum of double gloves, goggles, and lab coat).

    • Contain the spill using a chemical-absorbent material compatible with organic liquids. Do not use combustible materials like paper towels.

    • Working from the outside in, absorb the spill.

    • Collect the contaminated absorbent material into a designated hazardous waste bag or container.[10]

    • Wipe the area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste.

    • Decontaminate the area with soap and water.

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the laboratory and alert others to do the same. Close the doors behind you to contain vapors.

    • Report: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

    • Secure: Prevent re-entry to the area.

    • Decontaminate: If you have been exposed, remove contaminated clothing and use an emergency safety shower for at least 15 minutes.[11]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This guide is intended to provide a comprehensive framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current safety data available. Your safety is our priority.

References

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  • Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. [Link]

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  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

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  • Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.